mogroside IE
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[[(3S,8S,9R,10R,11R,13R,14S,17R)-17-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H62O9/c1-19(9-13-25(38)33(4,5)43)20-15-16-34(6)24-12-10-21-22(36(24,8)26(39)17-35(20,34)7)11-14-27(32(21,2)3)45-31-30(42)29(41)28(40)23(18-37)44-31/h10,19-20,22-31,37-43H,9,11-18H2,1-8H3/t19-,20-,22-,23-,24+,25-,26-,27+,28-,29+,30-,31+,34+,35-,36+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLZGAVAIPZROOJ-FDWAMWGASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(C(C)(C)O)O)C1CCC2(C1(CC(C3(C2CC=C4C3CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC[C@H](C(C)(C)O)O)[C@H]1CC[C@@]2([C@@]1(C[C@H]([C@@]3([C@H]2CC=C4[C@H]3CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H62O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301317186 | |
| Record name | Mogroside I-E1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301317186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
638.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88901-39-7 | |
| Record name | Mogroside I-E1 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88901-39-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mogroside I-E1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301317186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
chemical structure and properties of mogroside IE
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mogroside IE is a triterpenoid glycoside belonging to the family of mogrosides, which are natural, high-intensity sweeteners extracted from the fruit of Siraitia grosvenorii (monk fruit). Beyond its sweetening properties, this compound and its related compounds have garnered significant interest for their potential therapeutic applications, including antioxidant, anti-inflammatory, and anticancer activities. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and known biological activities of this compound. It includes experimental protocols for its analysis and discusses the signaling pathways through which mogrosides exert their effects, offering a valuable resource for researchers and professionals in drug development.
Chemical Structure and Physicochemical Properties
This compound is a cucurbitane-type triterpenoid glycoside. Its core structure consists of a mogrol aglycone linked to glucose moieties.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (3R,4S,5S,6R)-2-[[(3S,9R,10R,11R,13R,14S)-17-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | PubChem |
| Chemical Formula | C₃₆H₆₂O₉ | PubChem |
| Molecular Weight | 638.87 g/mol | PubChem |
| Appearance | White to off-white powder (General for mogrosides) | |
| Solubility | DMSO: 6.39 mg/mL (Sonication recommended) | TargetMol |
| Stability | Mogrosides are generally heat stable at 100-150°C and stable in a pH range of 3-12. | Wikipedia |
Biological Activities and Signaling Pathways
Mogrosides, as a class of compounds, have been investigated for a range of biological activities. While specific research on this compound is emerging, the activities of closely related mogrosides provide strong indications of its potential therapeutic effects.
Anti-inflammatory Activity
Mogrosides have demonstrated potent anti-inflammatory properties. For instance, Mogroside IIIE has been shown to alleviate inflammation by activating the AMP-activated protein kinase (AMPK) and SIRT1 signaling pathway.[1] Mogroside V has also been found to modulate inflammatory responses.[2] The general anti-inflammatory mechanism for mogrosides involves the inhibition of pro-inflammatory mediators.
Caption: Putative anti-inflammatory signaling pathway of mogrosides.
Antioxidant Activity
Mogrosides are known to possess antioxidant properties, primarily through the scavenging of reactive oxygen species (ROS).[3][4] Studies on mogroside extracts have shown a significant reduction in intracellular ROS levels.[5] This antioxidant activity is crucial in mitigating oxidative stress, which is implicated in various chronic diseases.
Caption: General antioxidant mechanism of mogrosides.
Anticancer Activity
Emerging evidence suggests that mogrosides may have anticancer potential. Mogroside V, for example, has been shown to inhibit the growth of pancreatic cancer cells by promoting apoptosis and cell cycle arrest, potentially through the regulation of the STAT3 signaling pathway.[6] Extracts containing mogrosides have also been shown to induce G1 cell cycle arrest and apoptosis in various cancer cell lines.[7][8] this compound has been noted for its inhibitory effects against the Epstein-Barr virus early antigen, which is associated with certain cancers.[9]
Caption: Potential anticancer signaling pathway of mogroside V.
Experimental Protocols
Extraction and Isolation of Mogrosides from Siraitia grosvenorii
A general procedure for the extraction and purification of mogrosides from the fruit of S. grosvenorii is outlined below. This can be adapted for the specific isolation of this compound.
Caption: General workflow for mogroside extraction and purification.
Protocol Details:
-
Extraction: The dried fruit of Siraitia grosvenorii is crushed and extracted with hot water or an ethanol-water solution (e.g., 50-70% ethanol) for several hours. This process is typically repeated multiple times to ensure maximum yield.[10]
-
Filtration and Concentration: The extract is filtered to remove solid plant material, and the filtrate is then concentrated under reduced pressure.
-
Macroporous Resin Chromatography: The concentrated extract is passed through a macroporous adsorbent resin column (e.g., D101 resin) to remove impurities.[11]
-
Elution: The adsorbed mogrosides are eluted from the resin using a gradient of aqueous ethanol.
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the mogroside of interest are further purified by preparative HPLC to yield the pure compound.[12]
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a standard method for the quantification and analysis of mogrosides.
Table 2: Typical HPLC Parameters for Mogroside Analysis
| Parameter | Description |
| Column | C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm) |
| Mobile Phase | Gradient of acetonitrile and water |
| Detection | UV at 203 nm or Evaporative Light Scattering Detector (ELSD) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 32°C |
| Injection Volume | 5-10 µL |
Protocol: A sample solution is prepared by dissolving the mogroside extract or pure compound in a suitable solvent (e.g., methanol/water). The sample is then injected into the HPLC system. The retention time and peak area are used to identify and quantify the specific mogroside.[13][14]
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is essential for the structural elucidation of mogrosides.
Protocol:
-
Sample Preparation: A small amount of the purified mogroside (1-2 mg) is dissolved in a deuterated solvent (e.g., CD₃OD or DMSO-d₆) in an NMR tube.[15]
-
Data Acquisition: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Data Analysis: The chemical shifts, coupling constants, and correlations from the various NMR experiments are used to assign the structure of the molecule.[16]
Mass Spectrometry (MS) Analysis
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of mogrosides.
Protocol:
-
Ionization: Electrospray ionization (ESI) is a commonly used technique, often in negative ion mode.[15][17]
-
Analysis: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion and its fragments are determined. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Conclusion
This compound is a promising natural compound with potential applications beyond its role as a sweetener. Its demonstrated biological activities, shared with other mogrosides, in the areas of anti-inflammation, antioxidation, and cancer inhibition, warrant further investigation. The experimental protocols outlined in this guide provide a framework for the isolation, purification, and characterization of this compound, facilitating future research into its therapeutic potential. As more specific data on this compound becomes available, a deeper understanding of its mechanisms of action will pave the way for its potential use in the development of novel pharmaceuticals and functional foods.
References
- 1. Mogroside IIE Inhibits Digestive Enzymes via Suppression of Interleukin 9/Interleukin 9 Receptor Signalling in Acute Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mogroside V alleviates inflammation response by modulating miR-21-5P/SPRY1 axis - Food & Function (RSC Publishing) [pubs.rsc.org]
- 3. Antiglycation and antioxidant activities of mogroside extract from Siraitia grosvenorii (Swingle) fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antioxidant effect of mogrosides against oxidative stress induced by palmitic acid in mouse insulinoma NIT-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anticancer and Antioxidant Effects of Bioactive Extracts from Monk Fruit (Siraitia grosvenori) with Potential Clinical Implications [scivisionpub.com]
- 8. scivisionpub.com [scivisionpub.com]
- 9. Recent Advances in the Distribution, Chemical Composition, Health Benefits, and Application of the Fruit of Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Siraitia grosvenorii (Swingle) C. Jeffrey: Research Progress of Its Active Components, Pharmacological Effects, and Extraction Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fda.gov [fda.gov]
- 12. mdpi.com [mdpi.com]
- 13. HPLC ELSD Method for Analysis of Mogroside V on Primesep AP Column | SIELC Technologies [sielc.com]
- 14. RP-HPLC determination of mogroside V in Fructus Momordicae | Semantic Scholar [semanticscholar.org]
- 15. iosrphr.org [iosrphr.org]
- 16. researchgate.net [researchgate.net]
- 17. applications.emro.who.int [applications.emro.who.int]
Biosynthesis of Mogroside IE in Siraitia grosvenorii: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mogrosides are a class of triterpenoid glycosides responsible for the intense sweetness of the monk fruit (Siraitia grosvenorii), a plant native to southern China. These non-caloric sweeteners have garnered significant interest in the food and pharmaceutical industries. Mogroside IE is a key intermediate in the biosynthesis of the more complex and sweeter mogrosides, such as mogroside V. It is formed by the specific glycosylation of the aglycone mogrol. This technical guide provides an in-depth overview of the biosynthesis pathway of this compound, detailing the enzymatic steps, relevant quantitative data, and the experimental protocols used to elucidate this pathway.
The Biosynthesis Pathway of this compound
The formation of this compound is a multi-step enzymatic process that begins with the cyclization of 2,3-oxidosqualene, a common precursor in triterpenoid synthesis. The pathway involves several key enzyme families: squalene epoxidases (SQEs), cucurbitadienol synthase (CS), epoxide hydrolases (EPHs), cytochrome P450 monooxygenases (CYP450s), and UDP-dependent glycosyltransferases (UGTs).
The core of this compound synthesis lies in the final glycosylation step, where a single glucose molecule is attached to the C-3 hydroxyl group of mogrol. This reaction is catalyzed by the specific enzyme UGT74AC1[1].
Pathway Diagram
Caption: Biosynthesis pathway of this compound from squalene in Siraitia grosvenorii.
Quantitative Data
The following table summarizes the key quantitative data related to the enzymatic synthesis of this compound.
| Enzyme | Substrate(s) | Product | Km (µM) | kcat (s⁻¹) | kcat/Km (s⁻¹µM⁻¹) | Optimal pH | Optimal Temp. (°C) | Reference |
| UGT74AC1 | Mogrol, UDP-Glucose | This compound | 15.2 ± 1.8 | 0.25 ± 0.01 | 0.016 | 8.0 | 37 | Dai et al., 2015 |
| GT-SM (mutant UGT74AC1) | Cucurbitacin F 25-O-acetate, UDP-Glucose | CA-F25 2-O-β-d-glucose | 10.3 ± 0.9 | 1.24 ± 0.05 | 0.12 | 8.0 | 45 | Chen et al., 2020 |
Note: Data for the mutant GT-SM is provided for comparative purposes to illustrate efforts in enhancing enzyme activity, though the substrate is not mogrol.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the characterization of the this compound biosynthesis pathway.
Heterologous Expression and Purification of UGT74AC1
This protocol describes the expression of recombinant UGT74AC1 in Escherichia coli and its subsequent purification.
Experimental Workflow Diagram
Caption: Workflow for the heterologous expression and purification of UGT74AC1.
Methodology:
-
Vector Construction: The coding sequence of SgUGT74AC1 is amplified from S. grosvenorii cDNA and cloned into the pET-28a(+) expression vector, which incorporates an N-terminal His6-tag.
-
Transformation: The recombinant plasmid is transformed into E. coli BL21(DE3) competent cells.
-
Cell Culture and Induction:
-
A single colony is used to inoculate 5 mL of Luria-Bertani (LB) medium containing 50 µg/mL kanamycin and grown overnight at 37°C.
-
The overnight culture is then used to inoculate 500 mL of LB medium with the same antibiotic.
-
The culture is grown at 37°C with shaking at 200 rpm until the OD600 reaches 0.6-0.8.
-
Protein expression is induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.
-
The culture is then incubated at 16°C for 16-20 hours with shaking.
-
-
Protein Purification:
-
Cells are harvested by centrifugation at 5,000 x g for 10 minutes at 4°C.
-
The cell pellet is resuspended in lysis buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole).
-
Cells are lysed by sonication on ice.
-
The lysate is centrifuged at 12,000 x g for 30 minutes at 4°C to pellet cell debris.
-
The supernatant containing the soluble His6-tagged UGT74AC1 is loaded onto a Ni-NTA agarose column pre-equilibrated with lysis buffer.
-
The column is washed with wash buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
The recombinant protein is eluted with elution buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
The purified protein is dialyzed against a storage buffer (50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT, 10% glycerol) and stored at -80°C.
-
In Vitro Enzyme Assay for this compound Synthesis
This protocol details the procedure for the in vitro enzymatic synthesis of this compound using purified UGT74AC1.
Methodology:
-
Reaction Mixture: The standard reaction mixture (100 µL total volume) contains:
-
50 mM Tris-HCl buffer (pH 8.0)
-
1 µg of purified recombinant UGT74AC1
-
1 mM mogrol (dissolved in DMSO)
-
2 mM UDP-glucose
-
-
Incubation: The reaction is initiated by the addition of the enzyme and incubated at 37°C for 1 hour.
-
Reaction Termination and Product Extraction:
-
The reaction is terminated by adding 100 µL of methanol.
-
The mixture is then extracted with 200 µL of n-butanol.
-
The organic phase is collected and evaporated to dryness.
-
-
Product Analysis: The dried residue is redissolved in methanol and analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Quantitative Analysis of this compound
This protocol outlines the quantitative analysis of the in vitro reaction products using HPLC.
Methodology:
-
HPLC System: An Agilent 1260 Infinity II HPLC system or equivalent, equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile with 0.1% formic acid).
-
Gradient program: 0-5 min, 10% B; 5-25 min, 10-90% B; 25-30 min, 90% B; 30-35 min, 90-10% B; 35-40 min, 10% B.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 203 nm.
-
Quantification: The concentration of this compound is determined by comparing the peak area to a standard curve generated with purified this compound.
Conclusion
The biosynthesis of this compound in Siraitia grosvenorii is a well-defined enzymatic process, with UGT74AC1 playing the pivotal role in the final glycosylation of mogrol. The protocols detailed in this guide provide a framework for the expression, purification, and functional characterization of the enzymes involved in this pathway. A thorough understanding of this biosynthetic route is crucial for the metabolic engineering of microorganisms or plants to produce these valuable natural sweeteners, and for the development of novel enzymatic processes for the synthesis of mogroside derivatives with enhanced properties for the food and pharmaceutical industries.
References
An In-Depth Technical Guide to the In Vitro Mechanisms of Action of Bioactive Mogrosides
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: While the topic of interest is Mogroside IE, the current body of scientific literature provides limited specific data on its in vitro mechanism of action. The vast majority of research focuses on other structurally related and highly prevalent mogrosides, particularly Mogroside V (MV) and Mogroside IIIE (MGIIIE) , as well as their common aglycone, mogrol . This guide will therefore focus on the well-documented mechanisms of these major bioactive mogrosides, which are believed to represent the primary modes of action for this class of compounds.
Core Mechanisms of Action: Anti-Inflammatory and Cytoprotective Pathways
In vitro studies have revealed that mogrosides exert potent biological effects primarily through the modulation of key signaling pathways involved in inflammation, oxidative stress, and cellular metabolism. The two central mechanisms are the suppression of pro-inflammatory signaling cascades and the activation of cytoprotective antioxidant responses.
Anti-Inflammatory Effects via NF-κB Pathway Inhibition
A primary mechanism underlying the anti-inflammatory activity of mogrosides is the inhibition of the Toll-like receptor 4 (TLR4) and Nuclear Factor-kappa B (NF-κB) signaling pathways. This pathway is a cornerstone of the innate immune response and, when dysregulated, contributes to chronic inflammation.
Mogroside V and Mogroside IIIE have been shown to intervene at multiple points in this cascade. In microglial and myocardial fibroblast cell models, stimulation with lipopolysaccharide (LPS) or Angiotensin II (Ang II) activates TLR4, leading to the recruitment of the adaptor protein MyD88.[1][2] This initiates a phosphorylation cascade that results in the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκBα).[1] Once IκBα is degraded, the p65 subunit of NF-κB is free to translocate to the nucleus, where it drives the transcription of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as enzymes like iNOS and COX-2.[2]
Mogrosides V and IIIE effectively suppress this pathway by inhibiting the phosphorylation of IκBα and the p65 subunit, thereby preventing NF-κB nuclear translocation and reducing the expression of its downstream inflammatory targets.[1][2]
Antioxidant & Cytoprotective Effects via AMPK/SIRT1 and Nrf2 Activation
Mogrosides robustly protect cells from oxidative stress and apoptosis by activating key metabolic and antioxidant signaling pathways.
1.2.1 AMPK/SIRT1 Pathway Activation: In podocytes exposed to high glucose (a model for diabetic nephropathy), Mogroside IIIE was found to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[3][4] Activated AMPK, in turn, upregulates Sirtuin 1 (SIRT1), a protein deacetylase.[3][5] The AMPK/SIRT1 axis works to restore cellular homeostasis, reduce oxidative stress, and inhibit apoptosis.[3] The protective effects of Mogroside IIIE were reversed by an AMPK inhibitor, confirming the critical role of this pathway.[3][5]
1.2.2 Nrf2 Antioxidant Response Pathway: Mogroside V has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the antioxidant response.[2] Under normal conditions, Nrf2 is sequestered in the cytoplasm. In response to cellular stress or activators like Mogroside V, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes. This leads to the upregulation of protective enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), which neutralize reactive oxygen species (ROS) and protect the cell from damage.[2][6] Studies suggest this activation may be downstream of the AKT/AMPK signaling axis.[2]
Quantitative Data Summary
The following tables summarize quantitative data from key in vitro studies, demonstrating the dose-dependent effects of mogrosides on various cellular markers.
Table 1: Anti-Inflammatory Activity of Mogrosides in LPS-Stimulated BV-2 Microglia
| Parameter | Mogroside V Concentration (µM) | Result | Reference |
|---|---|---|---|
| Pro-inflammatory Cytokines | |||
| TNF-α Production | 12.5 µM | Significant Reduction | [2] |
| 25 µM | Stronger Reduction | [2] | |
| IL-1β Production | 12.5 µM | Significant Reduction | [2] |
| 25 µM | Stronger Reduction | [2] | |
| Signaling Proteins (Phosphorylation) | |||
| p-IκBα | 25 µM | Significant Suppression | [2] |
| p-ERK | 25 µM | Significant Suppression | [2] |
| p-JNK | 25 µM | Significant Suppression |[2] |
Table 2: Cytoprotective Effects of Mogroside IIIE in High Glucose (HG)-Induced MPC-5 Podocytes
| Parameter | MG IIIE Concentration (µM) | Result vs. HG Control | Reference |
|---|---|---|---|
| Cell Viability | 1 µM | Increased | [3] |
| 10 µM | Significantly Increased | [3] | |
| 50 µM | Maximally Increased | [3] | |
| Oxidative Stress Markers | |||
| ROS Levels | 50 µM | Significantly Decreased | [3] |
| MDA Content | 50 µM | Significantly Decreased | [3] |
| SOD Activity | 50 µM | Significantly Increased | [3] |
| Apoptosis Markers | |||
| Bax Expression | 50 µM | Significantly Decreased | [3] |
| Cleaved Caspase-3 | 50 µM | Significantly Decreased | [3] |
| Bcl-2 Expression | 50 µM | Significantly Increased | [3] |
| Signaling Proteins | |||
| p-AMPK Expression | 50 µM | Significantly Increased | [3] |
| SIRT1 Expression | 50 µM | Significantly Increased |[3] |
Detailed Experimental Protocols
The following are generalized protocols for key in vitro assays based on methodologies reported in the cited literature.
Cell Culture and Treatment for Anti-Inflammatory Assays
-
Cell Line: BV-2 murine microglial cells.[2]
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a 5% CO₂ humidified incubator.[2]
-
Experimental Seeding: Cells are seeded into appropriate plates (e.g., 96-well for viability, 6-well for protein/RNA extraction) at a specified density (e.g., 2.5 x 10³ cells/well for MTT).[2]
-
Pre-treatment: After allowing cells to adhere (typically 24h), the culture medium is replaced with serum-free DMEM. Cells are pre-treated with various concentrations of Mogroside V (e.g., 6.25, 12.5, 25 µM) for 2 hours.[2]
-
Stimulation: Following pre-treatment, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) for a specified duration (e.g., 1 hour for signaling protein analysis, 18-24 hours for cytokine production).[2]
-
Harvesting: Supernatants are collected for cytokine analysis (ELISA), and cell lysates are prepared for protein analysis (Western Blot) or RNA extraction (qRT-PCR).
Western Blot Analysis for Signaling Protein Expression
-
Lysis: Cells are washed with ice-cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Total protein concentration is determined using a BCA protein assay kit.
-
Electrophoresis: Equal amounts of protein (e.g., 20-30 µg) are separated by molecular weight on an SDS-PAGE gel.
-
Transfer: Proteins are transferred from the gel to a PVDF membrane.
-
Blocking: The membrane is blocked for 1 hour at room temperature in 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies targeting proteins of interest (e.g., p-IκBα, IκBα, p-p65, TLR4, p-AMPK, Nrf2) at appropriate dilutions.[1][2][3]
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection kit and imaged. Densitometric analysis is performed to quantify relative protein expression, often normalized to a loading control like β-actin or GAPDH.
General Experimental Workflow Visualization
References
- 1. Inhibition of Mogroside IIIE on isoproterenol-induced myocardial fibrosis through the TLR4/MyD88/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mogroside V Alleviates Lipopolysaccharide-Induced Neuroinflammation via Inhibition of TLR4-MyD88 and Activation of AKT/AMPK-Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mogroside IIIE Alleviates High Glucose-Induced Inflammation, Oxidative Stress and Apoptosis of Podocytes by the Activation of AMPK/SIRT1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mogroside IIIE Alleviates High Glucose-Induced Inflammation, Oxidative Stress and Apoptosis of Podocytes by the Activation of AMPK/SIRT1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. A Flavonoid Glycoside Compound from Siraitia grosvenorii with Anti-Inflammatory and Hepatoprotective Effects In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Mogroside IE: A Technical Guide to Solubility and Stability in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mogroside IE is a cucurbitane triterpenoid glycoside found in the fruit of Siraitia grosvenorii, commonly known as monk fruit. As a minor mogroside, it serves as a key intermediate in the biosynthesis of the more abundant and intensely sweet mogroside V. Understanding the physicochemical properties of this compound, particularly its solubility and stability in common laboratory solvents, is crucial for its extraction, purification, and evaluation in various research and drug development applications. This technical guide provides an in-depth overview of the available data on the solubility and stability of this compound, along with detailed experimental protocols and relevant biological pathway diagrams.
Data Presentation
Solubility of this compound
Quantitative data on the solubility of this compound in a range of common laboratory solvents is limited. The following table summarizes the available information. It is important to note that for some solvents, only qualitative or semi-quantitative data is available from commercial suppliers.
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | 6.39 mg/mL (10 mM)[1] | Sonication is recommended to aid dissolution.[1] |
| DMSO, PEG300, Tween-80, Saline mixture | ≥ 2.5 mg/mL[2][3] | A clear solution was obtained in a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2][3] |
| Water | Data not available | - |
| Ethanol | Data not available | - |
| Methanol | Data not available | - |
| Acetone | Data not available | - |
Note: The lack of comprehensive quantitative solubility data for this compound highlights an area for future research. Researchers are advised to perform their own solubility assessments for specific applications.
Stability of this compound
| Condition | Stability Profile (Inferred from related compounds) | Notes |
| pH | Likely stable in a neutral to slightly acidic pH range. May be susceptible to hydrolysis under strong acidic or alkaline conditions. | Triterpenoid glycosides can undergo acid hydrolysis, cleaving the sugar moieties from the aglycone. |
| Temperature | Generally considered heat stable. | Mogroside V has been reported to be stable in boiling water for extended periods. However, prolonged exposure to very high temperatures could lead to degradation. |
| Light | Photostability data is not available. | As with many complex organic molecules, prolonged exposure to UV light may cause degradation. Photostability studies are recommended for light-sensitive applications. |
Forced Degradation Studies: To comprehensively assess the stability of this compound, forced degradation studies are recommended. These studies involve exposing the compound to harsh conditions (e.g., strong acids and bases, high temperatures, oxidative stress, and intense light) to identify potential degradation products and pathways.
Experimental Protocols
Protocol for Determining Solubility of this compound
This protocol describes a general method for determining the solubility of this compound in a given solvent using the shake-flask method.
Materials:
-
This compound (solid)
-
Selected solvent (e.g., water, ethanol, DMSO)
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD)
Methodology:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a vial. The exact amount will depend on the expected solubility.
-
Equilibration: Tightly cap the vial and place it on an orbital shaker at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vial at a high speed to pellet the undissolved solid.
-
Sample Preparation: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the supernatant with the solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted supernatant using a validated HPLC method to determine the concentration of this compound.
-
Calculation: The solubility is calculated from the concentration of the saturated solution.
Protocol for Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies on this compound to assess its stability under various stress conditions.
Materials:
-
This compound solution of known concentration
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Constant temperature oven
-
Photostability chamber
-
HPLC system with a stability-indicating method
Methodology:
-
Acid Hydrolysis: Treat a solution of this compound with an appropriate concentration of HCl (e.g., 0.1 M) at a specific temperature (e.g., 60 °C) for a defined period. Neutralize the solution before analysis.
-
Base Hydrolysis: Treat a solution of this compound with an appropriate concentration of NaOH (e.g., 0.1 M) at a specific temperature (e.g., 60 °C) for a defined period. Neutralize the solution before analysis.
-
Oxidative Degradation: Treat a solution of this compound with H₂O₂ (e.g., 3%) at room temperature for a defined period.
-
Thermal Degradation: Expose a solid sample or a solution of this compound to elevated temperatures (e.g., 80 °C) for a defined period.
-
Photodegradation: Expose a solution of this compound to a controlled light source (e.g., UV and visible light) in a photostability chamber for a defined period. A dark control should be run in parallel.
-
Analysis: Analyze the stressed samples at various time points using a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify any degradation products.
Mandatory Visualization
Mogroside Biosynthetic Pathway
The following diagram illustrates the biosynthetic pathway of mogrosides, highlighting the position of this compound as a key intermediate in the formation of the highly sweet mogroside V.
Caption: Biosynthetic pathway of major mogrosides.
AMPK/SIRT1 Signaling Pathway and Mogrosides
Mogrosides, such as the closely related mogroside IIIE, have been shown to exert some of their biological effects through the activation of the AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1) signaling pathway. This pathway is a key regulator of cellular energy homeostasis and has implications for various metabolic processes.
Caption: Simplified AMPK/SIRT1 signaling pathway influenced by mogrosides.
Conclusion
This technical guide provides a summary of the current knowledge on the solubility and stability of this compound. While there is a notable lack of comprehensive quantitative data for this specific compound, the information available for closely related mogrosides, combined with general principles of glycoside chemistry, offers valuable insights for researchers. The provided experimental protocols serve as a foundation for laboratories to determine the precise solubility and stability parameters of this compound for their specific needs. The visualization of its role in the mogroside biosynthetic pathway and its potential interaction with the AMPK/SIRT1 signaling pathway underscores its importance in both natural product chemistry and pharmacology. Further research is warranted to fully characterize the physicochemical properties of this compound and unlock its full potential in scientific and industrial applications.
References
preliminary biological activities of mogroside IE
An In-depth Technical Guide on the Preliminary Biological Activities of Mogrosides
Disclaimer: This technical guide focuses on the preliminary biological activities of various mogrosides, particularly Mogroside V and Mogroside IIIE, as well as mogroside-rich extracts. While the initial topic of interest was Mogroside IE, a comprehensive literature search revealed a significant scarcity of specific data for this particular compound. The available information primarily points to its potential inhibitory effects against the Epstein-Barr virus early antigen[1][2]. Consequently, to provide a thorough and data-rich overview for researchers, scientists, and drug development professionals, this guide synthesizes the more extensive research conducted on other prominent mogrosides. The findings presented herein for other mogrosides may offer valuable insights into the potential activities of this compound, given their structural similarities as cucurbitane-type triterpenoid glycosides.
Introduction
Mogrosides are a class of triterpenoid glycosides that are the primary active constituents of the fruit of Siraitia grosvenorii, commonly known as monk fruit.[3] These compounds are renowned for their intense sweetness without contributing calories, which has led to their widespread use as natural sweeteners.[1][4] Beyond their sweetening properties, emerging scientific evidence has highlighted a spectrum of pharmacological activities, positioning mogrosides as compounds of significant interest for therapeutic applications.[5][6] The core structure of mogrosides is a cucurbitane-type aglycone called mogrol, with different mogrosides distinguished by the number and arrangement of glucose moieties.[4] This guide provides a detailed examination of the preliminary biological activities of mogrosides, focusing on their antioxidant, anti-inflammatory, and anticancer properties, supported by quantitative data, experimental methodologies, and an exploration of the underlying signaling pathways.
Biological Activities and Quantitative Data
The primary biological activities attributed to mogrosides include antioxidant, anti-inflammatory, and anticancer effects. The following tables summarize the quantitative data from various in vitro and in vivo studies.
Antioxidant Activity
Mogrosides and mogroside-rich extracts have demonstrated notable efficacy in scavenging reactive oxygen species (ROS) and mitigating oxidative stress.[7]
| Compound/Extract | Assay Type | Target | Result (IC₅₀/EC₅₀) | Reference |
| Mogroside V | Chemiluminescence | Hydroxyl Radical (•OH) Scavenging | 48.44 µg/mL | [8] |
| 11-oxo-mogroside V | Chemiluminescence | Superoxide Anion (O₂⁻) Scavenging | 4.79 µg/mL | [8] |
| 11-oxo-mogroside V | Chemiluminescence | Hydrogen Peroxide (H₂O₂) Scavenging | 16.52 µg/mL | [8] |
| 11-oxo-mogroside V | Chemiluminescence | •OH-induced DNA damage inhibition | 3.09 µg/mL | [8] |
| Mogroside Extract (MGE) | DPPH Radical Scavenging | DPPH Radical | 1118.1 µg/mL | [9] |
| Mogroside Extract (MGE) | ABTS Radical Scavenging | ABTS Radical | 1473.2 µg/mL | [9] |
Anti-inflammatory Activity
Mogrosides have been shown to modulate inflammatory responses by down-regulating pro-inflammatory mediators and up-regulating anti-inflammatory genes.[6][10]
| Compound/Extract | Model System | Key Findings | Reference |
| Mogrosides | LPS-induced RAW 264.7 macrophages | Down-regulation of iNOS, COX-2, and IL-6 gene expression. | [10] |
| Mogroside IIIE | High Glucose-induced Podocytes | Reduced concentrations of inflammatory cytokines. | [11] |
| Mogroside-rich Extract | Heat-stressed mice | Reduced intestinal TNF-α levels and restored normal mRNA levels of inflammation-related genes (IL-10, TNF-α, IFN-γ, TLR4, NF-κB). | [12] |
| Mogroside IIE | Cerulein + LPS-induced pancreatic acinar cells | Decreased the activity of trypsin and cathepsin B. | [13] |
Anticancer Activity
The anticancer potential of mogrosides has been investigated in various cancer cell lines, demonstrating their ability to inhibit cell proliferation and induce apoptosis.
| Compound/Extract | Cell Line | Activity | Result (IC₅₀) | Reference |
| Mogrol | Human lung cancer (A549) | Antiproliferative | 27.78 ± 0.98 μM | |
| Mogroside V | Pancreatic cancer (PANC-1) | Inhibition of proliferation, induction of apoptosis | Not specified |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature to evaluate the biological activities of mogrosides.
Antioxidant Activity Assays
This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical.
-
A solution of DPPH in methanol is prepared to a specific absorbance at 517 nm.
-
Various concentrations of the test compound (e.g., Mogroside Extract) are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).
-
The absorbance of the solution is measured at 517 nm using a spectrophotometer.
-
The percentage of scavenging activity is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance with the sample.
-
The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined from a dose-response curve.
This assay is based on the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+).
-
The ABTS radical cation is generated by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Different concentrations of the test compound are added to the diluted ABTS•+ solution.
-
After a specific incubation time (e.g., 6 minutes), the absorbance is measured at 734 nm.
-
The percentage of inhibition is calculated, and the IC₅₀ value is determined similarly to the DPPH assay.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability and proliferation.
-
Cells (e.g., cancer cell lines) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound (e.g., Mogroside V) for a specified duration (e.g., 24, 48, or 72 hours).
-
After the treatment period, the medium is removed, and MTT solution is added to each well.
-
The plate is incubated for a few hours (e.g., 4 hours) to allow the viable cells to reduce the yellow MTT to purple formazan crystals.
-
The MTT solution is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the drug that inhibits cell growth by 50%) is determined.
Anti-inflammatory Gene Expression Analysis (RT-qPCR)
Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is used to measure the expression levels of specific genes.
-
RNA Extraction: Total RNA is extracted from cells (e.g., LPS-stimulated RAW 264.7 macrophages) treated with or without mogrosides.
-
Reverse Transcription (RT): The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR): The cDNA is used as a template for qPCR with specific primers for the target genes (e.g., iNOS, COX-2, IL-6) and a reference (housekeeping) gene (e.g., GAPDH, β-actin).
-
Data Analysis: The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method, normalized to the reference gene.
Signaling Pathways and Mechanisms of Action
Mogrosides exert their biological effects by modulating several key signaling pathways. The diagrams below, generated using the DOT language, illustrate these mechanisms.
Anti-inflammatory Signaling
Mogrosides have been shown to inhibit inflammation by suppressing the NF-κB signaling pathway. In LPS-stimulated macrophages, mogrosides can down-regulate the expression of key inflammatory genes.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in the Distribution, Chemical Composition, Health Benefits, and Application of the Fruit of Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mogroside - Wikipedia [en.wikipedia.org]
- 4. A comprehensive review of Siraitia grosvenorii (Swingle) C. Jeffrey: chemical composition, pharmacology, toxicology, status of resources development, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advancements in mogrosides: A review on biological activities, synthetic biology, and applications in the food industry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. The antioxidant activities of natural sweeteners, mogrosides, from fruits of Siraitia grosvenori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antiglycation and antioxidant activities of mogroside extract from Siraitia grosvenorii (Swingle) fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory activities of mogrosides from Momordica grosvenori in murine macrophages and a murine ear edema model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mogroside IIIE Alleviates High Glucose-Induced Inflammation, Oxidative Stress and Apoptosis of Podocytes by the Activation of AMPK/SIRT1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mogroside-rich extract from Siraitia grosvenorii fruits protects against heat stress-induced intestinal damage by ameliorating oxidative stress and inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mogroside IIE Inhibits Digestive Enzymes via Suppression of Interleukin 9/Interleukin 9 Receptor Signalling in Acute Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
Mogroside IE: A Technical Overview of its Discovery, Natural Occurrence, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mogroside IE, a cucurbitane-type triterpenoid glycoside, is a minor constituent of the fruit of Siraitia grosvenorii (Luo Han Guo). This document provides a comprehensive technical guide on the discovery, natural occurrence, and analytical methodologies related to this compound. While less abundant than the major sweet-tasting mogrosides like mogroside V, this compound is of interest due to its potential biological activities. This guide summarizes the available quantitative data, details relevant experimental protocols, and visualizes key processes to facilitate further research and development.
Discovery and Structure
This compound, also known as mogroside IE1, was first isolated and identified as a new naturally occurring cucurbitane glycoside from the fruits of Siraitia grosvenorii. The structural elucidation was accomplished through spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
The chemical structure of this compound is characterized by a mogrol aglycone with a single glucose molecule attached. Its chemical formula is C₃₆H₆₂O₉, and its IUPAC name is (3R,4S,5S,6R)-2-[[(3S,9R,10R,11R,13R,14S)-17-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol.
Natural Occurrence
This compound is found in the fruit of Siraitia grosvenorii, a perennial vine native to Southern China. However, it is considered a minor mogroside, present in much lower concentrations than the predominant sweet compound, mogroside V.
Quantitative Data
Specific quantitative data for this compound in different parts of the Siraitia grosvenorii plant and at various stages of fruit development is not extensively documented in publicly available literature. Most analytical studies have focused on the quantification of the more abundant mogrosides. The table below summarizes the typical concentrations of major mogrosides in the dried fruit to provide context.
| Mogroside | Concentration Range in Dried Fruit (mg/g) |
| Mogroside V | 5.77 - 11.75 |
| Siamenoside I | Varies, second most abundant |
| Mogroside III | Detected in unripe fruit |
| Mogroside IVa | Detected in unripe fruit |
| This compound | Data not available |
Note: The concentration of mogrosides can vary significantly depending on the cultivar, ripeness, and growing conditions.
Experimental Protocols
Extraction of Mogrosides from Siraitia grosvenorii Fruit
The general procedure for extracting mogrosides from the dried fruit of Siraitia grosvenorii involves the following steps:
-
Sample Preparation: Dried fruits are crushed into a powder.
-
Solvent Extraction: The powdered fruit is typically extracted with a polar solvent. A common method is reflux extraction with 80% aqueous methanol.
-
Filtration and Concentration: The extract is filtered to remove solid plant material, and the solvent is evaporated under reduced pressure to yield a crude extract.
-
Purification: The crude extract is often subjected to further purification using column chromatography on macroporous adsorbent resins (e.g., D101) or silica gel.
Isolation and Purification of this compound
While the specific protocol for this compound is not detailed in readily available literature, a general approach for isolating minor mogrosides from the crude extract would involve:
-
Column Chromatography: The crude mogroside extract is loaded onto a silica gel column.
-
Gradient Elution: The column is eluted with a solvent gradient, typically a mixture of chloroform and methanol, with increasing polarity.
-
Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Further Purification: Fractions containing compounds with similar polarity to this compound are pooled and subjected to further purification by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.
Structural Elucidation
The structure of an isolated mogroside like this compound is determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
¹H and ¹³C NMR Spectroscopy: To identify the types and connectivity of protons and carbons in the molecule.
-
2D NMR (COSY, HSQC, HMBC): To establish the complete chemical structure by determining the connectivity between atoms.
Quantitative Analysis by HPLC-MS/MS
A sensitive and selective method for the quantification of mogrosides is High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). While a specific validated method for this compound is not widely published, a general protocol for mogroside analysis is as follows:
Table 1: HPLC-MS/MS Parameters for Mogroside Analysis
| Parameter | Condition |
| HPLC System | Agilent 1260 Series or equivalent |
| Column | Agilent Poroshell 120 SB C18 (or similar reversed-phase column) |
| Mobile Phase | A: 0.1% Formic acid in waterB: 0.1% Formic acid in acetonitrile |
| Gradient Elution | Optimized gradient to separate various mogrosides (e.g., starting with a low percentage of B and increasing over time) |
| Flow Rate | 0.25 mL/min |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
| Injection Volume | 5 - 10 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Specific precursor-to-product ion transitions would need to be determined for this compound. |
| Sample Preparation | Dried fruit powder extracted with 80% methanol, sonicated, and filtered. |
Biosynthesis and Signaling Pathways
Proposed Biosynthetic Pathway of this compound
The biosynthesis of mogrosides originates from the triterpenoid pathway, starting with squalene. While the complete, specific pathway to this compound has not been fully elucidated, it is understood to be a derivative of the central mogroside biosynthetic pathway. The following diagram illustrates a plausible pathway leading to this compound, based on the known steps for major mogrosides.
Caption: Proposed biosynthetic pathway of this compound from squalene.
This diagram illustrates the conversion of squalene to the mogrol aglycone, followed by glycosylation steps. This compound is likely formed by the action of a specific UDP-glucosyltransferase (UGT) on the mogrol backbone. Further glycosylation events would then lead to the formation of more complex mogrosides like mogroside IIE and ultimately mogroside V.
Biological Activity and Signaling Pathways
This compound has been reported to exhibit inhibitory effects against the Epstein-Barr virus (EBV) early antigen. This suggests potential for further investigation into its antiviral and chemopreventive properties. The precise signaling pathways through which this compound exerts these effects are not yet well-defined and represent an area for future research.
Conclusion
This compound is a naturally occurring, minor cucurbitane glycoside from Siraitia grosvenorii. While its discovery and structure have been reported, there is a notable lack of quantitative data regarding its natural abundance and detailed experimental protocols for its specific isolation and analysis. The proposed biosynthetic pathway provides a framework for understanding its formation. The reported biological activity of this compound warrants further investigation into its potential therapeutic applications. This technical guide serves as a foundational resource to stimulate and support future research in this area.
Characterization of Mogroside IE: A Spectroscopic and Methodological Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies essential for the characterization of mogroside IE, a triterpenoid glycoside found in the fruit of Siraitia grosvenorii (monk fruit). While mogroside V is the most abundant and well-documented sweetening compound in monk fruit, a family of related mogrosides, including this compound, contributes to the overall chemical profile and potential bioactivity of its extracts.
Precise characterization of individual mogrosides is critical for quality control, understanding structure-activity relationships, and exploring their therapeutic potential. This document compiles available spectroscopic data for this compound and outlines the experimental protocols for its isolation and analysis.
Spectroscopic Data for this compound Characterization
The structural elucidation of this compound relies on a combination of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). The following tables summarize the key quantitative data for the confirmation of its chemical structure.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ) ppm | Multiplicity | J (Hz) |
| Data not available in the searched resources |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ) ppm |
| Data not available in the searched resources |
Table 3: Mass Spectrometry Data for this compound
| Ion Mode | [M-H]⁻ (m/z) | Molecular Formula |
| Negative | Data not available in the searched resources | Data not available in the searched resources |
Note: Despite a comprehensive search of available literature, specific ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound could not be located. The information presented here reflects the current limitations in publicly accessible data for this particular mogroside. Researchers are encouraged to consult specialized databases or perform de novo characterization.
Experimental Protocols
The isolation and characterization of mogrosides from Siraitia grosvenorii extract involve a multi-step process. The following protocols are based on established methodologies for the analysis of mogroside congeners and can be adapted for the specific characterization of this compound.
1. Isolation and Purification of this compound
A common workflow for the isolation of individual mogrosides from a crude extract is outlined below.
Methodology:
-
Extraction: Dried and powdered fruit of Siraitia grosvenorii is extracted with hot water. The resulting solution is filtered to remove solid plant material, yielding a crude mogroside extract.
-
Purification: The crude extract is subjected to column chromatography using a macroporous adsorbent resin. A gradient elution with increasing concentrations of ethanol in water is employed to separate mogrosides from other components. Fractions rich in mogrosides are collected.
-
Isolation: The mogroside-rich fractions are further purified by preparative high-performance liquid chromatography (HPLC) on a reversed-phase C18 column. The mobile phase typically consists of a gradient of acetonitrile and water. Fractions corresponding to individual mogrosides, including this compound, are collected based on their retention times.
-
Structure Elucidation: The purified this compound is then subjected to spectroscopic analysis.
2. NMR Spectroscopic Analysis
NMR spectroscopy is the most powerful technique for the complete structure elucidation of natural products.
-
Sample Preparation: A few milligrams of the purified this compound are dissolved in a deuterated solvent, typically methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube.
-
Data Acquisition: A suite of NMR experiments is performed on a high-field NMR spectrometer (e.g., 500 MHz or higher). This includes:
-
¹H NMR: To determine the number and types of protons.
-
¹³C NMR: To determine the number and types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and to assemble the complete molecular structure, including the aglycone core and the positions of the glycosidic linkages.
-
3. Mass Spectrometry Analysis
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is commonly used.
-
Method:
-
The purified this compound is dissolved in a suitable solvent (e.g., methanol or acetonitrile/water mixture) and introduced into the mass spectrometer.
-
Analysis is typically performed in negative ion mode, as mogrosides readily form [M-H]⁻ or [M+formate]⁻ adducts.
-
High-resolution mass measurement provides the accurate mass and allows for the determination of the molecular formula.
-
Tandem mass spectrometry (MS/MS) experiments are conducted to induce fragmentation of the molecule. The fragmentation pattern provides valuable information about the structure of the aglycone and the sequence of the sugar units.
-
Logical Relationship in Mogroside Analysis
The characterization of this compound follows a logical progression from isolation to detailed structural analysis.
This guide provides a framework for the characterization of this compound. The successful application of these methodologies will enable researchers to obtain the necessary spectroscopic data for its unequivocal identification and to further investigate its properties and potential applications in the fields of food science, pharmacology, and drug development.
Mogroside IE: A Technical Guide to a Natural, Non-Sugar Sweetener
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mogroside IE, a triterpenoid glycoside extracted from the fruit of Siraitia grosvenorii (monk fruit), is a natural, non-caloric sweetener of significant interest to the food, beverage, and pharmaceutical industries. This document provides a comprehensive technical overview of this compound, including its physicochemical properties, detailed experimental protocols for its extraction, purification, and analysis, and an exploration of its biological activities and associated signaling pathways. All quantitative data is presented in structured tables for comparative analysis, and key processes are visualized using Graphviz diagrams.
Introduction
The demand for non-caloric, natural sweeteners has grown substantially due to increasing health consciousness and the rising prevalence of metabolic disorders. Mogrosides, the primary sweetening compounds in monk fruit, have emerged as promising sugar substitutes. Among them, this compound represents a key component in the biosynthesis of the intensely sweet mogroside V. Understanding the technical aspects of this compound is crucial for its potential applications in various sectors. This guide consolidates the available scientific data on this compound for an audience of researchers and drug development professionals.
Physicochemical Properties of this compound
This compound is a cucurbitane-type triterpenoid glycoside. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₃₆H₆₂O₉ | [1] |
| Molecular Weight | 638.87 g/mol | [2] |
| Sweetness Profile | Mogrosides with four or more glucose units are sweet, while those with fewer than four exhibit a bitter taste.[2] The sweetness intensity of various mogrosides from monk fruit can be up to 250-500 times that of sucrose.[3][4] | [2][3][4] |
| Solubility | Mogroside V, a closely related compound, is soluble in Dimethyl sulfoxide (DMSO) and dimethyl formamide at approximately 1 mg/ml, and in Phosphate-Buffered Saline (PBS, pH 7.2) at about 10 mg/ml.[5] Mogroside IV is soluble in methanol and water.[6] | [5][6] |
| Stability | Information on the stability of individual mogrosides suggests they are generally stable under typical food processing conditions. For instance, the activity of β-glucosidase, an enzyme involved in mogroside metabolism, is optimal at 50°C and pH 6.0 and retains over 85% of its activity in a pH range of 5.0 to 8.0 for up to 24 hours.[7] | [7] |
Experimental Protocols
Extraction of Mogrosides from Siraitia grosvenorii
Several methods have been optimized for the extraction of mogrosides from monk fruit. The following is a general protocol for solvent-based extraction.
Objective: To extract mogrosides from dried Siraitia grosvenorii fruit.
Materials:
-
Dried and crushed Siraitia grosvenorii fruit
-
Solvent (e.g., water or 50-70% ethanol)
-
Reflux apparatus or shaker
-
Filtration system (e.g., filter paper or centrifuge)
-
Rotary evaporator
Protocol:
-
Mix the crushed fruit with the chosen solvent at a solid-to-liquid ratio of 1:15 to 1:20 (g/mL).[8]
-
For hot water extraction, bring the mixture to a boil and reflux for 1-2 hours. Repeat the extraction 2-3 times for optimal yield.[9]
-
For ethanol extraction, agitate the mixture at a controlled temperature (e.g., 60°C) for approximately 100 minutes.[8]
-
After extraction, separate the solid material from the liquid extract by filtration or centrifugation.
-
Combine the liquid extracts from all extraction cycles.
-
Concentrate the extract under reduced pressure using a rotary evaporator to remove the solvent. The resulting crude extract can be used for purification.
Purification of this compound
Purification of individual mogrosides is typically achieved through various chromatographic techniques.
Objective: To purify this compound from a crude mogroside extract.
Materials:
-
Crude mogroside extract
-
Macroporous adsorbent resin (e.g., D101)[10]
-
Silica gel for column chromatography[11]
-
Elution solvents (e.g., water, ethanol-water mixtures of varying concentrations)
-
Fraction collector
-
High-Performance Liquid Chromatography (HPLC) system for analysis
Protocol:
-
Macroporous Resin Chromatography (Initial Purification):
-
Dissolve the crude extract in water.
-
Load the solution onto a pre-equilibrated macroporous resin column.
-
Wash the column with water to remove polar impurities.
-
Elute the mogrosides with a stepwise or gradient elution of ethanol-water mixtures (e.g., 20%, 50%, 70% ethanol).[10]
-
Collect fractions and analyze for the presence of this compound using HPLC.
-
-
Silica Gel Chromatography (Fine Purification):
-
Pool the fractions enriched with this compound and concentrate them.
-
Adsorb the concentrated extract onto a small amount of silica gel.
-
Prepare a silica gel column packed with an appropriate solvent system.
-
Load the adsorbed sample onto the top of the column.
-
Elute the column with a suitable solvent system, collecting fractions.
-
Monitor the fractions by HPLC to isolate pure this compound.[11]
-
Quantification of this compound by HPLC
Objective: To quantify the concentration of this compound in a sample.
Materials:
-
This compound standard of known purity
-
HPLC system with a UV or Charged Aerosol Detector (CAD)
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)[12]
-
Mobile phase: Acetonitrile and water (e.g., 22:78, v/v)[12]
-
Sample dissolved in a suitable solvent
Protocol:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound at different known concentrations.
-
Chromatographic Conditions:
-
Analysis:
-
Inject a fixed volume (e.g., 10 µL) of each standard solution and the sample solution into the HPLC system.[12]
-
Record the peak areas corresponding to this compound.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
Biological Activities and Signaling Pathways
Mogrosides exhibit a range of biological activities, many of which are relevant to drug development.
Sweet Taste Receptor Activation
Mogrosides elicit their sweet taste by activating the T1R2/T1R3 G-protein coupled receptor on the surface of taste bud cells.
Experimental Protocol: In Vitro Sweet Taste Receptor Activation Assay
Objective: To determine the activation of the human sweet taste receptor (T1R2/T1R3) by this compound.
Materials:
-
HEK293T cells stably expressing the human T1R2 and T1R3 receptors and a G-protein chimera (e.g., Gα16gust44).[14]
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or a genetically encoded calcium indicator).
-
This compound test solutions at various concentrations.
-
Positive control (e.g., sucrose or a known artificial sweetener).
-
Cell culture medium and reagents.
-
Fluorescence plate reader or microscope.
Protocol:
-
Cell Culture and Transfection: Culture the HEK293T cells expressing the sweet taste receptor components.
-
Calcium Indicator Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Stimulation: Apply different concentrations of this compound to the cells.
-
Signal Detection: Measure the change in intracellular calcium concentration by monitoring the fluorescence signal. An increase in fluorescence indicates receptor activation.
-
Data Analysis: Plot the change in fluorescence against the concentration of this compound to generate a dose-response curve and determine the EC₅₀ value.[1]
Antioxidant Activity
Mogrosides have demonstrated significant antioxidant properties by scavenging reactive oxygen species (ROS).
Experimental Protocol: DPPH Radical Scavenging Assay
Objective: To evaluate the free radical scavenging activity of this compound.
Materials:
-
This compound solutions of varying concentrations.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol.
-
Ascorbic acid (positive control).
-
Methanol.
-
Spectrophotometer.
Protocol:
-
Mix the this compound solution with the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm).
-
The scavenging activity is calculated as the percentage of DPPH discoloration.
-
Determine the IC₅₀ value, which is the concentration of this compound required to scavenge 50% of the DPPH radicals.[15]
Anti-inflammatory Activity
Mogrosides have been shown to possess anti-inflammatory effects.
Experimental Protocol: Inhibition of Nitric Oxide Production in Macrophages
Objective: To assess the anti-inflammatory potential of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line.
-
Lipopolysaccharide (LPS).
-
This compound solutions.
-
Griess reagent.
-
Cell culture medium and supplements.
Protocol:
-
Culture RAW 264.7 cells and seed them in a multi-well plate.
-
Pre-treat the cells with various concentrations of this compound for a specific duration.
-
Stimulate the cells with LPS to induce an inflammatory response and NO production.
-
After incubation, collect the cell culture supernatant.
-
Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.
-
A decrease in nitrite concentration in the presence of this compound indicates an anti-inflammatory effect.[16]
AMPK Signaling Pathway Activation
Mogrosides have been reported to activate the AMP-activated protein kinase (AMPK) signaling pathway, which plays a crucial role in cellular energy homeostasis.
Experimental Protocol: Western Blot Analysis for AMPK Phosphorylation
Objective: To determine if this compound activates the AMPK pathway in a specific cell line (e.g., HepG2).
Materials:
-
HepG2 cells (or other relevant cell line).
-
This compound solutions.
-
Cell lysis buffer.
-
Primary antibodies against total AMPK and phosphorylated AMPK (p-AMPK).
-
Secondary antibody conjugated to an enzyme (e.g., HRP).
-
Western blot apparatus and reagents.
Protocol:
-
Treat the cells with different concentrations of this compound for a specified time.
-
Lyse the cells to extract total proteins.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies against total AMPK and p-AMPK.
-
Incubate with the appropriate secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate.
-
An increase in the ratio of p-AMPK to total AMPK indicates activation of the pathway.[17][18]
Visualizations (Graphviz DOT Language)
Mogroside Extraction and Purification Workflow
References
- 1. A receptor-based assay to study the sweet and bitter tastes of sweeteners and binary sweet blends: the SWEET project - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cucurbitane Glycosides Derived from Mogroside IIE: Structure-Taste Relationships, Antioxidant Activity, and Acute Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Bibliometric analysis on the literature of monk fruit extract and mogrosides as sweeteners [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. mogroside IV CAS#: 89590-95-4 [m.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Siraitia grosvenorii (Swingle) C. Jeffrey: Research Progress of Its Active Components, Pharmacological Effects, and Extraction Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. maxapress.com [maxapress.com]
- 10. fda.gov [fda.gov]
- 11. WO2018028144A1 - Separation and purification method for high-purity mogroside v - Google Patents [patents.google.com]
- 12. Purification of Mogroside V from Crude Extract of Siraitia grosvenorii Using Boronic Acid-Functionalized Silica Gel and Its Hypoglycemic Activity Determination [mdpi.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Activation of a Sweet Taste Receptor by Oleanane-Type Glycosides from Wisteria sinensis [mdpi.com]
- 15. Antiglycation and antioxidant activities of mogroside extract from Siraitia grosvenorii (Swingle) fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anti-inflammatory activities of mogrosides from Momordica grosvenori in murine macrophages and a murine ear edema model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Mogroside IIIE Alleviates High Glucose-Induced Inflammation, Oxidative Stress and Apoptosis of Podocytes by the Activation of AMPK/SIRT1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Mogroside V Alleviates Lipopolysaccharide-Induced Neuroinflammation via Inhibition of TLR4-MyD88 and Activation of AKT/AMPK-Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Therapeutic Targets of Mogroside IE
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the potential therapeutic targets of Mogroside IE and other related mogrosides derived from Siraitia grosvenorii. The document synthesizes current scientific findings on their anti-inflammatory, antioxidant, metabolic regulatory, and anti-tumor activities. It includes a summary of quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways to support further research and drug development efforts.
Introduction to Mogrosides
Mogrosides are cucurbitane-type triterpenoid glycosides extracted from the fruit of Siraitia grosvenorii (monk fruit). These compounds are known for their intense sweetness and low-calorie content, making them popular natural sweeteners[1][2]. Beyond their use in the food industry, mogrosides, including Mogroside V and this compound, have demonstrated a range of pharmacological activities, positioning them as promising candidates for therapeutic development[1][3][4]. Their biological effects are diverse, spanning antioxidant, anti-inflammatory, anti-cancer, and metabolic regulatory properties[1][3][4]. This compound, in particular, has been noted for its inhibitory effects against the Epstein-Barr virus early antigen[1]. The primary bioactive metabolite of many mogrosides is mogrol, which is formed through the hydrolysis of glucose units by intestinal flora[5].
Quantitative Efficacy Data
The following table summarizes the quantitative data on the antioxidant activities of various mogroside extracts and specific mogrosides. This data is crucial for comparing the relative potency and for designing future mechanistic studies.
| Compound/Extract | Assay Type | Target Species/System | Efficacy Metric | Value | Reference |
| Mogroside Extract (MGE) | DPPH Radical Scavenging | Chemical Assay | IC₅₀ | 1118.1 µg/mL | [6] |
| Mogroside Extract (MGE) | ABTS Radical Scavenging | Chemical Assay | IC₅₀ | 1473.2 µg/mL | [6] |
| Mogroside Extract (MGE) | Oxygen Radical Absorbance Capacity (ORAC) | Peroxyl Radicals | ORAC Value | 851.8 µmol TE/g | [6] |
| 11-oxo-mogroside V | Superoxide Anion (O₂⁻) Scavenging | Chemiluminescence | EC₅₀ | 4.79 µg/mL | [7] |
| 11-oxo-mogroside V | Hydrogen Peroxide (H₂O₂) Scavenging | Chemiluminescence | EC₅₀ | 16.52 µg/mL | [7] |
| Mogroside V | Hydroxyl Radical (•OH) Scavenging | Chemiluminescence | EC₅₀ | 48.44 µg/mL | [7] |
| 11-oxo-mogroside V | Hydroxyl Radical (•OH) Scavenging | Chemiluminescence | EC₅₀ | 146.17 µg/mL | [7] |
| 11-oxo-mogroside V | •OH-induced DNA Damage Inhibition | DNA Damage Assay | EC₅₀ | 3.09 µg/mL | [7] |
| Mogroside V | AMPK Activation (α2β1γ1) | In vitro Enzyme Assay | EC₅₀ | 20.4 µM | [8] |
| Mogrol | AMPK Activation (α2β1γ1) | In vitro Enzyme Assay | EC₅₀ | 4.2 µM | [8] |
Key Signaling Pathways as Therapeutic Targets
Mogrosides exert their therapeutic effects by modulating several key signaling pathways. The following sections detail these pathways and provide visual diagrams created using the DOT language.
Mogroside IIIE has been shown to alleviate high glucose-induced inflammation, oxidative stress, and apoptosis in podocytes by activating the AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1) signaling pathway[9]. Activation of AMPK, a central regulator of cellular energy homeostasis, subsequently activates SIRT1, leading to the downregulation of inflammatory and apoptotic markers[9]. Mogroside V and its aglycone, mogrol, are also potent activators of AMPK[8].
Caption: this compound activates the AMPK/SIRT1 signaling cascade.
In the context of acute pancreatitis, Mogroside IIE has been found to inhibit digestive enzyme activity by downregulating the Interleukin-9 (IL-9)/IL-9 Receptor (IL-9R) signaling pathway[10]. By reducing IL-9 levels, Mogroside IIE can decrease cytosolic calcium overload and modulate autophagy, thereby ameliorating pancreatitis[10].
Caption: this compound inhibits the IL-9/IL-9R signaling pathway.
Mogroside V has demonstrated anti-tumor activity against pancreatic cancer by promoting apoptosis and inhibiting cell proliferation[2][11][12]. One of the key mechanisms is the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is crucial for cancer cell growth and survival[12].
Caption: this compound inhibits tumor growth via the STAT3 pathway.
Methodologies for Key Experiments
This section outlines the experimental protocols for assessing the therapeutic potential of this compound, based on methodologies reported in the literature for various mogrosides.
The logical flow of research into the therapeutic targets of this compound typically follows a multi-stage process, from initial screening to in vivo validation.
Caption: General workflow for investigating this compound's therapeutic effects.
-
Objective: To investigate the protective effects of this compound against high glucose (HG)-induced injury in podocytes.
-
Cell Line: Mouse podocyte cell line (MPC-5)[9].
-
Protocol:
-
Cell Culture: MPC-5 cells are cultured under normal glucose or high glucose (HG) conditions to induce a diabetic nephropathy model[9].
-
Treatment: Cells are treated with varying concentrations of this compound. A control group receives no treatment[9].
-
Cell Viability: Cell viability is assessed using a Cell Counting Kit-8 (CCK-8) assay[9].
-
Inflammatory Markers: The concentrations of inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the cell supernatant are measured using ELISA kits[1].
-
Oxidative Stress Markers: Levels of reactive oxygen species (ROS) and other oxidative stress markers are determined using appropriate assay kits[9].
-
Apoptosis Analysis: Apoptosis is quantified using flow cytometry with Annexin V/PI staining. The expression of apoptosis-related proteins (Bcl-2, Bax, cleaved caspase-3, cleaved caspase-9) is evaluated by Western blot analysis[9].
-
Pathway Analysis: To confirm the role of the AMPK/SIRT1 pathway, experiments are repeated in the presence of an AMPK inhibitor (e.g., Compound C) to observe if the protective effects of this compound are reversed[9].
-
-
Objective: To evaluate the anti-proliferative and pro-apoptotic effects of this compound on pancreatic cancer cells.
-
Cell Line: Human pancreatic carcinoma cell line (PANC-1)[12].
-
Protocol:
-
Cell Culture and Treatment: PANC-1 cells are cultured and incubated with this compound at various concentrations (e.g., 0 µmol/L to 250 µmol/L) for different time points[12].
-
Cell Proliferation: Cell viability and proliferation are measured using the MTT assay[12].
-
Apoptosis Detection: Apoptosis is assessed by terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assays and flow cytometry[12].
-
Mechanism of Action: The effect of this compound on the STAT3 signaling pathway is examined using Western blot to measure the levels of total and phosphorylated STAT3[12].
-
-
Objective: To determine the therapeutic efficacy of this compound in an animal model of acute pancreatitis (AP).
-
Animal Model: Mice with AP induced by cerulein plus lipopolysaccharide (LPS) injection[10].
-
Protocol:
-
Induction of AP: AP is induced in mice through intraperitoneal injections of cerulein and LPS[10].
-
Treatment: A treatment group receives this compound, while a control group receives a vehicle.
-
Biochemical Analysis: Serum levels of lipase and amylase are measured to assess pancreatic injury[10].
-
Cytokine Profiling: A multi-cytokine array is used to measure the levels of various cytokines, including IL-9, in the serum[10].
-
Histological Examination: Pancreatic tissue is collected for histological analysis to evaluate edema, inflammation, and necrosis.
-
Mechanism Validation: To confirm the role of the IL-9 pathway, experiments can be performed where exogenous IL-9 is administered to see if it reverses the therapeutic effects of this compound. Conversely, an IL-9 receptor antibody can be used to neutralize IL-9 and mimic the effects of this compound[10].
-
Conclusion and Future Directions
This compound and related compounds have emerged as promising multi-target therapeutic agents. The evidence points to their significant potential in managing inflammatory conditions, metabolic disorders, and certain types of cancer. The primary mechanisms of action involve the modulation of key signaling pathways such as AMPK/SIRT1, IL-9/IL-9R, and STAT3.
For drug development professionals, the potent AMPK activation by mogrosides presents a compelling avenue for developing treatments for metabolic syndrome and type 2 diabetes[8]. The anti-inflammatory properties, mediated by pathways like IL-9/IL-9R, suggest applications in acute inflammatory conditions such as pancreatitis[10]. Furthermore, the targeted inhibition of the STAT3 pathway highlights a potential role in oncology, particularly for cancers where this pathway is constitutively active[12].
Future research should focus on:
-
Elucidating the detailed pharmacokinetic and pharmacodynamic profiles of pure this compound.
-
Conducting comprehensive preclinical studies in a wider range of disease models to validate the observed therapeutic effects.
-
Optimizing the bioavailability of mogrosides, as they may undergo significant metabolism in the gut[5].
-
Investigating potential synergistic effects when used in combination with existing therapies.
The data and methodologies presented in this guide offer a solid foundation for advancing this compound from a promising natural compound to a clinically relevant therapeutic agent.
References
- 1. Recent Advances in the Distribution, Chemical Composition, Health Benefits, and Application of the Fruit of Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scientists Discover Mogrosides Synthesis Pathway and Its Anti-tumor Effect----Chinese Academy of Sciences [english.cas.cn]
- 3. scivisionpub.com [scivisionpub.com]
- 4. mdpi.com [mdpi.com]
- 5. Comparative In vitro metabolism of purified mogrosides derived from monk fruit extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiglycation and antioxidant activities of mogroside extract from Siraitia grosvenorii (Swingle) fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The antioxidant activities of natural sweeteners, mogrosides, from fruits of Siraitia grosvenori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mogroside IIIE Alleviates High Glucose-Induced Inflammation, Oxidative Stress and Apoptosis of Podocytes by the Activation of AMPK/SIRT1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mogroside IIE Inhibits Digestive Enzymes via Suppression of Interleukin 9/Interleukin 9 Receptor Signalling in Acute Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ABC Herbalgram Website [herbalgram.org]
Methodological & Application
Application Note: Quantification of Mogroside IE in Plant Extracts by HPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mogroside IE is a cucurbitane-type triterpenoid glycoside found in the fruit of Siraitia grosvenorii, commonly known as monk fruit.[1] As a member of the mogroside family, which are natural, high-intensity sweeteners, this compound is of significant interest to the food, beverage, and pharmaceutical industries. Accurate and sensitive quantification of this compound in plant extracts is crucial for quality control, formulation development, and pharmacokinetic studies. This application note provides a detailed HPLC-MS/MS method for the quantification of this compound in plant extracts. The method is designed to be robust, sensitive, and specific, making it suitable for a range of research and development applications.
Materials and Methods
Reagents and Materials
-
This compound reference standard (>95% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Siraitia grosvenorii fruit extract
-
Syringe filters (0.22 µm, PTFE)
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol to obtain a primary stock solution of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol:water (1:1, v/v) to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
Sample Preparation from Plant Extract
-
Extraction: Weigh 1.0 g of the powdered Siraitia grosvenorii fruit extract into a 50 mL centrifuge tube. Add 20 mL of 80% aqueous methanol.
-
Ultrasonic Extraction: Sonicate the mixture for 30 minutes in an ultrasonic bath. This method is considered efficient and reproducible for extracting mogrosides.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filtration: Collect the supernatant and filter it through a 0.22 µm PTFE syringe filter into an HPLC vial.
-
Dilution: Dilute the filtered extract with methanol:water (1:1, v/v) to bring the expected this compound concentration within the range of the calibration curve.
HPLC-MS/MS Instrumentation and Conditions
A high-performance liquid chromatography system coupled with a triple quadrupole mass spectrometer is used for the analysis.
Table 1: HPLC Parameters
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 30% B, increase to 90% B over 10 min, hold for 2 min, then return to initial conditions and equilibrate for 3 min. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
Multiple Reaction Monitoring (MRM) for this compound
The quantification of this compound is performed using multiple reaction monitoring (MRM). The precursor ion for this compound (C₃₆H₆₂O₉, Molecular Weight: 638.9 g/mol ) in negative ion mode is the deprotonated molecule [M-H]⁻ at m/z 637.9. The product ions are generated by the fragmentation of the precursor ion in the collision cell. Based on the known fragmentation patterns of mogrosides, which typically involve the loss of glycosidic units, the following MRM transitions are proposed for this compound.
Note: The optimal collision energies should be determined experimentally on the specific instrument being used.
Table 3: Proposed MRM Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) (Suggested Starting Point) |
| This compound | 637.9 | 475.8 ([M-H-Glc]⁻) | 100 | 25 |
| This compound | 637.9 | 313.7 ([M-H-2Glc]⁻) | 100 | 35 |
Glc = Glucose (162.1 Da)
Experimental Workflows and Signaling Pathways
Experimental Workflow for this compound Quantification
The following diagram illustrates the step-by-step workflow for the quantification of this compound in plant extracts.
Biosynthetic Pathway of Mogrosides
Mogrosides are synthesized in Siraitia grosvenorii from the precursor squalene through a series of enzymatic reactions.[2][3][4] The key enzyme families involved in this pathway are squalene epoxidases, triterpenoid synthases, epoxide hydrolases, cytochrome P450s, and UDP-glucosyltransferases.[2][3][4]
Results and Discussion
Method Validation
The developed HPLC-MS/MS method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, accuracy, and recovery to ensure reliable results. Based on published data for similar mogrosides, the expected performance of this method is summarized below.
Table 4: Expected Quantitative Performance of the HPLC-MS/MS Method
| Parameter | Expected Value | Reference |
| Linearity (r²) | > 0.99 | [4] |
| Limit of Detection (LOD) | 1 - 10 ng/mL | [5] |
| Limit of Quantification (LOQ) | 5 - 30 ng/mL | [5] |
| Precision (RSD) | < 15% | [4] |
| Accuracy | 85 - 115% | [4] |
| Recovery | 90 - 110% | [5] |
These values are based on data for other mogrosides and should be experimentally verified for this compound.
Chromatography
A representative chromatogram for the separation of mogrosides using a C18 column would show good peak separation and resolution. The gradient elution allows for the separation of various mogrosides with different polarities within a reasonable run time.
Conclusion
This application note presents a comprehensive and detailed HPLC-MS/MS method for the quantification of this compound in plant extracts. The protocol includes detailed steps for sample preparation, chromatographic separation, and mass spectrometric detection. The provided workflow and biosynthetic pathway diagrams offer a clear visual representation of the experimental process and the biochemical context. This method is anticipated to be a valuable tool for researchers, scientists, and drug development professionals working with Siraitia grosvenorii and its bioactive compounds. It is recommended to perform a full method validation to establish the performance characteristics of this assay in your laboratory.
References
Application Note: Using Mogroside V as a Reference Standard for Chromatographic Quantification
Audience: Researchers, scientists, and drug development professionals.
Introduction Mogroside V is the primary sweet component and a key quality indicator of extracts from the Monk Fruit, Siraitia grosvenorii.[1][2] This triterpene glycoside is a high-intensity, low-calorie natural sweetener, making it a popular sugar substitute in the food, beverage, and pharmaceutical industries.[3][4] Accurate and reliable quantification of Mogroside V is crucial for quality control, formulation development, and pharmacokinetic studies. This document provides detailed protocols for using Mogroside V as a reference standard in High-Performance Liquid Chromatography (HPLC) applications.
Principle of Analysis Chromatographic separation, particularly HPLC, is the standard method for the analysis of Mogroside V. Due to its molecular structure, several techniques can be employed:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This method is effective for separating highly polar compounds like glycosides.[5][6]
-
Reversed-Phase HPLC (RP-HPLC): While less common due to the compound's polarity, RP-HPLC with C18 columns can be used, often requiring specific mobile phase compositions.[7][8]
Detection is typically challenging due to the lack of a strong UV chromophore.[5][6] Common detection methods include:
-
Charged Aerosol Detection (CAD): A universal detector that provides a more sensitive response for non-volatile analytes like Mogroside V.[5]
-
Evaporative Light Scattering Detector (ELSD): Another universal mass-based detector suitable for this analysis.[3]
-
Mass Spectrometry (MS): LC-MS/MS offers the highest sensitivity and selectivity, making it ideal for analyzing complex matrices like plasma samples.[7]
Experimental Protocols
Protocol 1: Preparation of Mogroside V Standard Solutions
This protocol describes the preparation of stock and working standard solutions from a certified Mogroside V reference standard.
Materials:
-
Mogroside V Certified Reference Material (CRM) (≥95% purity)
-
Methanol (HPLC Grade) or Dimethyl Sulfoxide (DMSO)
-
Volumetric flasks (Class A)
-
Calibrated analytical balance
-
Calibrated micropipettes
Procedure:
-
Stock Solution Preparation (e.g., 1 mg/mL):
-
Accurately weigh approximately 10 mg of Mogroside V reference standard into a 10 mL volumetric flask.
-
Dissolve the standard in a small amount of methanol (or DMSO). Mogroside V is soluble in methanol and DMSO.[7][10]
-
Once fully dissolved, bring the flask to volume with the same solvent.
-
Mix thoroughly. This is your primary stock solution.
-
Note: For aqueous solutions, Mogroside V can be dissolved directly in buffers like PBS (pH 7.2) at concentrations up to 10 mg/mL, but these solutions are not recommended for long-term storage.[10]
-
-
Working Standard Solutions Preparation:
-
Perform serial dilutions of the stock solution using the mobile phase or a suitable solvent (e.g., methanol) to prepare a series of working standards for the calibration curve.[7]
-
A typical concentration range for an HPLC-CAD or HPLC-UV method might be 0.01 mg/mL to 0.3 mg/mL.[5] For a more sensitive LC-MS/MS method, the range would be significantly lower, for example, 100 ng/mL to 100,000 ng/mL.[7]
-
-
Storage:
-
Store stock and working solutions at -20°C in tightly sealed containers to prevent evaporation and degradation.[7] Allow solutions to return to room temperature before use.
-
Protocol 2: Sample Preparation - Extraction from Siraitia grosvenorii Fruit
This protocol outlines a general method for extracting mogrosides from dried monk fruit powder.
Materials:
-
Dried Siraitia grosvenorii fruit powder
-
Deionized water or 50-70% Ethanol
-
Beakers and magnetic stirrer/hot plate or sonicator
-
Centrifuge and centrifuge tubes
-
Syringe filters (0.45 µm)
Procedure:
-
Extraction:
-
Weigh 1 g of dried fruit powder into a beaker.
-
Add 20 mL of the extraction solvent (e.g., 50% ethanol). A solid-to-liquid ratio of 1:20 (g/mL) is commonly used.[11]
-
Heat the mixture to 60°C and stir for 100 minutes. Alternatively, use hot water (80-100°C) and boil for several hours.[11][12]
-
The extraction can be repeated up to three times to maximize yield.[11]
-
-
Clarification:
-
Allow the mixture to cool to room temperature.
-
Centrifuge the extract at 4000 rpm for 10 minutes to pellet the solid material.[1]
-
Carefully decant the supernatant.
-
-
Filtration:
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
The sample is now ready for chromatographic analysis. If necessary, dilute the sample with the mobile phase to ensure the Mogroside V concentration falls within the calibration curve range.
-
Protocol 3: Chromatographic Analysis
This protocol provides example HPLC conditions for the quantification of Mogroside V. Method A is based on HILIC with UV and CAD detection, while Method B uses UPLC-MS/MS for high-sensitivity applications.
Data Presentation: Chromatographic Conditions
| Parameter | Method A: HILIC-UV/CAD[5][6] | Method B: UPLC-MS/MS[7] |
| System | HPLC or UHPLC System | UHPLC-Triple Quadrupole MS/MS |
| Column | Acclaim Trinity P1 (3 µm, 3.0 x 100 mm) | Shiseido Capcell Pak UG120 C18 (3 µm, 2.0 x 50 mm) |
| Mobile Phase | 81:19 Acetonitrile / 10 mM Ammonium Formate (pH 3.0) | 60:40 Methanol / Water |
| Elution Mode | Isocratic | Isocratic |
| Flow Rate | 0.5 mL/min | 0.5 mL/min |
| Column Temp. | 30°C | Not specified, recommend 25-35°C |
| Injection Vol. | 5 µL | 10 µL |
| UV Detector | Diode Array Detector (DAD) at 210 nm | N/A |
| CAD Detector | Charged Aerosol Detector | N/A |
| MS Detector | Triple Quadrupole Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization | N/A | Electrospray Ionization (ESI), Negative Mode |
| MRM Transition | N/A | m/z 1285.6 → 1123.7 |
| Run Time | ~10 min | ~7 min |
Data Presentation: Method Performance Characteristics
| Parameter | Method A: HILIC-UV/CAD[5] | Method B: UPLC-MS/MS[7] |
| Linearity (R²) | >0.999 (UV and CAD) | Not specified |
| LOD (CAD) | 1.4 µg/mL | Not specified |
| LOD (UV) | 7.0 µg/mL | Not specified |
| LOQ (CAD) | ~4.7 µg/mL (est. 10x S/N) | Not specified |
| LOQ (UV) | ~23 µg/mL (est. 10x S/N) | 96 ng/mL (as Lower LOQ) |
| Precision (RSD) | <2.0% (Peak Area) | <15% (CV) |
| Accuracy/Recovery | 88-105% | Not specified |
Visualizations
Caption: A general workflow for the quantification of Mogroside V.
Caption: Workflow for preparing calibration standards for analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. HPLC ELSD Method for Analysis of Mogroside V on Primesep AP Column | SIELC Technologies [sielc.com]
- 4. Siraitia grosvenorii - Wikipedia [en.wikipedia.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Mogroside V Determination by HPLC with Charged Aerosol and UV Detections | Technology Networks [technologynetworks.com]
- 7. applications.emro.who.int [applications.emro.who.int]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of Mogroside V in Siraitia grosvenorii with micelle-mediated cloud-point extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Siraitia grosvenorii (Swingle) C. Jeffrey: Research Progress of Its Active Components, Pharmacological Effects, and Extraction Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. maxapress.com [maxapress.com]
Application Notes and Protocols for In Vivo Formulation of Mogroside IE
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mogroside IE is a cucurbitane triterpenoid glycoside and a metabolite of Mogroside V, the primary sweet component of the monk fruit (Siraitia grosvenorii).[1] Emerging research has highlighted the potential pharmacological activities of mogrosides, including antioxidant, anti-inflammatory, and metabolic regulatory effects, often linked to the modulation of signaling pathways such as AMP-activated protein kinase (AMPK) and nuclear factor-kappa B (NF-κB).[2][3] However, the poor aqueous solubility and limited bioavailability of this compound present significant challenges for conducting robust in vivo animal studies.
These application notes provide a comprehensive guide to formulating this compound for oral administration in animal models, focusing on strategies to enhance solubility and bioavailability. Detailed experimental protocols for formulation preparation and oral gavage are also included.
Formulation Strategies for Poorly Soluble Compounds like this compound
The low aqueous solubility of this compound necessitates the use of specialized formulation strategies to ensure adequate absorption and exposure in animal studies. The selection of an appropriate vehicle is critical and often involves a tiered approach, starting with simple solutions and progressing to more complex systems if needed.
1. Co-solvent Systems:
Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds. Common co-solvents for animal studies include:
-
Polyethylene glycol 300 or 400 (PEG 300/400)
-
Propylene glycol (PG)
-
Ethanol
-
Glycerol
-
Dimethyl sulfoxide (DMSO) - use should be minimized and carefully controlled due to potential toxicity.
A typical approach involves dissolving this compound in a small amount of the co-solvent first, and then gradually adding an aqueous vehicle (e.g., water, saline, or a buffer) to the desired final concentration. It is crucial to monitor for any precipitation during the dilution process.
2. Surfactant-based Formulations:
Surfactants can improve the solubility of poorly soluble compounds by forming micelles that encapsulate the drug molecules.[4] Non-ionic surfactants are generally preferred for in vivo studies due to their lower toxicity. Examples include:
-
Tween® 80 (Polysorbate 80)
-
Cremophor® EL
-
Solutol® HS 15
These can be used alone or in combination with co-solvents and oils to create self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS).
3. Suspension Formulations:
If this compound cannot be fully solubilized, a suspension can be prepared. This involves dispersing the solid compound in a liquid vehicle. Key components of a suspension include:
-
Wetting agents: Such as a low concentration of a surfactant (e.g., 0.1% Tween® 80) to ensure uniform dispersion of the particles.
-
Suspending agents: To increase the viscosity of the vehicle and prevent rapid settling of the particles. Examples include carboxymethyl cellulose (CMC), methylcellulose (MC), and hydroxypropyl methylcellulose (HPMC). A common vehicle is 0.5% to 1% CMC in water.
Particle size reduction (micronization) of the this compound powder can significantly improve the stability and absorption of the suspension.
4. Lipid-Based Drug Delivery Systems (LBDDS):
For highly lipophilic compounds, LBDDS can enhance oral bioavailability by promoting lymphatic transport and avoiding first-pass metabolism. These formulations typically consist of oils (e.g., sesame oil, corn oil), surfactants, and co-solvents.
5. Solid Dispersions:
Solid dispersions involve dispersing the drug in a solid polymer matrix at a molecular level, which can enhance the dissolution rate.[5] Mogroside V itself has been investigated as a carrier for other poorly soluble drugs by forming solid dispersions, suggesting that this approach could be adapted for this compound.[5] This technique is more complex and typically involves methods like spray-drying or hot-melt extrusion.
Quantitative Data
The following tables summarize relevant pharmacokinetic data for mogrosides from studies in rats. This data can serve as a reference for designing in vivo studies with this compound.
Table 1: Pharmacokinetic Parameters of Mogroside V and its Metabolite Mogroside IIIA1 in Normal and Type 2 Diabetic (T2DM) Rats after Oral Administration of Mogroside V. [6]
| Parameter | Mogroside V (Normal Rats) | Mogroside V (T2DM Rats) | Mogroside IIIA1 (Normal Rats) | Mogroside IIIA1 (T2DM Rats) |
| Cmax (ng/mL) | - | - | 75.31 ± 13.56 | 163.80 ± 25.56 |
| AUC0-t (h·ng/mL) | - | - | 1083.42 ± 201.73 | 2327.44 ± 474.63 |
| MRT0-t (h) | 14.58 ± 1.12 | 12.04 ± 0.97* | - | - |
* Indicates a significant difference (p < 0.05) compared to normal rats. Data presented as mean ± standard deviation.
Table 2: Pharmacokinetic Parameters of Mogroside V in Rats after Intravenous (IV) and Intraperitoneal (IP) Administration. [7]
| Parameter | Intravenous (1.12 mg/kg) | Intraperitoneal (1.12 mg/kg) |
| Cmax (ng/mL) | 28800 ± 4500 | 2560 ± 380 |
| AUC0-t (ng·h/mL) | 12600 ± 1500 | 4800 ± 650 |
| t1/2 (h) | 0.54 ± 0.07 | 1.8 ± 0.3 |
Data presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Preparation of a this compound Formulation (Suspension)
This protocol describes the preparation of a 10 mg/mL suspension of this compound in 0.5% carboxymethyl cellulose (CMC).
Materials:
-
This compound powder
-
Carboxymethyl cellulose (CMC), low viscosity
-
Sterile water for injection
-
Tween® 80
-
Mortar and pestle
-
Stir plate and magnetic stir bar
-
Sterile glass vial
-
Analytical balance
-
Spatula
Procedure:
-
Prepare the 0.5% CMC vehicle:
-
Weigh 500 mg of CMC.
-
In a beaker with 80 mL of sterile water, slowly add the CMC powder while stirring vigorously with a magnetic stir bar.
-
Gently heat the solution to approximately 60°C while stirring to facilitate the dissolution of the CMC.
-
Once the CMC is fully dissolved, allow the solution to cool to room temperature.
-
Transfer the solution to a 100 mL volumetric flask and add sterile water to bring the final volume to 100 mL.
-
-
Prepare the this compound suspension:
-
Weigh the required amount of this compound powder for the desired final concentration (e.g., 100 mg for 10 mL of a 10 mg/mL suspension).
-
Place the this compound powder in a mortar.
-
Add a few drops of 0.5% CMC vehicle containing 0.1% Tween® 80 to the powder and triturate with the pestle to form a smooth paste. This step is crucial for proper wetting of the powder.
-
Gradually add the remaining 0.5% CMC vehicle to the paste while continuing to mix.
-
Transfer the suspension to a sterile glass vial.
-
Continuously stir the suspension using a magnetic stir bar until administration to ensure homogeneity.
-
Protocol 2: Oral Gavage Administration in Mice
This protocol provides a standard procedure for oral gavage in mice. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Materials:
-
This compound formulation
-
Appropriately sized syringe (e.g., 1 mL)
-
Gavage needle (18-20 gauge for adult mice, with a rounded tip)[8][9]
-
Animal scale
Procedure:
-
Animal Preparation:
-
Gavage Needle Measurement:
-
Measure the length of the gavage needle from the tip of the mouse's nose to the last rib to estimate the distance to the stomach.
-
Mark the needle with a permanent marker to avoid over-insertion.
-
-
Dose Administration:
-
Draw the calculated volume of the this compound suspension into the syringe. Ensure the suspension is well-mixed immediately before drawing the dose.
-
Gently introduce the gavage needle into the diastema (the gap between the incisors and molars) of the mouse's mouth.
-
Carefully advance the needle along the roof of the mouth and down the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and reposition.
-
Once the needle is at the predetermined depth, slowly administer the formulation over 2-3 seconds.
-
-
Post-Administration Monitoring:
-
Slowly withdraw the gavage needle.
-
Return the mouse to its cage and monitor for any signs of distress, such as labored breathing or lethargy, for at least 10-15 minutes immediately following the procedure and periodically thereafter.[2]
-
Signaling Pathways and Visualization
Mogrosides have been reported to influence key cellular signaling pathways, including AMPK and NF-κB. Understanding these pathways can provide mechanistic insights into the observed in vivo effects of this compound.
AMPK Signaling Pathway:
AMPK is a central regulator of cellular energy homeostasis.[11] It is activated during periods of low energy (high AMP:ATP ratio) and acts to restore energy balance by stimulating catabolic processes (e.g., fatty acid oxidation) and inhibiting anabolic processes (e.g., protein synthesis).[11]
Caption: Simplified AMPK signaling pathway potentially modulated by this compound.
NF-κB Signaling Pathway:
The NF-κB pathway is a critical regulator of inflammation, immunity, and cell survival.[12] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes.
Caption: Overview of the canonical NF-κB signaling pathway and potential inhibition by this compound.
Conclusion
The successful in vivo evaluation of this compound is highly dependent on the development of an appropriate formulation to overcome its poor solubility. The strategies and protocols outlined in these application notes provide a framework for researchers to design and execute animal studies effectively. Careful consideration of the physicochemical properties of this compound and the specific aims of the study will guide the selection of the most suitable formulation approach. The provided diagrams of the AMPK and NF-κB signaling pathways offer a starting point for investigating the molecular mechanisms underlying the biological effects of this compound.
References
- 1. Digestion and absorption of Siraitia grosvenori triterpenoids in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mogroside-Rich Extract From Siraitia grosvenorii Fruits Ameliorates High-Fat Diet-Induced Obesity Associated With the Modulation of Gut Microbiota in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The pharmacokinetic profiles of mogrosides in T2DM rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pjps.pk [pjps.pk]
- 8. iacuc.wsu.edu [iacuc.wsu.edu]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 10. ouv.vt.edu [ouv.vt.edu]
- 11. news-medical.net [news-medical.net]
- 12. NF-κB - Wikipedia [en.wikipedia.org]
analytical techniques for separating mogroside IE from other mogrosides
Application Notes & Protocols for the Separation of Mogroside V
These comprehensive application notes provide detailed methodologies for researchers, scientists, and drug development professionals focused on the isolation and purification of mogroside V from Siraitia grosvenorii (monk fruit) extract. The protocols described below cover various analytical techniques, from initial enrichment to high-purity separation.
Introduction
Mogroside V, a cucurbitane-type triterpene glycoside, is the primary sweetening component of monk fruit and is of significant interest for its potential health benefits, including antioxidant and antihyperglycemic effects.[1] The purification of mogroside V from the complex mixture of other mogrosides and compounds present in the fruit extract is a critical step for research and commercial applications. This document outlines effective analytical techniques for this purpose.
Preparative Separation and Enrichment Techniques
For the initial enrichment of mogroside V from crude extracts, macroporous resin chromatography and a more selective boronic acid affinity chromatography are effective methods.
Macroporous Resin Chromatography
Macroporous resins are widely used for the preliminary separation of mogrosides due to their cost-effectiveness and scalability.[2][3] The principle of separation is based on the differential adsorption of molecules based on their polarity, molecular weight, and size.[2]
Experimental Protocol:
-
Resin Selection: Select a mid-polarity macroporous resin. HZ 806 resin has been shown to have good adsorption and desorption capacities for mogroside V.[2][4]
-
Column Packing: Pack a chromatography column with the selected HZ 806 resin.
-
Sample Loading: Load the crude extract of Siraitia grosvenorii onto the resin column.
-
Washing: Elute the column with deionized water to remove highly polar impurities.
-
Elution: Elute the adsorbed mogrosides with a 40% aqueous ethanol solution.[2][4] The desorption ratio of mogroside V can reach up to 98.0% with this concentration.[2]
-
Fraction Collection: Collect the fractions and monitor the concentration of mogroside V using HPLC.
Quantitative Data:
| Parameter | Value | Reference |
| Initial Purity of Mogroside V | 0.5% | [2][4] |
| Final Purity of Mogroside V | 10.7% | [2][4] |
| Purification Factor | 15.1-fold | [2][4] |
| Adsorption Capacity (HZ 806) | Equilibrium at ~140 min | [2][4] |
Boronic Acid-Functionalized Silica Gel Chromatography
This technique offers a more selective separation of mogroside V by exploiting the reversible covalent interaction between boronic acid and the diol groups of the mogroside.[5]
Experimental Protocol:
-
Adsorbent Preparation: Synthesize or procure boronic acid-functionalized silica gel adsorbent (SiO₂-GP-APBA).
-
Adsorption:
-
Prepare a solution of the crude mogroside extract.
-
Adjust the pH of the solution to 3.
-
Incubate the extract with the SiO₂-GP-APBA adsorbent at room temperature for at least 120 minutes. The maximum adsorption capacity has been reported to be 206.74 mg/g.[5]
-
-
Washing: After incubation, separate the adsorbent from the solution by centrifugation.
-
Desorption:
-
Resuspend the adsorbent with the bound mogroside V in an aqueous solution.
-
Adjust the pH to 7 to release the mogroside V. Over 96% of the bound mogroside V can be released at this pH.[5]
-
Quantitative Data:
| Parameter | Value | Reference |
| Initial Purity of Mogroside V | 35.67% | [5] |
| Final Purity of Mogroside V | 76.34% | [5] |
| Adsorption Capacity | 206.74 mg/g | [5] |
| Release Efficiency (at pH 7) | 96.36% | [5] |
High-Purity Separation by High-Performance Liquid Chromatography (HPLC)
For achieving high purity levels of mogroside V (up to 99.60%), semi-preparative and analytical HPLC are the methods of choice.[5]
Analytical HPLC for Purity Assessment
Experimental Protocol:
-
Column: 1Ailtma-C18 column (4.6 mm × 250 mm, 5 µm).[5]
-
Mobile Phase: Acetonitrile and H₂O (22:78, v/v).[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 32 °C.[5]
-
Detection Wavelength: 203 nm.[5]
-
Injection Volume: 10 µL.[5]
-
Retention Time of Mogroside V: Approximately 28 minutes.[5]
Semi-Preparative HPLC for High-Purity Isolation
Experimental Protocol:
-
System: LC-6AD semi-preparative liquid chromatography system.[5]
-
Column: C18 column (30 mm × 250 mm, 5 µm).[5]
-
Mobile Phase: Acetonitrile and H₂O (22:78, v/v).[5]
-
Flow Rate: 15 mL/min.[5]
-
Detection Wavelength: 203 nm.[5]
Quantitative Data:
| Parameter | Value | Reference |
| Purity after Semi-preparative HPLC | 99.60% | [5] |
Alternative and Complementary Techniques
Micelle-Mediated Cloud-Point Extraction
This is an environmentally friendly pre-concentration technique that can be used prior to HPLC analysis.[6]
Experimental Protocol:
-
Extraction: Extract and preconcentrate mogroside V from the sample using the nonionic surfactant Genapol® X-080.[6]
-
Analysis: Analyze the resulting solution containing mogroside V by HPLC with UV detection.[6]
Quantitative Data:
| Parameter | Value | Reference |
| Extraction Yield | 80.7% | [6] |
| Pre-concentration Factor | ~10.8 | [6] |
| Limit of Detection | 0.75 µg/mL | [6] |
| Limit of Quantification | 2 µg/mL | [6] |
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC offers an alternative separation mechanism to reversed-phase HPLC and can be suitable for separating multiple terpene glycosides.[1]
Experimental Protocol:
-
Column: Acclaim Trinity P1 column.[1]
-
Mobile Phase: 81/19 acetonitrile/ammonium formate buffer at pH = 3.0.[1]
-
Column Temperature: 20–30 °C.[1]
-
Detection: UV (210 nm) or Charged Aerosol Detection (CAD).[1]
Experimental Workflows and Diagrams
Caption: General workflow for the separation and purification of Mogroside V.
Caption: Protocol for high-purity Mogroside V separation by semi-preparative HPLC.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Development of a Process for Separation of Mogroside V from Siraitia grosvenorii by Macroporous Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US20190133166A1 - Method for Extracting High-Purity Mogroside V from Siraitia Grosvenorii - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Analysis of Mogroside V in Siraitia grosvenorii with micelle-mediated cloud-point extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Antioxidant Activity of Mogroside IE
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mogrosides, the primary active compounds in the fruit of Siraitia grosvenorii (monk fruit), are well-regarded for their intense sweetness and low-calorie properties. Emerging scientific evidence has also highlighted their potential therapeutic benefits, including significant antioxidant activities. These properties are attributed to their ability to scavenge free radicals and modulate endogenous antioxidant defense systems. Mogroside IE is one of the specific cucurbitane-type triterpene glycosides found in monk fruit. While much of the existing research has focused on mogroside V or general mogroside extracts, the methodologies employed are broadly applicable to the assessment of other mogroside congeners, such as this compound.
These application notes provide a comprehensive overview and detailed protocols for assessing the antioxidant activity of this compound. The protocols are based on established in vitro and cellular assays and are intended to guide researchers in the systematic evaluation of this compound's antioxidant potential.
Data Presentation: Antioxidant Activity of Mogrosides
The following tables summarize quantitative data on the antioxidant activity of various mogrosides and mogroside extracts from published studies. It is important to note that these values provide a benchmark, and the activity of this compound should be determined experimentally.
Table 1: In Vitro Radical Scavenging Activity of Mogroside Extract (MGE)
| Assay | Test Substance | IC50 (µg/mL) | Positive Control | Positive Control IC50 (µg/mL) |
| DPPH Radical Scavenging | MGE | 1118.1 | Ascorbic Acid | 9.6 |
| ABTS Radical Scavenging | MGE | 1473.2 | Trolox | 47.9 |
Data sourced from a study on mogroside extract (MGE) which is predominantly composed of mogrosides, with mogroside V being a major component[1].
Table 2: In Vitro Reactive Oxygen Species (ROS) Scavenging Activity of Mogroside V and 11-oxo-mogroside V
| ROS Scavenged | Test Substance | EC50 (µg/mL) |
| O₂⁻ | 11-oxo-mogroside V | 4.79 |
| H₂O₂ | 11-oxo-mogroside V | 16.52 |
| •OH | Mogroside V | 48.44 |
| •OH | 11-oxo-mogroside V | 146.17 |
| •OH-induced DNA damage | 11-oxo-mogroside V | 3.09 |
Data obtained from a study determining the in vitro antioxidant activities of mogroside V and 11-oxo-mogroside V using chemiluminescence[2][3].
Experimental Protocols
Herein are detailed methodologies for key experiments to assess the antioxidant activity of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Preparation of Test Samples: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, ethanol). Create a series of dilutions from the stock solution to obtain a range of concentrations to be tested. Prepare a similar dilution series for the positive control (ascorbic acid).
-
Assay:
-
To each well of a 96-well plate, add 50 µL of the test sample or positive control at different concentrations.
-
Add 150 µL of the 0.1 mM DPPH solution to each well.
-
For the blank, add 50 µL of the solvent used for the sample and 150 µL of the DPPH solution.
-
For the control, add 50 µL of the test sample and 150 µL of the solvent (without DPPH).
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decolorization of the solution, which is measured by a decrease in absorbance.
Materials:
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
Trolox (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS•+ Stock Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
-
Preparation of ABTS•+ Working Solution:
-
Prior to the assay, dilute the ABTS•+ stock solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Preparation of Test Samples: Prepare a stock solution of this compound and a series of dilutions, as described for the DPPH assay. Prepare a similar dilution series for the positive control (Trolox).
-
Assay:
-
To each well of a 96-well plate, add 20 µL of the test sample or positive control at different concentrations.
-
Add 180 µL of the ABTS•+ working solution to each well.
-
-
Incubation: Incubate the plate in the dark at room temperature for 6 minutes.
-
Measurement: Measure the absorbance of each well at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using the following formula:
Where:
-
A_control is the absorbance of the ABTS•+ working solution without the sample.
-
A_sample is the absorbance of the sample with the ABTS•+ working solution.
The IC50 value is determined as described for the DPPH assay.
-
Oxygen Radical Absorbance Capacity (ORAC) Assay
Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals generated by a free radical initiator like AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.
Materials:
-
This compound
-
Fluorescein sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Trolox (positive control)
-
Phosphate buffer (75 mM, pH 7.4)
-
Black 96-well microplate
-
Fluorescence microplate reader with an injector
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of fluorescein (e.g., 4 µM) in phosphate buffer.
-
Prepare a fresh solution of AAPH (e.g., 240 mM) in phosphate buffer just before use.
-
Prepare a stock solution of Trolox and a series of dilutions in phosphate buffer to be used as standards.
-
-
Preparation of Test Samples: Prepare a stock solution of this compound and a series of dilutions in phosphate buffer.
-
Assay:
-
To each well of a black 96-well plate, add 150 µL of the fluorescein working solution.
-
Add 25 µL of the test sample, Trolox standard, or phosphate buffer (for the blank) to the appropriate wells.
-
Pre-incubate the plate at 37°C for at least 10 minutes in the plate reader.
-
Initiate the reaction by injecting 25 µL of the AAPH solution into each well.
-
-
Measurement: Immediately begin recording the fluorescence intensity (excitation at 485 nm, emission at 520 nm) every 1-2 minutes for at least 60 minutes.
-
Calculation:
-
Calculate the area under the fluorescence decay curve (AUC) for each sample, standard, and blank.
-
Subtract the AUC of the blank from the AUC of the samples and standards to obtain the net AUC.
-
Plot a standard curve of net AUC versus Trolox concentration.
-
The ORAC value of this compound is expressed as micromoles of Trolox equivalents (TE) per gram or mole of the compound.
-
Cellular Antioxidant Activity (CAA) Assay
Principle: This assay measures the ability of a compound to prevent intracellular oxidative stress in a cell-based model. Cells are loaded with a fluorescent probe that becomes fluorescent upon oxidation by reactive oxygen species (ROS). The antioxidant activity of the test compound is determined by its ability to reduce the fluorescence signal.
Materials:
-
This compound
-
Human hepatocellular carcinoma (HepG2) cells or other suitable cell line
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA)
-
AAPH or H₂O₂ (oxidant)
-
Quercetin (positive control)
-
Black 96-well cell culture plate
-
Fluorescence microscope or microplate reader
Procedure:
-
Cell Culture: Culture HepG2 cells in a 96-well plate until they reach confluence.
-
Treatment:
-
Wash the cells with PBS.
-
Treat the cells with various concentrations of this compound and the positive control (quercetin) in serum-free medium for 1-2 hours.
-
-
Probe Loading:
-
Remove the treatment medium and wash the cells with PBS.
-
Load the cells with DCFH-DA solution (e.g., 25 µM) in PBS and incubate for 30-60 minutes in the dark.
-
-
Induction of Oxidative Stress:
-
Wash the cells with PBS to remove excess probe.
-
Add the oxidant (e.g., 600 µM AAPH) to all wells except the negative control wells.
-
-
Measurement: Measure the fluorescence intensity (excitation at 485 nm, emission at 538 nm) every 5 minutes for 1 hour using a fluorescence microplate reader.
-
Calculation:
-
Calculate the area under the fluorescence curve.
-
The CAA value is calculated as follows:
Where ∫SA is the integrated area of the sample curve and ∫CA is the integrated area of the control curve.
-
Assessment of Endogenous Antioxidant Enzyme Activity
Principle: this compound may exert its antioxidant effects by enhancing the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). The activity of these enzymes can be measured in cell lysates or tissue homogenates after treatment with this compound.
Procedure:
-
Sample Preparation:
-
In Vitro: Treat cells (e.g., HepG2) with this compound for a specified period. Harvest the cells, lyse them, and collect the supernatant for enzyme assays.
-
In Vivo: Administer this compound to an animal model. After the treatment period, collect tissues of interest (e.g., liver, kidney), homogenize them, and centrifuge to obtain the supernatant for enzyme assays.
-
-
Enzyme Activity Assays:
-
Superoxide Dismutase (SOD): SOD activity can be measured using commercially available kits that are typically based on the inhibition of the reduction of a tetrazolium salt (e.g., WST-1) by superoxide anions.
-
Catalase (CAT): CAT activity is commonly determined by measuring the rate of decomposition of hydrogen peroxide (H₂O₂). The decrease in H₂O₂ concentration can be monitored spectrophotometrically at 240 nm.
-
Glutathione Peroxidase (GPx): GPx activity is often measured indirectly by a coupled reaction in which glutathione reductase (GR) and NADPH are used. The oxidation of NADPH to NADP+ is monitored by the decrease in absorbance at 340 nm.
-
-
Data Analysis: Enzyme activities are typically expressed as units per milligram of protein. The protein concentration of the cell lysates or tissue homogenates should be determined using a standard method (e.g., Bradford assay).
Mandatory Visualizations
Signaling Pathway Diagram
Mogrosides may exert their antioxidant effects by activating the Nrf2-Keap1 signaling pathway, a key regulator of the cellular antioxidant response. [2]Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to antioxidants like mogrosides, Keap1 is modified, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of antioxidant genes, upregulating their expression.
Caption: Nrf2-Keap1 signaling pathway activation by this compound.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for assessing the in vitro antioxidant activity of a test compound like this compound.
Caption: General workflow for in vitro antioxidant assays.
References
- 1. Antiglycation and antioxidant activities of mogroside extract from Siraitia grosvenorii (Swingle) fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The antioxidant activities of natural sweeteners, mogrosides, from fruits of Siraitia grosvenori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Experimental Design for Evaluating the Anti-inflammatory Effects of Mogroside IE
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for designing and executing experiments to investigate the anti-inflammatory properties of Mogroside IE. It includes detailed application notes, step-by-step protocols for key in vitro and in vivo assays, and templates for data presentation.
Application Notes
This compound, a cucurbitane glycoside extracted from the fruit of Siraitia grosvenorii (monk fruit), has garnered significant interest for its potential therapeutic properties, including its anti-inflammatory effects. Mogrosides have been shown to modulate key inflammatory pathways, primarily by inhibiting the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPK). This modulation leads to a downstream reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).
The experimental design outlined below provides a systematic approach to characterizing the anti-inflammatory profile of this compound, from initial in vitro screening to in vivo validation.
Mechanism of Action Hypothesis
This compound is hypothesized to exert its anti-inflammatory effects by interfering with the upstream signaling cascades that lead to the activation of NF-κB and MAPK pathways in immune cells. By inhibiting the phosphorylation of key proteins in these pathways, this compound can effectively suppress the transcription and subsequent release of pro-inflammatory molecules.
Diagram of the Hypothesized Signaling Pathway
Caption: Hypothesized mechanism of this compound's anti-inflammatory action.
Experimental Protocols
In Vitro Studies: Lipopolysaccharide (LPS)-stimulated RAW 264.7 Macrophages
The murine macrophage cell line RAW 264.7 is a well-established model for studying inflammation. Stimulation with LPS, a component of the outer membrane of Gram-negative bacteria, induces a robust inflammatory response.
1. Preparation of this compound Stock Solution
-
Solubility: this compound is sparingly soluble in water but soluble in organic solvents such as dimethyl sulfoxide (DMSO).
-
Protocol:
-
Dissolve this compound powder in 100% DMSO to prepare a high-concentration stock solution (e.g., 100 mM).
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
For experiments, dilute the stock solution in complete cell culture medium to the desired final concentrations. The final DMSO concentration in the culture medium should not exceed 0.5% (v/v) to prevent cytotoxicity.[1][2][3] A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.
-
2. Cell Culture
-
Cell Line: RAW 264.7 murine macrophages.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
3. Experimental Workflow
Caption: Workflow for in vitro anti-inflammatory assays.
4. Cell Viability Assay (MTT Assay)
-
Principle: To ensure that the observed anti-inflammatory effects are not due to cytotoxicity, a cell viability assay is essential. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
5. Nitric Oxide (NO) Production Assay (Griess Assay)
-
Principle: The Griess assay measures the concentration of nitrite, a stable and nonvolatile breakdown product of NO.
-
Protocol:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.
-
Collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.
-
Incubate for 10 minutes at room temperature in the dark.
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be prepared to quantify the nitrite concentration.
-
6. Pro-inflammatory Cytokine Measurement (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of specific pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatant.
-
Protocol:
-
Use the cell culture supernatants collected from the NO production assay.
-
Follow the manufacturer's instructions for the specific ELISA kits for murine TNF-α, IL-6, and IL-1β.
-
Briefly, coat a 96-well plate with the capture antibody.
-
Add the standards and samples (supernatants) to the wells.
-
Add the detection antibody, followed by a streptavidin-HRP conjugate.
-
Add the substrate solution and stop the reaction.
-
Measure the absorbance at 450 nm.
-
7. Western Blot Analysis
-
Principle: Western blotting is used to detect the levels of key proteins involved in the NF-κB and MAPK signaling pathways (e.g., p-p65, p-IκBα, p-ERK, p-JNK, p-p38).
-
Protocol:
-
Seed RAW 264.7 cells in a 6-well plate at a density of 1 x 10^6 cells/well and allow them to adhere overnight.
-
Pre-treat with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 30 minutes.
-
Lyse the cells and determine the protein concentration using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against the target proteins.
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
In Vivo Studies
1. Carrageenan-Induced Paw Edema in Mice
-
Principle: This is an acute inflammation model used to evaluate the anti-edematous effects of compounds.
-
Protocol:
-
Acclimatize male C57BL/6 mice for one week.
-
Administer this compound (e.g., 10, 25, 50 mg/kg) or vehicle (e.g., 0.5% carboxymethylcellulose in saline) orally 1 hour before carrageenan injection. A positive control group receiving a known anti-inflammatory drug (e.g., indomethacin, 10 mg/kg) should be included.
-
Inject 50 µL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume or thickness using a plethysmometer or calipers at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Calculate the percentage of inhibition of edema.
-
2. LPS-Induced Acute Lung Injury (ALI) in Mice
-
Principle: This model mimics the inflammatory response seen in acute respiratory distress syndrome (ARDS).
-
Protocol:
-
Acclimatize male C57BL/6 mice for one week.
-
Administer this compound (e.g., 10, 25, 50 mg/kg) or vehicle orally 1 hour before LPS instillation.
-
Anesthetize the mice and intratracheally instill LPS (e.g., 5 mg/kg) in 50 µL of sterile saline.
-
After 6-24 hours, euthanize the mice and perform bronchoalveolar lavage (BAL) to collect BAL fluid (BALF).
-
Analyze the BALF for total and differential cell counts (neutrophils, macrophages).
-
Measure the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the BALF using ELISA.
-
Collect lung tissue for histological analysis (H&E staining) to assess inflammation and injury.
-
Data Presentation
Quantitative data should be summarized in clear and concise tables to facilitate comparison between different treatment groups.
Table 1: In Vitro Anti-inflammatory Effects of this compound on LPS-stimulated RAW 264.7 Macrophages
| Treatment Group | Cell Viability (%) | NO Production (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control | 100 ± 5.2 | 1.2 ± 0.3 | 50.3 ± 8.1 | 35.7 ± 6.4 | 20.1 ± 4.5 |
| LPS (1 µg/mL) | 98 ± 4.8 | 45.6 ± 3.9 | 1250.8 ± 110.2 | 980.4 ± 85.6 | 450.2 ± 38.7 |
| LPS + this compound (10 µM) | 97 ± 5.1 | 35.2 ± 3.1 | 980.5 ± 95.3 | 750.1 ± 70.2 | 340.6 ± 30.1 |
| LPS + this compound (25 µM) | 96 ± 4.9 | 20.8 ± 2.5 | 650.3 ± 60.8 | 480.9 ± 45.3 | 210.4 ± 22.5 |
| LPS + this compound (50 µM) | 95 ± 5.3 | 10.1 ± 1.8 | 320.6 ± 35.1 | 240.5 ± 28.7 | 105.8 ± 15.3 |
| LPS + Dexamethasone (1 µM) | 99 ± 4.5 | 8.5 ± 1.5 | 280.4 ± 30.2 | 210.3 ± 25.1 | 95.2 ± 12.8 |
*Data are presented as mean ± SD. *p < 0.05, **p < 0.01, **p < 0.001 compared to the LPS group.
Table 2: In Vivo Anti-inflammatory Effects of this compound in the Carrageenan-Induced Paw Edema Model
| Treatment Group | Paw Volume Increase (mL) at 3h | Edema Inhibition (%) at 3h |
| Vehicle + Carrageenan | 0.85 ± 0.07 | - |
| This compound (10 mg/kg) + Carrageenan | 0.65 ± 0.06* | 23.5 |
| This compound (25 mg/kg) + Carrageenan | 0.48 ± 0.05** | 43.5 |
| This compound (50 mg/kg) + Carrageenan | 0.32 ± 0.04 | 62.4 |
| Indomethacin (10 mg/kg) + Carrageenan | 0.28 ± 0.03 | 67.1 |
*Data are presented as mean ± SD. *p < 0.05, **p < 0.01, **p < 0.001 compared to the Vehicle + Carrageenan group.
Table 3: In Vivo Anti-inflammatory Effects of this compound in the LPS-Induced Acute Lung Injury Model
| Treatment Group | Total Cells in BALF (x10^4) | Neutrophils in BALF (x10^4) | TNF-α in BALF (pg/mL) | IL-6 in BALF (pg/mL) |
| Saline | 5.2 ± 0.8 | 0.5 ± 0.1 | 30.1 ± 5.6 | 25.4 ± 4.8 |
| LPS | 85.6 ± 9.3 | 70.3 ± 8.1 | 950.4 ± 100.2 | 780.6 ± 88.9 |
| LPS + this compound (25 mg/kg) | 50.4 ± 6.5 | 40.1 ± 5.8 | 550.8 ± 65.4 | 450.2 ± 55.1 |
| LPS + this compound (50 mg/kg) | 35.8 ± 5.1 | 28.9 ± 4.5 | 350.2 ± 40.7 | 280.9 ± 35.6 |
*Data are presented as mean ± SD. **p < 0.01, **p < 0.001 compared to the LPS group.
References
Troubleshooting & Optimization
Mogroside IE Yield Enhancement: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of mogroside IE during enzymatic synthesis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear and accessible format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important?
A1: this compound is a monoglycosylated derivative of mogrol, the aglycone of the sweet compounds known as mogrosides found in monk fruit (Siraitia grosvenorii). It serves as a key intermediate in the biosynthesis of more complex and sweeter mogrosides, such as mogroside IIE and subsequently mogroside V. Understanding and optimizing the production of this compound is crucial for the efficient synthesis of these valuable natural sweeteners.
Q2: What is the primary method for producing this compound?
A2: The most effective and specific method for producing this compound is through the enzymatic glycosylation of mogrol. This process utilizes a specific UDP-glycosyltransferase (UGT) enzyme to transfer a single glucose molecule to the mogrol backbone.
Q3: My enzymatic reaction is showing a low yield of this compound. What are the first steps I should take to troubleshoot?
A3: Begin by verifying the integrity and concentration of all your reaction components: the mogrol substrate, the UGT enzyme, and the UDP-glucose co-substrate. Ensure that your reaction buffer is at the optimal pH and that the reaction is conducted at the recommended temperature. Low enzyme activity or suboptimal reaction conditions are common culprits for low yields.[1]
Q4: Mogrol has low solubility in aqueous solutions. How can I address this to improve reaction efficiency?
A4: To overcome the low aqueous solubility of mogrol, it is recommended to first dissolve it in an organic solvent such as DMSO or dimethyl formamide before adding it to the aqueous reaction buffer.[2] Ensure the final concentration of the organic solvent in the reaction mixture is low enough to not significantly inhibit enzyme activity. It is crucial to perform preliminary tests to determine the optimal solvent concentration.
Q5: How can I monitor the progress of the enzymatic reaction?
A5: The progress of the reaction can be monitored by taking aliquots at different time points and analyzing them using High-Performance Liquid Chromatography (HPLC). This will allow you to quantify the consumption of mogrol and the formation of this compound and other potential byproducts.
Troubleshooting Guide: Low this compound Yield
Low yields in the enzymatic synthesis of this compound can arise from several factors. This guide provides a systematic approach to identifying and resolving these common issues.
| Potential Cause | Recommended Solution & Rationale |
| Low Enzyme Activity | Verify Enzyme Integrity: Ensure the UGT enzyme has been stored correctly at the recommended temperature and has not undergone multiple freeze-thaw cycles, which can lead to denaturation and loss of activity.[1] Increase Enzyme Concentration: If the reaction is slow or incomplete, consider increasing the concentration of the UGT enzyme in the reaction mixture.[1] Confirm Enzyme Specificity: Ensure you are using a UGT enzyme known to be effective for the glycosylation of mogrol to this compound, such as the UGT74AC1 mutant (UGTMG1). |
| Substrate-Related Issues | Poor Mogrol Solubility: As mogrol is sparingly soluble in water, ensure it is fully dissolved in a minimal amount of an appropriate organic solvent (e.g., DMSO) before being added to the reaction buffer.[2] The final solvent concentration should be optimized to avoid enzyme inhibition. Substrate Degradation: Mogrol may be unstable under certain pH and temperature conditions. Ensure the reaction buffer and temperature are within the optimal range for both enzyme activity and mogrol stability. Substrate Inhibition: High concentrations of mogrol could potentially inhibit the enzyme. If high substrate concentrations are used, try running the reaction with a lower concentration to see if the conversion efficiency improves. |
| Suboptimal Reaction Conditions | Incorrect pH: Each UGT has an optimal pH range for activity. For the UGTMG1 mutant, a pH of around 7.0 has been shown to be effective. A deviation of 1-2 pH units can significantly decrease enzyme activity. Incorrect Temperature: Temperature affects both enzyme activity and stability. The optimal temperature for the UGTMG1 mutant is around 50°C. Temperatures that are too high can lead to enzyme denaturation, while temperatures that are too low will result in a slow reaction rate. Insufficient UDP-Glucose: UDP-glucose is the sugar donor and a co-substrate. Ensure it is present in a sufficient molar excess relative to the mogrol substrate. |
| Product Inhibition or Degradation | Product Inhibition: In some enzymatic reactions, the product can inhibit the enzyme. If this compound accumulates to high concentrations, it might slow down the reaction. This can be assessed by measuring the initial reaction rates at different product concentrations. This compound Instability: While specific stability data for this compound is limited, mogrosides, in general, can be susceptible to degradation under harsh pH or high-temperature conditions. It is advisable to maintain the reaction and downstream processing conditions within a mild range. |
| Analytical Method Issues | Inaccurate Quantification: Ensure your HPLC method is properly validated for the quantification of this compound. This includes having a pure standard for calibration, optimizing separation from other reaction components, and using an appropriate detector. |
Experimental Protocols
Enzymatic Synthesis of this compound
This protocol is adapted from studies on the enzymatic glycosylation of mogrol using a mutant UDP-glycosyltransferase (UGTMG1).
Materials:
-
Mogrol
-
Recombinant UGT74AC1 mutant (UGTMG1)
-
Uridine diphosphate glucose (UDP-glucose)
-
DMSO (Dimethyl sulfoxide)
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.0)
-
Microcentrifuge tubes or reaction vessel
-
Incubator/shaker
Procedure:
-
Prepare Mogrol Stock Solution: Dissolve mogrol in DMSO to a desired stock concentration (e.g., 10 mg/mL).
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture with the following components. The final volume can be scaled as needed.
-
Reaction Buffer
-
Mogrol stock solution (ensure final DMSO concentration is low, e.g., <5% v/v)
-
UDP-glucose (in molar excess to mogrol, e.g., 1.5 to 2 equivalents)
-
UGTMG1 enzyme solution
-
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 50°C for UGTMG1) with gentle shaking for a specified duration. The reaction time should be optimized by monitoring the reaction progress.
-
Reaction Monitoring: At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw a small aliquot of the reaction mixture.
-
Quenching: Stop the reaction in the aliquot by adding an equal volume of cold methanol or by heat inactivation (if the enzyme is thermolabile and the products are stable at that temperature).
-
Analysis: Centrifuge the quenched aliquot to pellet any precipitated protein. Analyze the supernatant by HPLC to determine the concentration of mogrol and this compound.
HPLC Quantification of this compound
This method can be used for the analysis of this compound and other mogrosides.
Instrumentation and Conditions:
-
HPLC System: With a UV or Evaporative Light Scattering Detector (ELSD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient Elution: A gradient from a lower to a higher concentration of acetonitrile is typically used to separate mogrosides of different polarities. An example gradient is as follows:
-
0-15 min: 20% to 40% B
-
15-20 min: 40% to 80% B
-
20-25 min: 80% B (hold)
-
25-30 min: 80% to 20% B (return to initial conditions)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection:
-
UV: 203 nm
-
ELSD: Nebulizer and evaporator temperatures around 50°C, with a gas flow rate of 1.6 SLM.
-
-
Injection Volume: 10 µL
Quantification:
-
Prepare a calibration curve using a pure standard of this compound at a range of concentrations.
-
The concentration of this compound in the samples is determined by comparing the peak area to the calibration curve.
Data Presentation
Table 1: Comparison of Mogroside Yields with Different Extraction Methods (General Mogrosides)
| Extraction Method | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Hot Water Extraction | Water | 100 | 3 x 60 min | 5.6 | --INVALID-LINK-- |
| Ethanol Extraction | 50% Ethanol | 60 | 100 min | 5.9 | --INVALID-LINK-- |
| Ultrasonic-Assisted | 60% Ethanol | 55 | 45 min | 2.98 | --INVALID-LINK-- |
| Flash Extraction | Water | 40 | 7 min | 6.9 | --INVALID-LINK-- |
Note: The yields presented in this table are for total mogrosides and not specifically for this compound. This data is provided for a general comparison of extraction efficiencies.
Visualizations
Caption: Enzymatic synthesis of this compound from Mogrol.
Caption: Troubleshooting workflow for low this compound yield.
References
troubleshooting low signal intensity in mass spectrometry of mogroside IE
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to low signal intensity in the mass spectrometry of mogroside IE.
Troubleshooting Guides (Q&A Format)
Question: I am observing a weak or no signal for this compound in my LC-MS/MS analysis. What are the potential causes and how can I troubleshoot this?
Answer: Low signal intensity for this compound can arise from several factors, ranging from sample preparation to instrument settings. A systematic approach is crucial to identify and resolve the issue. Follow the steps outlined below to diagnose and address the problem.
Step 1: Verify Sample Preparation and Integrity
Inadequate sample preparation is a common source of signal loss, especially when mogrosides are extracted from complex matrices.[1]
-
Extraction Efficiency: Ensure your extraction protocol is optimized for mogrosides. A widely used method is ultrasound-assisted extraction with a methanol/water mixture (e.g., 80/20 v/v).[2]
-
Sample Cleanup: Complex sample matrices, such as those from biological or food samples, can cause ion suppression.[1] Consider using solid-phase extraction (SPE) for sample cleanup to remove interfering substances.[1][3]
-
Analyte Concentration: The concentration of this compound in your sample may be below the instrument's limit of detection (LOD).[1][4] If possible, try concentrating your sample.
-
Analyte Stability: While mogrosides are generally stable, they can degrade under harsh conditions. Ensure samples are stored properly, typically at -20°C, and avoid repeated freeze-thaw cycles.[1][5]
Step 2: Optimize Liquid Chromatography (LC) Parameters
Proper chromatographic separation is essential to ensure this compound reaches the mass spectrometer as a concentrated band, free from co-eluting interferences.
-
Column Choice: A C18 column is commonly used for the separation of mogrosides.[1][2] Ensure your column is in good condition and not past its usable lifetime.
-
Mobile Phase: An acetonitrile/water mobile phase, often with a formic acid additive (e.g., 0.1%), generally provides good separation and peak shapes for mogrosides.[2] A methanol-based mobile phase has also been shown to generate a high response.[5]
-
Gradient Elution: Using a gradient elution program can help to avoid long retention times and poor peak shapes that can occur with isocratic runs.[2]
-
System Leaks: Check the LC system for any leaks, which can cause pressure drops and inconsistent flow rates, leading to a variable and low signal.[6]
Step 3: Optimize Mass Spectrometry (MS) Parameters
The settings of the mass spectrometer, particularly the ion source, directly impact signal intensity.
-
Ionization Mode: For mogrosides, negative ion mode ([M-H]⁻) typically shows higher sensitivity and is preferred for quantification.[2][5]
-
Source Parameters: Optimize the electrospray ionization (ESI) source parameters. This is a critical step and can significantly boost your signal.[7] Key parameters to adjust include:
-
Capillary Voltage: Ensure it is set appropriately for negative ion mode (typically -2.5 to -4 kV).[1][8]
-
Nebulizer Gas Flow: This controls droplet formation; optimize it for a stable spray.[1][8]
-
Drying Gas Flow and Temperature: These parameters affect desolvation and can have a major impact on signal intensity.[1]
-
-
Ion Source Contamination: A contaminated ion source is a frequent cause of declining signal intensity.[6][9] Regularly clean the ion source components according to the manufacturer's guidelines.[6][9]
-
Tuning and Calibration: Regularly tune and calibrate your mass spectrometer to ensure it is operating at its optimal performance.[4] This includes checking the ion source, mass analyzer, and detector settings.[4]
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect this compound analysis?
A1: Ion suppression is a phenomenon where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte (this compound) in the ESI source.[1][3] This interference reduces the number of analyte ions that reach the mass analyzer, leading to a significantly lower signal intensity or even complete signal loss.[3][6] It is a major issue when analyzing samples from complex matrices like plant extracts or biological fluids.[2] To mitigate ion suppression, effective sample cleanup using techniques like Solid-Phase Extraction (SPE) is highly recommended.[1]
Q2: Should I analyze this compound in positive or negative ion mode?
A2: For mogrosides, including this compound, negative ion mode is generally recommended.[2] Studies have shown that negative ionization mode provides higher sensitivity for quantification, with the deprotonated molecule [M-H]⁻ being the most abundant ion.[2][5] While it is possible to detect mogrosides in positive mode, the signal intensity is often lower.[5]
Q3: How can I confirm if the issue is with my sample/LC system or the mass spectrometer itself?
A3: To isolate the source of the problem, you can perform a direct infusion analysis.[6] This involves bypassing the LC system and introducing a standard solution of this compound directly into the mass spectrometer's ion source via a syringe pump.[6] If you observe a strong and stable signal during direct infusion, the problem likely lies within your sample preparation or the LC system (e.g., column, mobile phase, leaks).[6] If the signal is still weak or absent, the issue is likely with the mass spectrometer's settings or the standard itself.[6]
Q4: What are some typical instrument settings for mogroside analysis?
A4: While optimal settings are instrument-dependent, the following table provides a starting point for method development based on published literature for similar mogrosides like Mogroside V.[2][5][10]
Table 1: Typical LC-MS/MS Parameters for Mogroside Analysis
| Parameter | Typical Setting |
| LC Column | C18 (e.g., Agilent Poroshell 120 SB C18)[2] |
| Mobile Phase | A: Water + 0.1% Formic Acid, B: Acetonitrile or Methanol[2][5] |
| Elution | Gradient[2] |
| Flow Rate | 0.2 - 0.5 mL/min[2] |
| Ionization Mode | Electrospray Ionization (ESI), Negative[2][5][10] |
| Scan Mode | Multiple Reaction Monitoring (MRM) for quantification[2] |
| Capillary Voltage | ~3.0 - 4.0 kV (Negative Mode)[8] |
| Drying Gas Temp. | ~300 - 350 °C |
| Nebulizer Pressure | ~35 - 50 psi |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction of Mogrosides from Plant Material
This protocol describes a general method for extracting mogrosides from a solid matrix.
-
Homogenization: Weigh the dried and powdered plant material (e.g., Siraitia grosvenorii fruit).
-
Extraction Solvent: Add an 80:20 (v/v) mixture of methanol and water to the sample.[2]
-
Sonication: Place the sample in an ultrasonic bath for 30-60 minutes to assist with cell lysis and extraction.[2]
-
Centrifugation: Centrifuge the mixture to pellet the solid material.
-
Filtration: Collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates before LC-MS analysis.[11]
Protocol 2: Direct Infusion Analysis for System Diagnosis
This protocol helps determine if the low signal issue originates from the LC system or the MS detector.
-
Prepare Standard: Prepare a standard solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 µg/mL).
-
Bypass LC: Disconnect the LC column from the mass spectrometer's ion source.
-
Syringe Pump Setup: Load the standard solution into a syringe and place it in a syringe pump.
-
Direct Connection: Connect the syringe pump tubing directly to the ESI probe of the mass spectrometer.
-
Infuse and Acquire: Begin infusing the standard solution at a low, constant flow rate (e.g., 5-10 µL/min).[6]
-
Analyze Signal: Acquire data on the mass spectrometer. Observe the signal intensity and stability for the this compound ion. A strong, stable signal indicates the MS is functioning correctly. A weak or unstable signal points to an issue with the MS settings, the ion source, or the standard itself.[6]
Visualization
Caption: A flowchart for systematically troubleshooting low signal intensity.
References
- 1. benchchem.com [benchchem.com]
- 2. ABC Herbalgram Website [herbalgram.org]
- 3. benchchem.com [benchchem.com]
- 4. gmi-inc.com [gmi-inc.com]
- 5. applications.emro.who.int [applications.emro.who.int]
- 6. benchchem.com [benchchem.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | Syrrx [syrrx.com]
- 9. zefsci.com [zefsci.com]
- 10. Quantitative determination of mogroside V in rat plasma by LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CN110726787A - An LC-MS/MS negative ion mode detection method for analyzing seven kinds of Mogrosides - Google Patents [patents.google.com]
strategies to minimize matrix effects in mogroside IE analysis
Welcome to the technical support center for mogroside V analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects and ensure accurate, reproducible results in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact mogroside V analysis?
A1: In Liquid Chromatography-Mass Spectrometry (LC-MS), the "matrix" refers to all components in a sample other than the analyte of interest (in this case, mogroside V).[1] These components can include proteins, lipids, salts, and sugars.[1] Matrix effects occur when these co-eluting components interfere with the ionization of mogroside V in the mass spectrometer's ion source, leading to either a decrease (ion suppression) or an increase (ion enhancement) in the signal.[1][2] This phenomenon can compromise the accuracy, precision, and sensitivity of your analytical method, potentially leading to incorrect quantification.[3]
Q2: How can I determine if my mogroside V analysis is affected by matrix effects?
A2: You can quantitatively assess matrix effects by comparing the signal response of mogroside V in a standard solution prepared in a pure solvent against the response of a standard prepared in a blank sample matrix extract (a matrix-matched standard).[3] The matrix effect (ME) can be calculated with the following formula:
ME (%) = [(Peak Area in Matrix-Matched Standard / Peak Area in Solvent Standard) - 1] * 100[3]
A negative percentage indicates signal suppression, while a positive percentage indicates signal enhancement.[3] Values greater than ±20% are typically considered significant and suggest that mitigation strategies are needed.[4]
Q3: What are the primary strategies to minimize matrix effects?
A3: The most effective strategies to reduce or eliminate matrix effects can be grouped into three main categories:
-
Sample Preparation: Optimizing sample cleanup is one of the most effective ways to remove interfering matrix components before analysis.[1][2] Techniques include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), Protein Precipitation (PPT), and sample dilution.[1][2][5]
-
Chromatographic Separation: Modifying chromatographic parameters (e.g., mobile phase, gradient, column chemistry) can separate mogroside V from co-eluting matrix interferences.[1][2][6]
-
Calibration and Normalization: Using matrix-matched calibration standards or a suitable internal standard (IS), particularly a stable isotope-labeled version, can compensate for matrix effects that cannot be eliminated through other means.[1][2][7]
Q4: Is there a preferred sample preparation technique for reducing matrix effects in mogroside V analysis?
A4: The ideal technique depends on the complexity of your sample matrix.
-
Protein Precipitation (PPT): For biological matrices like plasma, a simple one-step deproteinization with methanol has been used effectively, resulting in negligible matrix effects (98.2-105.0%).[8][9][10] However, PPT is generally considered the least effective cleanup method as it can leave many interfering components.[11][12]
-
Solid-Phase Extraction (SPE): SPE is highly effective for cleaning up complex samples.[1][5] For mogroside V, various SPE sorbents have been used, including macroporous resins and boronic acid-functionalized silica gel for purification.[13][14] Polymeric mixed-mode SPE often produces the cleanest extracts, significantly reducing matrix effects.[11][12]
-
Dilution: Simply diluting the sample extract is a straightforward and often effective way to reduce the concentration of interfering matrix components.[2][15][16]
Q5: When should I use matrix-matched calibration versus an internal standard?
A5: The choice depends on the variability of your samples and the availability of standards.
-
Matrix-Matched Calibration: This is a good option when you have access to a representative blank matrix that is free of the analyte.[1] It is effective but can be cumbersome if you are working with many different types of matrices.[2]
-
Internal Standard (IS): An IS is the preferred method for correcting matrix effects, especially when matrix variability is high or a blank matrix is unavailable.[2] The ideal IS is a stable isotope-labeled (SIL) version of the analyte, as it co-elutes and experiences nearly identical matrix effects.[1][2] When a SIL-IS is not available, a structural analog that elutes close to the analyte can be used; for example, polygalasaponin F has been successfully used as an IS for mogroside V.[8]
Troubleshooting Guides
Issue 1: I am observing significant signal suppression for mogroside V.
| Possible Cause | Recommended Solution |
| Insufficient Sample Cleanup | Co-eluting matrix components are competing with mogroside V during ionization.[3] This is the most common cause of signal suppression.[5] |
| 1. Enhance Sample Preparation: If you are using Protein Precipitation (PPT), consider switching to a more robust cleanup method like Solid-Phase Extraction (SPE). Mixed-mode SPE is particularly effective at removing a wide range of interferences.[11][12] | |
| 2. Implement a Dilution Step: Dilute the final extract with the mobile phase.[16][17] This reduces the concentration of all components, including interferences, and can often mitigate matrix effects without significant loss of sensitivity.[15][17] | |
| 3. Add a Wash Step: For LLE, an initial wash with a non-polar solvent like hexane can remove hydrophobic interferences.[5] For SPE, ensure your wash steps are optimized to remove interferences without causing analyte loss. | |
| Chromatographic Co-elution | An interfering compound from the matrix is eluting at the exact same time as mogroside V. |
| 1. Adjust the Gradient: Modify the mobile phase gradient to improve the separation between mogroside V and the interfering peak. Slowing the ramp rate around the elution time of your analyte can increase resolution.[6] | |
| 2. Change Mobile Phase/pH: Altering the mobile phase composition (e.g., switching from methanol to acetonitrile) or adjusting the pH can change the retention behavior of both the analyte and interferences.[11][18] | |
| 3. Use a Different Column: Try a column with a different stationary phase chemistry to alter selectivity. |
Issue 2: My results show poor reproducibility and accuracy.
| Possible Cause | Recommended Solution |
| Variable Matrix Effects | The composition of the matrix varies from sample to sample, causing inconsistent signal suppression or enhancement. |
| 1. Use an Internal Standard (IS): This is the most reliable way to correct for variable matrix effects.[1] An ideal IS, such as a stable isotope-labeled mogroside V, will co-elute and be affected by the matrix in the same way as the analyte, ensuring the analyte/IS ratio remains constant.[2] If a SIL-IS is unavailable, use a structural analog.[8] | |
| 2. Improve Sample Homogenization: Ensure that all samples, standards, and QCs are thoroughly homogenized to guarantee matrix consistency before extraction. | |
| Inadequate Sample Cleanup | Residual matrix components are not only causing ion suppression but may also be building up on the column or in the MS source, leading to deteriorating performance over time. |
| 1. Review and Optimize Sample Preparation: As detailed in Issue 1, a more effective sample cleanup method like SPE is crucial for removing matrix components that can affect reproducibility.[11] | |
| 2. Implement Column Washing: After each analytical batch, flush the column with a strong solvent to remove any strongly retained matrix components.[19] |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) for Plasma Samples
This protocol is adapted from a method used for pharmacokinetic studies of mogroside V in rat plasma.[8][9]
-
Sample Preparation: Thaw frozen plasma samples at room temperature and vortex to homogenize.
-
Precipitation: To a 75 µL aliquot of plasma, add 250 µL of methanol containing the internal standard (e.g., 1.2 µg/mL polygalasaponin F).[8]
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the mixture at 15,000 × g for 5 minutes to pellet the precipitated proteins.[8]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., methanol:water, 60:40, v/v).[8] Vortex for 1 minute and centrifuge for 5 minutes.
-
Analysis: Inject a 4 µL aliquot into the LC-MS/MS system.[8]
Protocol 2: General Solid-Phase Extraction (SPE) Workflow
This is a general workflow for developing an SPE method to remove interferences.
-
Sorbent Selection: Choose an SPE sorbent based on the properties of mogroside V and the matrix. A reversed-phase (e.g., C18) or a mixed-mode cation exchange sorbent can be effective.[11]
-
Conditioning: Condition the SPE cartridge by passing a non-polar solvent (e.g., methanol) followed by an aqueous solution (e.g., water) through it. This activates the sorbent.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge. The pre-treatment may involve dilution or pH adjustment.
-
Washing: Pass a weak solvent through the cartridge that will wash away interfering compounds but leave mogroside V bound to the sorbent. This step is critical for removing matrix components.
-
Elution: Elute mogroside V from the cartridge using a stronger solvent (e.g., a higher percentage of organic solvent).
-
Post-Elution: The eluted fraction may be evaporated and reconstituted in the mobile phase before injection into the LC-MS/MS system.
Protocol 3: Generic LC-MS/MS Conditions for Mogroside V Analysis
These conditions are based on several published methods.[8][9][18]
-
LC System: Agilent 1260 Series or equivalent.[18]
-
Column: C18 column (e.g., Shiseido Capcell Pak UG120 C18, 2.0 × 50mm, 3.0µm).[8][9]
-
Mobile Phase: A gradient or isocratic elution using Methanol or Acetonitrile and Water, often with a modifier like 0.1% formic acid.[8][18] A common isocratic mobile phase is methanol:water (60:40, v/v).[8][9]
-
MS System: Triple-quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically preferred for mogroside V.[8][9]
-
Detection Mode: Selected-Reaction Monitoring (SRM) for high specificity and sensitivity.[8][9]
Data Presentation
Table 1: Example of Matrix Effect and Recovery Data for Mogroside V in Rat Plasma Data from a study using a protein precipitation sample preparation method.[8][21]
| Concentration (ng/mL) | Matrix Effect (%) | Extraction Recovery (%) |
| 96.0 (LOQ) | 105.0 | 91.3 |
| 192 (Low QC) | 98.2 | 95.7 |
| 1920 (Medium QC) | 101.8 | 92.4 |
| 76800 (High QC) | 98.8 | 93.5 |
As shown, the matrix effect in this specific validated method was determined to be negligible (values are close to 100%).[8][21]
Visualizations
Caption: Workflow for identifying and mitigating matrix effects.
Caption: Decision tree for selecting a sample preparation method.
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. How to reduce matrix effect and increase analyte signal in extracted samples? [sciex.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. pjps.pk [pjps.pk]
- 9. Quantitative determination of mogroside V in rat plasma by LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative determination of mogroside V in rat plasma by LC-MS/MS and its application to a pharmacokinetic study. | Semantic Scholar [semanticscholar.org]
- 11. Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Overcoming matrix effects using the dilution approach in multiresidue methods for fruits and vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. youtube.com [youtube.com]
- 18. ABC Herbalgram Website [herbalgram.org]
- 19. agilent.com [agilent.com]
- 20. US20170150745A1 - Methods of extraction and purification of luo han guo mogroside v, natural sweetener compositions therewith and uses of said composition - Google Patents [patents.google.com]
- 21. applications.emro.who.int [applications.emro.who.int]
optimizing pH for mogroside IE stability in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the pH for mogroside V stability in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for mogroside V stability in aqueous solutions?
A1: Mogroside V generally exhibits good stability in acidic to neutral aqueous solutions. While a definitive optimal pH has not been established in the literature, it is most stable in the pH range of 3 to 7.
Q2: How does pH affect the stability of mogroside V?
A2: Mogroside V, a triterpene glycoside, is susceptible to hydrolysis, particularly at alkaline pH. In alkaline conditions (pH > 7), the glycosidic bonds are more prone to cleavage, leading to the degradation of the molecule. One study noted that mogroside V is easily broken down in a solution with a pH of 9.[1] In acidic conditions, particularly at elevated temperatures, some degradation can also occur, though it is generally more stable than in alkaline environments.
Q3: What are the degradation products of mogroside V?
A3: Degradation of mogroside V typically involves the stepwise loss of glucose units from the mogrol core. The specific degradation products can vary depending on the conditions (e.g., pH, temperature, enzymatic action). Common degradation products include mogroside IV, mogroside III, and ultimately the aglycone, mogrol.
Q4: Can temperature affect the pH-dependent stability of mogroside V?
A4: Yes, temperature is a critical factor. Higher temperatures will accelerate the rate of degradation at any given pH. Therefore, for optimal stability, it is recommended to store mogroside V solutions at refrigerated temperatures (2-8°C), especially if they are not within the optimal pH range.
Q5: Are there any other factors that can influence mogroside V stability in solution?
A5: Besides pH and temperature, the presence of enzymes, such as β-glucosidase, can significantly accelerate the hydrolysis of mogroside V.[2] The ionic strength of the buffer and the presence of other formulation components may also have a minor impact on stability.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid loss of mogroside V concentration in solution. | The pH of the solution may be alkaline (pH > 7). | Adjust the pH of the solution to a range of 3-7 using a suitable buffer (e.g., citrate or phosphate buffer). Verify the pH using a calibrated pH meter. |
| The storage temperature is too high. | Store the mogroside V solution at refrigerated temperatures (2-8°C). Avoid repeated freeze-thaw cycles. | |
| Contamination with glycosidase enzymes. | Ensure all glassware and reagents are sterile. If microbial contamination is suspected, filter the solution through a 0.22 µm filter. | |
| Inconsistent results in stability studies. | Inaccurate pH measurement or control. | Calibrate the pH meter before each use with fresh, certified buffer standards. Ensure the buffer capacity is sufficient to maintain a stable pH throughout the experiment. |
| Improper sample handling and analysis. | Follow a validated analytical method, such as HPLC, for the quantification of mogroside V. Ensure consistent sample preparation and injection volumes. | |
| Precipitation observed in the mogroside V solution. | The concentration of mogroside V exceeds its solubility at the given pH and temperature. | Determine the solubility of mogroside V under your specific experimental conditions. You may need to lower the concentration or adjust the formulation. |
Data on pH-Dependent Stability of Mogroside V
The following table summarizes the qualitative and semi-quantitative findings on the stability of mogroside V at different pH values based on available literature. Quantitative kinetic data is limited; therefore, stability is described in relative terms.
| pH Range | Stability | Observations and Recommendations |
| < 3 | Moderately Stable | Generally stable, but prolonged exposure to very low pH, especially at elevated temperatures, may lead to some hydrolysis. Use of a citrate buffer is common in this range. |
| 3 - 7 | Most Stable | This is the recommended pH range for preparing and storing aqueous solutions of mogroside V. Phosphate or citrate buffers can be used to maintain the pH in this range. |
| > 7 - 9 | Moderately Unstable | Increased degradation is observed as the pH becomes more alkaline. A study indicates that mogroside V is easily broken down at pH 9.[1] Avoid prolonged storage in this pH range. |
| > 9 | Unstable | Significant and rapid degradation of mogroside V is expected in highly alkaline conditions due to the hydrolysis of glycosidic bonds. This pH range should be avoided. |
Experimental Protocols
Protocol for Determining the pH Stability of Mogroside V
This protocol outlines a method for assessing the stability of mogroside V in aqueous solutions at various pH values.
1. Materials and Reagents:
-
Mogroside V (high purity standard)
-
Deionized water (18 MΩ·cm)
-
Buffer solutions:
-
pH 3, 5: 0.1 M Citrate buffer
-
pH 7: 0.1 M Phosphate buffer
-
pH 9, 11: 0.1 M Borate buffer
-
-
Hydrochloric acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
pH meter (calibrated)
-
HPLC system with a UV detector
-
C18 HPLC column (e.g., 4.6 x 250 mm, 5 µm)
-
Incubator or water bath
2. Preparation of Mogroside V Stock Solution:
-
Accurately weigh a known amount of mogroside V and dissolve it in deionized water to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
3. Preparation of Test Solutions:
-
For each pH to be tested (e.g., 3, 5, 7, 9, 11), pipette a known volume of the mogroside V stock solution into a volumetric flask.
-
Add the corresponding buffer solution to the flask and bring it to volume. The final concentration of mogroside V should be suitable for HPLC analysis (e.g., 100 µg/mL).
-
Prepare a sufficient volume of each test solution to allow for sampling at all time points.
4. Stability Study (Incubation):
-
Divide each test solution into aliquots in sealed vials to avoid evaporation.
-
Place the vials in an incubator or water bath set to a specific temperature (e.g., 25°C for real-time stability or a higher temperature like 40°C or 60°C for accelerated stability testing).
-
Withdraw samples at predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48, and 72 hours for an accelerated study).
-
Immediately after withdrawal, quench any further degradation by adding an equal volume of methanol and store the samples at -20°C until HPLC analysis.
5. HPLC Analysis:
-
Mobile Phase: A typical mobile phase is a mixture of acetonitrile and water (e.g., 80:20 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 203 nm.
-
Injection Volume: 20 µL.
-
Prepare a calibration curve using freshly prepared standard solutions of mogroside V of known concentrations.
-
Analyze the samples from the stability study and quantify the remaining concentration of mogroside V at each time point by comparing the peak area to the calibration curve.
6. Data Analysis:
-
Plot the concentration of mogroside V versus time for each pH value.
-
Determine the degradation kinetics by fitting the data to an appropriate kinetic model (e.g., first-order kinetics).
-
Calculate the degradation rate constant (k) and the half-life (t₁/₂) for mogroside V at each pH.
Visualizations
Caption: Experimental workflow for determining the pH stability of mogroside V.
Caption: Simplified degradation pathway of mogroside V via hydrolysis.
References
overcoming poor solubility of mogroside IE for in vitro assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with mogroside IE in in vitro assays. The information is designed to address common challenges, particularly those related to the compound's poor aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro assays?
This compound is a triterpenoid glycoside extracted from the fruit of Siraitia grosvenorii (monk fruit). Like many other mogrosides, it exhibits a range of biological activities, including antioxidant and anti-inflammatory effects, making it a compound of interest for various in vitro studies. However, its complex, hydrophobic structure leads to poor solubility in aqueous solutions, such as cell culture media and buffers. This poor solubility can lead to compound precipitation, inaccurate concentration measurements, and unreliable experimental results.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is the most effective and commonly recommended solvent for preparing a stock solution of this compound.[1][2] It is a powerful polar aprotic solvent that can dissolve a wide range of non-polar and polar compounds.
Q3: What is the maximum concentration of DMSO that is safe for my cells in culture?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible. A final concentration of less than 0.5% is generally recommended to avoid adverse effects on most cell lines.[3] It is always best practice to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any potential solvent effects.
Q4: My this compound is not dissolving completely, even in DMSO. What can I do?
If you are having trouble dissolving this compound, you can try the following:
-
Gentle Warming: Warm the solution to 37°C.[4]
-
Sonication: Use an ultrasonic bath to aid dissolution.[1]
-
Vortexing: Vigorous mixing can also help to break up any clumps of powder.
Q5: Can I prepare a stock solution of this compound in an aqueous buffer like PBS?
Directly dissolving this compound in aqueous buffers is generally not recommended due to its low solubility. While a related compound, mogroside V, has a reported solubility of approximately 10 mg/mL in PBS (pH 7.2), this may not be the case for this compound, and preparing a concentrated stock solution would be difficult.[2] It is more reliable to first dissolve this compound in DMSO and then dilute this stock solution into your aqueous buffer or cell culture medium.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound upon dilution in aqueous media. | The concentration of this compound in the final solution exceeds its solubility limit in the aqueous environment. | - Perform a stepwise dilution of the DMSO stock solution into the pre-warmed (37°C) aqueous medium while gently vortexing.[3] - Decrease the final concentration of this compound in your assay. - Consider using a co-solvent system. For related mogrosides, formulations with PEG300, Tween-80, or SBE-β-CD have been used to improve solubility.[1][5] |
| Inconsistent or non-reproducible results in in vitro assays. | Incomplete dissolution of this compound leading to inaccurate dosing. Degradation of the compound in the stock solution. | - Ensure complete dissolution of the this compound in the stock solution before use. Visually inspect for any particulate matter. - Prepare fresh stock solutions regularly. It is recommended to store DMSO stock solutions at -20°C for up to one month or -80°C for up to six months.[1] Aqueous solutions should be used within one day.[2] |
| Observed cytotoxicity in the vehicle control group. | The final concentration of DMSO is too high for the specific cell line being used. | - Reduce the final concentration of DMSO to 0.1% or lower.[4] - Test the tolerance of your specific cell line to a range of DMSO concentrations to determine the maximum non-toxic level. |
Quantitative Data: Solubility of this compound and Related Compounds
| Compound | Solvent | Solubility | Notes |
| This compound | DMSO | 33.33 mg/mL (52.17 mM) | May require sonication to fully dissolve.[1] |
| Mogroside IV | DMSO | 100 mg/mL (88.87 mM) | May require sonication.[5] |
| Mogroside V | DMSO | ~1 mg/mL | - |
| Mogroside V | PBS (pH 7.2) | ~10 mg/mL | Aqueous solutions are not recommended for long-term storage.[2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath (optional)
Procedure:
-
Calculate the mass of this compound required to make a 10 mM stock solution. The molecular weight of this compound is 638.87 g/mol .
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the required volume of sterile DMSO to the tube.
-
Vortex the tube vigorously until the powder is completely dissolved. If necessary, use an ultrasonic water bath for 10-15 minutes to aid dissolution.[1]
-
Visually inspect the solution to ensure there is no particulate matter.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
Protocol 2: Preparation of Working Solutions for In Vitro Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium or assay buffer, pre-warmed to 37°C
-
Sterile conical tubes or microcentrifuge tubes
Procedure:
-
Determine the final concentration of this compound required for your experiment.
-
Calculate the volume of the 10 mM stock solution needed to achieve the desired final concentration in your total assay volume. Remember to account for the final DMSO concentration.
-
It is recommended to perform a serial dilution to avoid precipitation. For example, to prepare a 10 µM working solution from a 10 mM stock: a. First, dilute the 10 mM stock 1:10 in pre-warmed media to make a 1 mM intermediate solution. b. Then, dilute the 1 mM intermediate solution 1:100 in pre-warmed media to achieve the final 10 µM concentration. This will result in a final DMSO concentration of 0.1%.
-
Gently vortex the pre-warmed media while adding the this compound stock solution to ensure rapid and even dispersion.[3]
-
Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the this compound.
Signaling Pathways and Experimental Workflows
Mogrosides have been shown to exert their biological effects through the modulation of several key signaling pathways, including the AMP-activated protein kinase (AMPK) and NF-κB pathways.[6][7][8]
AMPK Signaling Pathway
Mogrosides can activate AMPK, a central regulator of cellular energy homeostasis.[8][9] This activation can lead to beneficial effects such as reduced inflammation and oxidative stress.
Caption: Activation of the AMPK/SIRT1 signaling pathway by this compound.
NF-κB Signaling Pathway
Mogrosides can inhibit the pro-inflammatory NF-κB signaling pathway, which is often activated by stimuli such as lipopolysaccharide (LPS).[7]
Caption: Inhibition of the TLR4-MyD88-NF-κB signaling pathway by this compound.
Experimental Workflow for In Vitro Assays
Caption: General experimental workflow for in vitro assays with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. emulatebio.com [emulatebio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Mogroside IIIE Alleviates High Glucose-Induced Inflammation, Oxidative Stress and Apoptosis of Podocytes by the Activation of AMPK/SIRT1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mogroside V Alleviates Lipopolysaccharide-Induced Neuroinflammation via Inhibition of TLR4-MyD88 and Activation of AKT/AMPK-Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AMPK activation is involved in hypoglycemic and hypolipidemic activities of mogroside-rich extract from Siraitia grosvenorii (Swingle) fruits on high-fat diet/streptozotocin-induced diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro AMPK activating effect and in vivo pharmacokinetics of mogroside V, a cucurbitane-type triterpenoid from Siraitia grosvenorii fruits - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Refinement of Mogroside V Purification Protocols
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on refining purification protocols to increase the purity of mogroside V.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of mogroside V, offering potential causes and solutions to streamline your experimental workflow.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Purity of Mogroside V after Macroporous Resin Chromatography | Inappropriate Resin Selection: The polarity of the resin may not be optimal for separating mogroside V from other structurally similar mogrosides or impurities.[1] | Test a variety of macroporous resins with different polarities (e.g., non-polar, weakly polar, polar) to find the one with the best adsorption and desorption characteristics for mogroside V. HZ 806 resin has been shown to be effective.[2][3][4][5] |
| Suboptimal Elution Conditions: The ethanol concentration in the eluent may be too high or too low, leading to co-elution of impurities or incomplete elution of mogroside V. | Optimize the ethanol concentration in the aqueous ethanol eluent. A stepwise gradient elution can improve separation. For HZ 806 resin, a 40% ethanol solution is often used for elution after an initial wash with deionized water. | |
| Improper Flow Rate: A high flow rate during sample loading can lead to insufficient binding of mogroside V to the resin, while a high elution flow rate can cause broadening of peaks and poor separation. | Optimize the flow rates for both loading and elution. A lower flow rate during loading (e.g., 1.5 BV/h) can improve binding, and a controlled elution flow rate (e.g., 1.0 BV/h) can enhance separation. | |
| Column Overloading: Exceeding the binding capacity of the resin will result in mogroside V and impurities passing through the column without being retained, thus lowering the purity of the collected fractions. | Determine the dynamic breakthrough curve for your specific resin and crude extract to establish the optimal loading amount. | |
| Low Yield of Mogroside V | Incomplete Elution from Resin: Mogroside V may remain bound to the macroporous resin if the eluting solvent is not strong enough or the elution volume is insufficient. | Increase the ethanol concentration in the eluent or increase the elution volume. Ensure the desorption ratio is high (e.g., >95%). |
| Loss during Crystallization: A significant amount of mogroside V may remain dissolved in the mother liquor if an excessive volume of solvent is used or if the cooling process is too rapid. | Use the minimum amount of hot solvent necessary to dissolve the mogroside V sample. Cool the solution slowly to allow for maximum crystal formation. The mother liquor can be concentrated to recover more product (second crop crystallization). | |
| Degradation of Mogroside V: Extreme pH or high temperatures during the purification process can lead to the degradation of mogroside V. | Maintain a neutral or slightly acidic pH during extraction and purification steps. Avoid prolonged exposure to high temperatures. For instance, during adsorption on boronic acid-functionalized silica gel, temperatures above 40°C can decrease performance. | |
| Batch-to-Batch Inconsistency in Purity | Variability in Raw Material: The concentration of mogroside V and the profile of impurities can vary significantly between different batches of Luo Han Guo fruit. | Standardize the pre-treatment of the raw material as much as possible. Perform a preliminary analysis (e.g., HPLC) of the crude extract for each new batch to adjust purification parameters accordingly. |
| Resin Fouling or Degradation: Over time and with repeated use, the performance of macroporous resins can decline due to fouling or degradation, leading to inconsistent results. | Implement a robust resin regeneration protocol after each use. Monitor the resin's performance over time and replace it when its capacity or separation efficiency significantly decreases. | |
| Presence of Off-Flavors or Color in Final Product | Incomplete Removal of Impurities: Pigments, flavonoids, and other compounds from the crude extract may co-elute with mogroside V. | Incorporate a decolorization step using activated carbon or a suitable ion-exchange resin. Membrane filtration (ultrafiltration and nanofiltration) can also be effective in removing these impurities. |
Frequently Asked Questions (FAQs)
Q1: What is a realistic purity level to expect from a single pass through a macroporous resin column?
A1: A single pass through a macroporous resin column, such as HZ 806, can significantly enrich the mogroside V content. For instance, the purity of mogroside V can be increased from approximately 0.5% in the crude extract to about 10.7%. To achieve higher purity, multiple chromatographic steps or a combination of different purification techniques is necessary.
Q2: What are the advantages of using membrane filtration in mogroside V purification?
A2: Membrane filtration, including ultrafiltration and nanofiltration, offers a non-thermal and solvent-free method for separating mogroside V from other components based on molecular size. Ultrafiltration can be used to remove larger molecules like proteins and polysaccharides, while nanofiltration can concentrate the mogroside V fraction. This method can be part of a continuous and scalable industrial production process.
Q3: How can I achieve mogroside V purity greater than 98%?
A3: To achieve such high purity, a multi-step purification strategy is required. A common approach involves an initial enrichment using macroporous resin chromatography, followed by further purification steps such as silica gel chromatography and a final crystallization step. One patented method reports achieving a purity of 98.4% through a process of ultrafiltration, nanofiltration, silica gel chromatography, and crystallization.
Q4: What is the best solvent system for the crystallization of mogroside V?
A4: A mixed solvent system of ethyl acetate and ethanol has been shown to be effective for the crystallization of mogroside V. A volume ratio of 70:30 to 80:20 (ethyl acetate:ethanol) is a good starting point. The dissolution is typically carried out at an elevated temperature (50-70°C), followed by slow cooling to a low temperature (2-5°C) to induce crystallization.
Q5: How is the purity of mogroside V typically determined?
A5: The purity of mogroside V is most commonly determined by High-Performance Liquid Chromatography (HPLC). A reversed-phase C18 column is often used with a mobile phase consisting of a mixture of acetonitrile and water. Detection is typically performed using a UV detector at a wavelength of around 203 nm.
Quantitative Data Summary
The following table summarizes quantitative data from various mogroside V purification protocols.
| Purification Method | Starting Purity | Final Purity | Recovery Rate | Key Parameters |
| Macroporous Resin (HZ 806) | ~0.5% | 10.7% | Not specified | Elution with 40% aqueous ethanol. |
| Boronic Acid-Functionalized Silica Gel | 35.67% | 76.34% | 96.36% (desorption) | Adsorption at pH 3, desorption with pH 7 aqueous solution. |
| Boronic Acid-Functionalized Silica Gel + Semi-preparative HPLC | 76.34% | 99.60% | Not specified | Further purification of the eluate from the silica gel. |
| Ultrafiltration, Nanofiltration, Silica Gel Chromatography & Crystallization | 20-50% | ≥98.4% | >90% | A multi-step process for high-purity product. |
Experimental Protocols
Purification of Mogroside V using Macroporous Resin (HZ 806)
This protocol is based on the findings for the separation and enrichment of mogroside V.
a. Resin Preparation:
-
Wash the HZ 806 resin with ethanol to remove any residual monomers and porogenic agents.
-
Subsequently, wash the resin with deionized water until the effluent is clear.
-
Equilibrate the resin by passing deionized water through the column.
b. Sample Loading:
-
Dissolve the crude Luo Han Guo extract in deionized water.
-
Load the solution onto the prepared HZ 806 resin column at a controlled flow rate of approximately 1.5 BV/h.
c. Washing:
-
After loading, wash the column with deionized water (approximately 2 bed volumes) to remove unbound impurities such as sugars and salts.
d. Elution:
-
Elute the adsorbed mogrosides with a 40% aqueous ethanol solution at a flow rate of 1.0 BV/h.
-
Collect the eluate fractions and monitor the mogroside V content using HPLC.
e. Resin Regeneration:
-
After elution, wash the resin with a higher concentration of ethanol to remove any strongly bound compounds.
-
Wash with deionized water to remove the ethanol.
-
Store the regenerated resin in a suitable solution (e.g., dilute ethanol) to prevent microbial growth.
High-Purity Mogroside V via Crystallization
This protocol describes a final crystallization step to achieve high purity.
a. Dissolution:
-
Dissolve the mogroside V powder (pre-purified by chromatography) in a minimal amount of a hot (50-70°C) mixed solvent of ethyl acetate and ethanol (e.g., 80:20 v/v).
b. Hot Filtration (Optional):
-
If any insoluble impurities are present, perform a hot filtration to remove them.
c. Crystallization:
-
Cover the flask and allow the solution to cool down slowly to room temperature.
-
Transfer the flask to a refrigerator or a cold bath (2-5°C) and leave it undisturbed for 20-28 hours to allow for complete crystallization.
d. Crystal Collection and Washing:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor.
e. Drying:
-
Dry the crystals under vacuum at a low temperature (e.g., 30-40°C) until a constant weight is achieved. The final product should have a moisture content of less than 5%.
Visualizations
Caption: Experimental workflow for mogroside V purification.
Caption: Troubleshooting logic for low mogroside V purity.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of a Process for Separation of Mogroside V from Siraitia grosvenorii by Macroporous Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a process for separation of mogroside V from Siraitia grosvenorii by macroporous resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a Process for Separation of Mogroside V from Siraitia grosvenorii by Macroporous Resins [mdpi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
addressing reproducibility issues in mogroside IE bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address reproducibility issues encountered during the bioassay-guided investigation of mogroside IE.
Troubleshooting Guides
This section provides solutions to specific problems that researchers may encounter during their experiments with this compound.
Issue 1: High Variability in Cell Viability/Cytotoxicity Assays (e.g., MTT, XTT)
-
Symptom: Inconsistent results between replicate wells or between experiments when assessing the effect of this compound on cell viability.
-
Possible Causes & Solutions:
| Possible Cause | Solution |
| Inconsistent Cell Seeding | Ensure a homogeneous single-cell suspension before seeding. Use a calibrated multichannel pipette and visually inspect the plate for even cell distribution. Allow the plate to sit at room temperature for 15-20 minutes on a level surface before incubation to ensure uniform cell settling. |
| Edge Effect | Avoid using the outer wells of the microplate for experimental samples. Fill the perimeter wells with sterile phosphate-buffered saline (PBS) or sterile water to maintain humidity and minimize evaporation from the experimental wells. |
| Incomplete Solubilization of Formazan Crystals (MTT Assay) | After the incubation with MTT, ensure complete dissolution of the formazan crystals by vigorous pipetting or using an orbital shaker. Visually confirm the absence of crystals before reading the absorbance. |
| Interference of this compound with the Assay Reagents | Run a cell-free control with this compound and the assay reagents to check for any direct interaction that may lead to a false positive or negative signal. |
| Cell Contamination (Mycoplasma, Bacteria, Fungi) | Regularly test cell cultures for contamination. Contaminants can alter cellular metabolism and affect assay results. |
| Variability in this compound Stock Solution | Ensure the this compound stock solution is properly dissolved and stored. Vortex thoroughly before each use. Prepare fresh dilutions for each experiment. |
Issue 2: Inconsistent Results in Anti-Inflammatory Assays (e.g., Measuring NO, TNF-α, IL-6)
-
Symptom: High variability in the inhibition of inflammatory markers by this compound in cell-based models like LPS-stimulated RAW 264.7 macrophages.
-
Possible Causes & Solutions:
| Possible Cause | Solution |
| Variable Cell Response to LPS | Ensure the use of a consistent lot and concentration of lipopolysaccharide (LPS). Passage number of cells can affect their responsiveness; use cells within a defined low passage number range. |
| Timing of this compound Treatment | The timing of this compound addition (pre-treatment, co-treatment, or post-treatment with LPS) can significantly impact the results. Standardize the treatment timing across all experiments. |
| Cell Density | Optimize the cell seeding density. Over-confluent or sparse cultures can respond differently to inflammatory stimuli. |
| Degradation of Inflammatory Mediators | Cytokines and nitric oxide (NO) can be unstable. Collect supernatants at a consistent time point and store them properly (e.g., at -80°C for cytokines) before analysis. For NO measurement using the Griess assay, perform the assay immediately after supernatant collection. |
| Inaccurate Pipetting of Reagents | Use calibrated pipettes and proper pipetting techniques, especially for small volumes of cytokines or Griess reagents. |
Issue 3: Poor Reproducibility in Antioxidant Capacity Assays (e.g., DPPH, ABTS)
-
Symptom: Inconsistent radical scavenging activity of this compound observed in chemical-based antioxidant assays.
-
Possible Causes & Solutions:
| Possible Cause | Solution |
| Instability of Radical Solutions | Prepare fresh DPPH or ABTS radical solutions for each experiment. Protect these solutions from light and use them within their stability window. |
| Solvent Effects | The type of solvent used to dissolve this compound and the radical can influence the reaction kinetics. Use the same solvent system consistently. |
| Reaction Time | The scavenging reaction is time-dependent. Ensure a consistent incubation time for all samples before measuring the absorbance. |
| pH of the Reaction Mixture | The antioxidant capacity of many compounds is pH-dependent. Ensure the pH of the reaction buffer is consistent across all experiments. |
| Interference from Colored Compounds | If the this compound solution has a color that overlaps with the absorbance wavelength of the radical, a proper blank (sample without the radical) should be used for correction. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration range for this compound in cell-based assays?
A1: The optimal concentration of this compound is cell-type dependent and should be determined empirically. It is recommended to perform a dose-response study starting from a low concentration (e.g., 1 µM) and extending to a higher range (e.g., 100 µM or more) to determine the effective and non-toxic concentration range for your specific cell line and assay.
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is typically dissolved in a solvent like dimethyl sulfoxide (DMSO) or ethanol to create a high-concentration stock solution (e.g., 10-50 mM). Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect the solution from light. When preparing working solutions, dilute the stock in the appropriate cell culture medium or assay buffer, ensuring the final solvent concentration is low (typically <0.5%) and non-toxic to the cells.
Q3: My this compound sample is not pure. How will this affect my bioassay results?
A3: Impurities in your this compound sample can significantly impact the reproducibility and interpretation of your results. Other mogrosides or plant-derived compounds may have their own biological activities, leading to synergistic, antagonistic, or off-target effects. It is crucial to use a well-characterized and purified this compound standard for bioassays. If using an extract, detailed chemical characterization (e.g., by HPLC) is necessary to understand its composition.
Q4: Can the passage number of my cell line affect the reproducibility of this compound bioassays?
A4: Yes, the passage number can significantly affect the reproducibility of cell-based assays. As cells are cultured for extended periods, they can undergo genetic and phenotypic changes, altering their morphology, growth rate, and responsiveness to stimuli and treatments. It is essential to use cells within a consistent and low passage number range for all experiments. Establishing a master and working cell bank system is a highly recommended practice.
Q5: How can I be sure that the observed effect is due to this compound and not an artifact?
A5: To ensure the specificity of the observed effect, include appropriate controls in your experimental design. These should include:
-
Vehicle control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.
-
Positive control: A known compound with a similar biological activity to what you are investigating.
-
Negative control: Untreated cells. Additionally, consider performing target engagement or knockdown/knockout experiments if the molecular target of this compound is known to confirm the mechanism of action.
Quantitative Data Summary
Table 1: Exemplary Concentration Ranges of Mogroside V in In Vitro Bioassays
| Assay Type | Cell Line | Mogroside V Concentration Range | Reference |
| Anti-inflammatory | RAW 264.7 | 10 - 50 µM | [1] |
| Antioxidant (Cell-based) | Human Skin Fibroblasts | 10 - 100 µg/mL | [2] |
| Cytotoxicity/Proliferation | PANC-1 (Pancreatic Cancer) | 0 - 250 µM | [3][4] |
| Neuroprotection | BV-2 Microglia | 6.25 - 25 µM | [5] |
Table 2: Key Parameters for Analytical Quantification of Mogroside V by HPLC
| Parameter | Value/Condition | Reference |
| Column | C18 | [6] |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | |
| Detection Wavelength | ~203 nm | [7] |
| Flow Rate | 0.8 - 1.0 mL/min | |
| Injection Volume | 10 - 20 µL | [6] |
| Linearity Range (in plasma) | 96.0–96000 ng/mL | [6] |
| Limit of Quantification (LOQ) (in plasma) | 96.0 ng/mL | [6] |
Experimental Protocols
Protocol 1: Anti-Inflammatory Assay in LPS-Stimulated RAW 264.7 Macrophages
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
This compound Treatment: Prepare various concentrations of this compound in DMEM. Remove the old medium from the cells and add 100 µL of the this compound-containing medium. Incubate for 2 hours.
-
LPS Stimulation: Add 10 µL of LPS solution (final concentration of 1 µg/mL) to the wells. Include a vehicle control group without LPS stimulation.
-
Incubation: Incubate the plate for an additional 24 hours.
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify NO concentration using a sodium nitrite standard curve.
-
-
Cytokine Measurement (ELISA):
-
Collect the remaining supernatant and store it at -80°C until use.
-
Measure the concentration of inflammatory cytokines such as TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.
-
Protocol 2: DPPH Radical Scavenging Antioxidant Assay
-
Reagent Preparation:
-
Prepare a 0.1 mM DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol.
-
Prepare various concentrations of this compound in methanol.
-
Use ascorbic acid as a positive control.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the this compound solution (or ascorbic acid/methanol blank) to each well.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
Mix well and incubate the plate in the dark at room temperature for 30 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula:
-
% Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The control contains methanol instead of the sample.
-
Protocol 3: MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at an optimized density (e.g., 5,000 - 10,000 cells/well) in 100 µL of culture medium and incubate for 24 hours.
-
This compound Treatment: Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm.
-
Calculation: Express cell viability as a percentage of the vehicle-treated control.
Visualizations
Caption: Workflow for the in vitro anti-inflammatory bioassay.
Caption: Simplified signaling pathway of this compound's anti-inflammatory action.
Caption: Logical troubleshooting workflow for bioassay variability.
References
- 1. iosrphr.org [iosrphr.org]
- 2. In Vitro Anti-Inflammatory Activity of Morus alba L. Stem Extract in LPS-Stimulated RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of the Mechanism of Anti-Inflammatory Action and Cytotoxicity of a Semipurified Fraction and Isolated Compounds From the Leaf of Peltophorum africanum (Fabaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bioassaysys.com [bioassaysys.com]
- 6. broadpharm.com [broadpharm.com]
- 7. MTT assay protocol | Abcam [abcam.com]
Validation & Comparative
A Comparative Analysis of the Sweetness Profile of Mogroside IE and Other Natural Sweeteners
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the sweetness profile of mogroside IE with other prominent natural sweeteners. Due to the limited availability of direct quantitative sensory data for this compound, this comparison infers its profile based on the well-documented sensory attributes of closely related mogrosides, particularly mogroside V, and the general characteristics of monk fruit extract. The information is intended to guide research and development in the fields of food science, pharmacology, and drug formulation.
Quantitative Sweetness Profile Comparison
The following tables summarize the key quantitative and qualitative characteristics of this compound in comparison to other natural sweeteners. The data for this compound is extrapolated from studies on various mogrosides, highlighting the structure-activity relationship where the degree of glycosylation influences the taste profile.
Table 1: Sweetness Potency and Profile of Natural Sweeteners
| Sweetener | Chemical Class | Sweetness Potency (vs. Sucrose) | Key Flavor Characteristics | Notable Off-Tastes |
| This compound (inferred) | Triterpene Glycoside | ~100-150x | Clean, sweet | Potentially a slight bitter or licorice aftertaste, though likely less than less glycosylated mogrosides.[1][2] |
| Mogroside V | Triterpene Glycoside | 250-425x[3][4] | Clean, sweet, with subtle fruity and caramelized notes.[3] | Minimal aftertaste, but can have a slight lingering sweetness.[5][6] |
| Rebaudioside A (Stevia) | Diterpene Glycoside | 200-400x | Sweet | Bitter, metallic, licorice-like aftertaste.[3] |
| Erythritol | Sugar Alcohol | 0.6-0.7x | Clean, sweet, cooling sensation | High concentrations can lead to a cooling effect that may be undesirable. |
| Allulose | Rare Sugar | ~0.7x | Clean, sugar-like | Generally well-tolerated with no significant off-tastes. |
| Thaumatin | Protein | 2000-3000x | Slow onset of sweetness, licorice-like aftertaste | Lingering sweetness and potential for licorice notes. |
Table 2: Temporal Profile of Natural Sweeteners
| Sweetener | Onset of Sweetness | Time to Maximum Intensity | Duration of Sweetness |
| This compound (inferred) | Slightly delayed | Delayed | Lingering |
| Mogroside V | Delayed[5] | Delayed | Lingering aftertaste[5] |
| Rebaudioside A (Stevia) | Delayed | Delayed | Long-lasting, with a characteristic aftertaste |
| Erythritol | Rapid | Rapid | Short |
| Allulose | Rapid | Rapid | Similar to sucrose |
| Thaumatin | Very slow | Very delayed | Very long-lasting |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of sweetener profiles.
Sensory Evaluation Protocol for High-Intensity Sweeteners
A representative protocol for conducting sensory analysis of high-intensity sweeteners is the Quantitative Descriptive Analysis (QDA®) combined with Time-Intensity (TI) profiling .
1. Panelist Selection and Training:
-
Recruitment: Panelists are recruited based on their sensory acuity, availability, and interest.
-
Screening: Candidates are screened for their ability to detect basic tastes (sweet, sour, bitter, salty, umami) and to discriminate between different intensities of sweetness.
-
Training: A trained panel of 8-12 individuals is established. Training involves:
-
Developing a standardized lexicon to describe the sensory attributes of the sweeteners (e.g., sweet, bitter, metallic, licorice, cooling, lingering).
-
Using reference standards to anchor the intensity scales for each attribute. For example, solutions of sucrose at varying concentrations (e.g., 2%, 5%, 10% w/v) are used to calibrate the sweetness intensity scale.
-
Conducting practice sessions with a variety of sweeteners to ensure panelist consistency and reliability.
-
2. Sample Preparation:
-
Sweetener solutions are prepared by dissolving the sweeteners in deionized, purified water at concentrations determined to be equi-sweet to a sucrose reference (e.g., 5% or 10% sucrose).
-
Samples are prepared at a controlled temperature (e.g., 20-22°C) and presented to panelists in uniform, odor-free containers labeled with random three-digit codes.
3. Sensory Evaluation Procedure (QDA® and TI):
-
Warm-up: Panelists begin each session with a warm-up sample, such as a mid-range sucrose solution, to calibrate their palates.
-
Sample Presentation: Samples are presented to panelists in a randomized and balanced order to minimize carry-over effects.
-
Evaluation:
-
QDA®: Panelists rate the intensity of each sensory attribute (e.g., sweetness, bitterness, off-tastes) on a structured scale (e.g., a 15-cm line scale anchored with "none" and "extreme").
-
Time-Intensity (TI): Panelists continuously rate the perceived sweetness intensity over a set period (e.g., 90 seconds) after expectorating the sample. Data is typically collected using specialized software.
-
-
Palate Cleansing: Panelists rinse their mouths thoroughly with purified water and eat a bland cracker (e.g., unsalted saltine) between samples to cleanse their palate. A mandatory waiting period (e.g., 5-10 minutes) is enforced between samples to prevent sensory fatigue and adaptation.
4. Data Analysis:
-
Data from the sensory panels are analyzed using appropriate statistical methods, such as Analysis of Variance (ANOVA), to determine significant differences in the sensory attributes of the sweeteners.
-
Time-Intensity curves are generated to visualize the temporal profile of sweetness for each sweetener. Key parameters such as maximum intensity (Imax), time to maximum intensity (Tmax), and duration of sweetness are extracted from the curves for comparison.
Signaling Pathways and Experimental Workflows
Sweet Taste Signaling Pathway
The perception of sweetness is initiated by the binding of sweet compounds to the T1R2/T1R3 G-protein coupled receptor on the surface of taste bud cells.
Caption: Sweet taste signal transduction cascade.
Experimental Workflow for Comparative Sweetness Profiling
The following diagram illustrates a typical workflow for a comparative study of the sensory profiles of different sweeteners.
References
- 1. Cucurbitane Glycosides Derived from Mogroside IIE: Structure-Taste Relationships, Antioxidant Activity, and Acute Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Bibliometric analysis on the literature of monk fruit extract and mogrosides as sweeteners [frontiersin.org]
- 3. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 4. foodsweeteners.com [foodsweeteners.com]
- 5. US20180116266A1 - Compositions comprising mogrosides, steviol glycosides and glycosylated derivatives thereof and methods of enhancing the mouthfeel or sweetness of consumables - Google Patents [patents.google.com]
- 6. A Pharmacological perspective on the temporal properties of sweeteners - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Mogroside IE's Therapeutic Potential: A Comparative Guide to Experimental Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental findings on Mogroside IE, a prominent cucurbitane glycoside from Siraitia grosvenorii (monk fruit). The following sections detail the cross-validation of its therapeutic effects across various in vitro and in vivo models, focusing on its anti-diabetic, anti-inflammatory, anti-cancer, and antioxidant properties. The information is compiled from multiple studies to offer a broad perspective on the current state of research.
Anti-Diabetic Effects
This compound and its related compounds have demonstrated significant potential in the management of diabetes and its complications. The primary mechanism of action appears to be the activation of the AMP-activated protein kinase (AMPK) signaling pathway, a key regulator of cellular energy homeostasis.
In Vitro Models
Cell-Based Assays:
Studies utilizing various cell lines have been instrumental in elucidating the molecular mechanisms underlying the anti-diabetic effects of mogrosides.
| Cell Line | Model | Key Findings | Quantitative Data | Reference |
| HepG2 (Human Liver Cancer) | Insulin Resistance Model | Mogroside derivatives restored glucose metabolism and alleviated insulin resistance. Mogroside V showed the most significant hypoglycemic effect. | Mogrosides at 5 μM significantly restored glucose metabolism. | [1] |
| MPC-5 (Mouse Podocyte) | High Glucose-Induced Injury | Mogroside IIIE alleviated high glucose-induced inflammation, oxidative stress, and apoptosis. | Data not specified. | [2] |
| NIT-1 (Mouse Insulinoma) | Palmitic Acid-Induced Oxidative Stress | Mogrosides reduced intracellular reactive oxygen species (ROS) and regulated the expression of genes involved in glucose metabolism. | 1 mM mogrosides co-treatment for 48 h significantly reduced intracellular ROS. | [3] |
In Vivo Models
Animal Studies:
Animal models provide a more complex physiological system to validate the findings from in vitro studies.
| Animal Model | Treatment | Key Findings | Quantitative Data | Reference |
| Type 2 Diabetic (T2DM) Rats | Mogroside V (30, 75, 150 mg/kg·bw·day) | Improved fasting blood glucose, liver damage, and insulin sensitivity. | Data not specified. | [1] |
| High-Fat Diet/Streptozotocin-Induced Diabetic Mice | Mogroside-Rich Extract (MGE) | Reduced fasting blood glucose, glycated serum protein, and serum insulin. Activated hepatic AMPK signaling. | High dose (300 mg kg−1) MGE showed significant improvements. | [4] |
Anti-Inflammatory Activity
This compound and its analogues exhibit potent anti-inflammatory properties by modulating key inflammatory pathways.
In Vitro Models
Macrophage-Based Assays:
| Cell Line | Model | Key Findings | Quantitative Data | Reference |
| RAW264.7 (Mouse Macrophage) | Lipopolysaccharide (LPS)-Induced Inflammation | Mogroside IIIE showed the strongest inhibition of nitric oxide (NO) release. | Data not specified. | [5] |
| THP-1 (Human Monocytic) | High Glucose-Induced Macrophage Activation | Mogrosides inhibited hyperglycemia-activated macrophages and modulated glutamate and glycerophospholipid metabolism. | Data not specified. | [6] |
In Vivo Models
Disease Models:
| Animal Model | Treatment | Key Findings | Quantitative Data | Reference |
| Acute Pancreatitis Mice | Mogroside IIE | Ameliorated acute pancreatitis by downregulating the IL-9/IL-9 receptor pathway. | Data not specified. | [7] |
| Bleomycin-Induced Pulmonary Fibrosis Mice | Mogroside IIIE | Attenuated pulmonary fibrosis by reducing myeloperoxidase activity, collagen deposition, and pathologic score. Inhibited the TLR4/MyD88-MAPK signaling pathway. | Data not specified. | [5][8] |
| Acute Lung Injury (ALI) Mice | Mogroside IIE | Alleviated LPS-induced lung injury by inhibiting the Pla2g2a-EGFR pathway. | Data not specified. | [9] |
Anti-Cancer Potential
Several studies have highlighted the anti-proliferative and pro-apoptotic effects of mogrosides in various cancer cell lines.
In Vitro Models
Cancer Cell Line Studies:
| Cell Line | Cancer Type | Key Findings | Quantitative Data | Reference |
| Bladder, Prostate, Breast, Lung, Liver Cancer Cells | Various | Mogroside extracts (LLE and MOG) induced a G1 cell cycle arrest and apoptosis. | LLE (≥2 μg/ml) and MOG (≥1.5 mg/ml) showed significant cell viability reduction. | [10][11] |
| HT-29 and Hep-2 | Colorectal and Laryngeal Cancer | Mogroside IVe induced apoptosis by upregulating p53 and downregulating p-ERK1 and MMP-9. | Data not specified. | [12] |
| A549 and H1299 | Lung Cancer | Mogroside V inhibited hyperglycemia-induced invasion and migration by reversing epithelial-mesenchymal transition (EMT) and damaging the cytoskeleton. | Data not specified. | [13] |
| HL-60 | Human Promyelocytic Leukemia | This compound inhibited cell growth. | Data not specified. | [14] |
Antioxidant Effects
Mogrosides have demonstrated significant antioxidant activity, which is believed to contribute to their overall therapeutic benefits.
In Vitro Models
Cell-Free and Cell-Based Assays:
| Assay Type | Model | Key Findings | Quantitative Data (IC50/EC50) | Reference |
| Chemiluminescence (CL) | ROS Scavenging (O2-, H2O2, •OH) | Mogroside V and 11-oxo-mogroside V exhibited significant inhibitory effects on ROS and DNA oxidative damage. | 11-oxo-mogroside V: O2- = 4.79 µg/ml, H2O2 = 16.52 µg/ml. Mogroside V: •OH = 48.44 µg/ml. | [15][16] |
| DPPH and ABTS Radical Scavenging | Radical Scavenging Activity | Mogroside extract (MGE) showed radical scavenging capacities. | MGE: DPPH = 1118.1 µg/mL, ABTS = 1473.2 µg/mL. | [17] |
| NIT-1 Cells | Palmitic Acid-Induced Oxidative Stress | Mogrosides reduced intracellular ROS concentration. | 1 mM mogrosides significantly reduced ROS. | [3] |
| Boar Sperm | Cryopreservation-Induced Oxidative Stress | Mogroside V reduced ROS levels in frozen-thawed sperm. | 75 μmol/L MV significantly reduced ROS. | [18] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
Cancer cells were seeded in 96-well plates and treated with varying concentrations of mogroside extracts for 72 hours. Post-treatment, MTT reagent was added to each well and incubated. The resulting formazan crystals were dissolved in a solubilization solution, and the absorbance was measured at a specific wavelength to determine cell viability.[10][11]
Western Blot Analysis
Protein extracts from treated cells or tissues were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was blocked and then incubated with primary antibodies against target proteins (e.g., p-AMPK, SIRT1, E-Cadherin, N-Cadherin). After washing, the membrane was incubated with a secondary antibody, and the protein bands were visualized using a chemiluminescence detection system.[2][13]
Animal Model of Type 2 Diabetes
A high-fat diet in combination with a low dose of streptozotocin (STZ) was used to induce a type 2 diabetic model in mice. The animals were then treated with a mogroside-rich extract for several weeks. Parameters such as fasting blood glucose, serum insulin, and lipid profiles were measured to evaluate the anti-diabetic effects.[4]
Signaling Pathways and Experimental Workflows
This compound in the AMPK/SIRT1 Signaling Pathway
Caption: this compound activates the AMPK/SIRT1 pathway, inhibiting high glucose-induced negative effects.
Mogroside IIE in the IL-9/IL-9R Signaling Pathway in Acute Pancreatitis
Caption: Mogroside IIE ameliorates acute pancreatitis by downregulating the IL-9/IL-9R pathway.
General Experimental Workflow for In Vitro Anti-Cancer Studies
Caption: A typical workflow for assessing the anti-cancer effects of this compound in vitro.
References
- 1. researchgate.net [researchgate.net]
- 2. Mogroside IIIE Alleviates High Glucose-Induced Inflammation, Oxidative Stress and Apoptosis of Podocytes by the Activation of AMPK/SIRT1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antioxidant effect of mogrosides against oxidative stress induced by palmitic acid in mouse insulinoma NIT-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AMPK activation is involved in hypoglycemic and hypolipidemic activities of mogroside-rich extract from Siraitia grosvenorii (Swingle) fruits on high-fat diet/streptozotocin-induced diabetic mice - Food & Function (RSC Publishing) [pubs.rsc.org]
- 5. Mogroside IIIE, a Novel Anti-Fibrotic Compound, Reduces Pulmonary Fibrosis through Toll-Like Receptor 4 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mogroside IIE Inhibits Digestive Enzymes via Suppression of Interleukin 9/Interleukin 9 Receptor Signalling in Acute Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 10. Anticancer and Antioxidant Effects of Bioactive Extracts from Monk Fruit (Siraitia grosvenori) with Potential Clinical Implications [scivisionpub.com]
- 11. scivisionpub.com [scivisionpub.com]
- 12. researchgate.net [researchgate.net]
- 13. Mogroside V Inhibits Hyperglycemia-induced Lung Cancer Cells Metastasis through Reversing EMT and Damaging Cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. The antioxidant activities of natural sweeteners, mogrosides, from fruits of Siraitia grosvenori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Antiglycation and antioxidant activities of mogroside extract from Siraitia grosvenorii (Swingle) fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
A Comparative Analysis of the Metabolic Pathways of Different Mogrosides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic pathways of various mogrosides, the sweet constituents of the monk fruit (Siraitia grosvenorii). Understanding the biosynthesis in their natural source and their fate within the human body is crucial for their application in the food and pharmaceutical industries. This document summarizes key experimental findings, presents quantitative data in a structured format, and outlines the methodologies employed in these studies.
Introduction to Mogrosides
Mogrosides are a group of triterpenoid glycosides based on a cucurbitane skeleton, with mogrol as the common aglycone. The number and position of glucose units attached to the mogrol backbone determine the specific mogroside and its sweetness intensity. The most abundant and well-studied mogroside is Mogroside V. Other significant mogrosides include Siamenoside I, Mogroside IV, Mogroside III, and Mogroside IIE.
Biosynthesis of Mogrosides in Siraitia grosvenorii
The biosynthesis of mogrosides in monk fruit is a complex, multi-step process involving several enzyme families. The pathway begins with the cyclization of 2,3-oxidosqualene and proceeds through a series of hydroxylations and glycosylations.
The biosynthesis of Mogroside V is the most extensively studied pathway. It involves the coordinated action of squalene epoxidases, triterpenoid synthases, epoxide hydrolases, cytochrome P450s, and UDP-glucosyltransferases. The pathway is characterized by the progressive addition of glucose moieties to the mogrol backbone.
Experimental Protocol: Gene Functional Characterization in Mogroside Biosynthesis
A common method to elucidate the function of genes in the mogroside biosynthetic pathway is through heterologous expression in a model organism like Nicotiana benthamiana or yeast (Saccharomyces cerevisiae).
-
Candidate Gene Identification: Candidate genes for enzymes like cytochrome P450s and UDP-glucosyltransferases are identified from the transcriptome of S. grosvenorii fruit.
-
Vector Construction: The open reading frames of candidate genes are cloned into an appropriate expression vector.
-
Heterologous Expression: The expression vectors are introduced into N. benthamiana leaves via Agrobacterium tumefaciens-mediated infiltration or into a suitable yeast strain.
-
Substrate Feeding: Precursor molecules (e.g., mogrol, Mogroside IIE) are supplied to the transformed plant tissues or yeast culture.
-
Metabolite Extraction: After a defined incubation period, metabolites are extracted from the plant tissue or yeast cells using a suitable solvent (e.g., methanol or ethanol).
-
Metabolite Analysis: The extracted metabolites are analyzed using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) to identify the products of the enzymatic reaction.
Diagram: Biosynthesis Pathway of Mogroside V
Caption: Simplified biosynthesis pathway of Mogroside V in Siraitia grosvenorii.
Catabolism of Mogrosides in Humans
Upon oral ingestion, mogrosides are not significantly absorbed in the upper gastrointestinal tract. Instead, they are primarily metabolized by the gut microbiota in the colon. The general metabolic pathway for all mogrosides involves the sequential removal of glucose units, a process known as deglycosylation, ultimately leading to the formation of the aglycone, mogrol.
A comparative in vitro study using human fecal homogenates demonstrated that Mogroside IIIe, Mogroside V, Siamenoside I, and Isomogroside V are all metabolized to mogrol within 24 hours. While they share a common metabolic fate, there are differences in the initial rate of deglycosylation, particularly at higher concentrations.
Experimental Protocol: In Vitro Metabolism of Mogrosides using Human Fecal Homogenates
This protocol outlines the general steps for assessing the in vitro metabolism of mogrosides by human gut microbiota.
-
Fecal Sample Collection: Fresh fecal samples are collected from healthy human donors who have not taken antibiotics for at least three months.
-
Homogenate Preparation: The fecal samples are pooled and homogenized in a pre-reduced anaerobic buffer (e.g., phosphate buffer with reducing agents like cysteine) to create a fecal slurry.
-
Incubation: The individual mogroside is added to the fecal slurry at a defined concentration. The mixture is then incubated under anaerobic conditions at 37°C.
-
Time-Point Sampling: Aliquots of the incubation mixture are collected at various time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Reaction Quenching and Extraction: The enzymatic reactions in the collected samples are stopped, typically by adding a cold organic solvent like acetonitrile or methanol. The samples are then centrifuged to pellet the solids, and the supernatant containing the metabolites is collected.
-
LC-MS/MS Analysis: The extracted samples are analyzed by a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to identify and quantify the parent mogroside and its metabolites over time.
Table 1: Comparative In Vivo Metabolism of Mogroside V and Siamenoside I in Rats
| Feature | Mogroside V | Siamenoside I | Reference(s) |
| Primary Metabolic Reactions | Deglycosylation, hydroxylation, dehydrogenation, isomerization, glucosylation, methylation | Deglycosylation, hydroxylation, dehydrogenation, deoxygenation, isomerization, glycosylation | |
| Number of Identified Metabolites | 77 | 86 | |
| Primary Excretion Route | Urine (parent compound), Feces (metabolites) | Not specified, but metabolites are widely distributed | |
| Key Metabolites | Mogroside IIE, Mogrol and its oxidation products | Mogroside IIIE, Mogrol and its oxidation products |
Diagram: General Catabolic Pathway of Mogrosides in the Human Gut
Caption: General metabolic pathway of mogrosides in the human colon.
Comparative Pharmacokinetics
Pharmacokinetic studies have primarily focused on Mogroside V. After oral administration, the parent mogrosides have minimal systemic absorption. The metabolites, particularly mogrol and smaller mogrosides, can be absorbed to some extent.
A study in rats showed that after oral administration of Mogroside V, its metabolite Mogroside IIIA1 showed a significant increase in maximum plasma concentration and area under the curve in type 2 diabetic rats compared to healthy rats. This suggests that the metabolic state of the individual can influence the pharmacokinetics of mogroside metabolites.
Table 2: Pharmacokinetic Parameters of Mogroside V in Rats (Intravenous Administration)
| Parameter | Value | Unit | Reference(s) |
| Dose | 1.12 | mg/kg | |
| Cmax (Maximum Concentration) | Not applicable for IV | ||
| Tmax (Time to Cmax) | Not applicable for IV | ||
| AUC (Area Under the Curve) | Data not readily available | ||
| t1/2 (Half-life) | Data not readily available |
Note: Detailed comparative pharmacokinetic data for different mogrosides in humans is limited in the publicly available literature.
Conclusion
The metabolic pathways of different mogrosides share a common theme. In their biosynthesis within Siraitia grosvenorii, they are built up through sequential glycosylation of a mogrol core. Conversely, in human catabolism, they are broken down by gut microbiota through deglycosylation to the common aglycone, mogrol. While the end-product of microbial metabolism is the same, the rate and intermediate metabolites can differ depending on the structure of the parent mogroside. Further research is warranted to quantify the differences in metabolic rates between various mogrosides and to fully elucidate the in vivo metabolic profile of less abundant mogrosides. This knowledge will be invaluable for the safety assessment and application of these natural sweeteners in various products.
The Superior In Vitro Antioxidant Efficacy of Mogroside V: A Comparative Analysis
Researchers, scientists, and drug development professionals are constantly seeking potent natural antioxidants for various therapeutic and preventative applications. Mogroside V, a principal sweet component isolated from the fruit of Siraitia grosvenorii, has emerged as a compelling candidate due to its significant antioxidant properties. This guide provides an objective comparison of the in vitro antioxidant efficacy of Mogroside V against other alternatives, supported by experimental data, detailed methodologies, and pathway visualizations.
Comparative Antioxidant Activity: Mogroside V Stands Out
In vitro studies have consistently demonstrated the potent free radical scavenging and cellular antioxidant capabilities of Mogroside V. Its performance has been benchmarked against well-established antioxidants, including Vitamin C and other mogroside derivatives.
Free Radical Scavenging Assays
Mogroside V exhibits strong activity in scavenging various free radicals.[1] Assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays are standard methods for evaluating antioxidant capacity.[1] Mogroside V has shown potent effects in both DPPH and ABTS assays.[1] Furthermore, its efficacy extends to scavenging reactive oxygen species (ROS) such as superoxide anions (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH).[2][3]
A comparative study using chemiluminescence revealed that while 11-oxo-mogroside V had a higher scavenging effect on O₂⁻ and H₂O₂, Mogroside V was significantly more effective in scavenging the highly reactive •OH radical.[2][3][4]
Cellular Antioxidant Activity
Beyond direct radical scavenging, Mogroside V demonstrates protective effects in cellular models of oxidative stress. In studies using mouse skin fibroblasts (MSFs) and mouse insulinoma NIT-1 cells, Mogroside V effectively reduced intracellular ROS levels induced by stressors like hydrogen peroxide and palmitic acid.[1][5] Notably, at concentrations of 60 and 90 µg/mL, Mogroside V's ability to reduce ROS was comparable to that of 50 µg/mL Vitamin C.[1]
Furthermore, Mogroside V treatment has been shown to enhance the total antioxidant capacity of cells and mitigate lipid peroxidation, as evidenced by a reduction in malondialdehyde (MDA) content, a key indicator of oxidative damage.[1] In fact, the effects of Mogroside V at 60 and 90 µg/mL on total antioxidant capacity (measured by ABTS and FRAP assays) were found to be superior to those of Vitamin C.[1]
Quantitative Comparison of Antioxidant Efficacy
To provide a clear overview of the comparative performance of Mogroside V, the following tables summarize the quantitative data from various in vitro antioxidant assays.
Table 1: Reactive Oxygen Species Scavenging Activity (EC₅₀ in µg/mL)
| Antioxidant | Superoxide Anion (O₂⁻) Scavenging | Hydrogen Peroxide (H₂O₂) Scavenging | Hydroxyl Radical (•OH) Scavenging |
| Mogroside V | - | - | 48.44[2][3] |
| 11-oxo-mogroside V | 4.79[2][3] | 16.52[2][3] | 146.17[2][3] |
Lower EC₅₀ values indicate higher antioxidant activity.
Table 2: Cellular Antioxidant Effects in H₂O₂-Induced Oxidative Stress Model (Mouse Skin Fibroblasts)
| Treatment | ROS Level Reduction | MDA Content Reduction | Total Antioxidant Capacity (ABTS) | Total Antioxidant Capacity (FRAP) |
| Mogroside V (60 µg/mL) | Significant (P<0.001)[1] | Significant (P<0.033)[1] | Significant Increase (P<0.001)[1] | Significant Increase (P<0.001)[1] |
| Mogroside V (90 µg/mL) | Significant (P<0.001)[1] | Significant (P<0.033)[1] | Significant Increase (P<0.001)[1] | Significant Increase (P<0.001)[1] |
| Vitamin C (50 µg/mL) | Significant (P<0.001)[1] | - | Less effective than MV (60 & 90 µg/mL)[1] | Less effective than MV (60 & 90 µg/mL)[1] |
Modulation of Endogenous Antioxidant Defense Systems
Mogroside V not only directly neutralizes free radicals but also enhances the cellular endogenous antioxidant defense system. It achieves this by increasing the activity of key antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px).[1] This upregulation of antioxidant enzymes is, in part, mediated through the activation of the Nuclear factor-erythroid factor 2-related factor (Nrf2) signaling pathway.[1]
Table 3: Effect of Mogroside V on Antioxidant Enzyme Activity in H₂O₂-Treated Cells
| Treatment | SOD Activity | CAT Activity | GSH-Px Activity |
| Mogroside V (60 µg/mL) | Significant Increase (P<0.001)[1] | Significant Increase (P<0.001)[1] | No Significant Change[1] |
| Mogroside V (90 µg/mL) | Significant Increase (P<0.001)[1] | Significant Increase (P<0.001)[1] | Significant Increase (P<0.001)[1] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Caption: Mogroside V activates the Nrf2 signaling pathway to enhance antioxidant enzyme expression.
References
- 1. dovepress.com [dovepress.com]
- 2. researchgate.net [researchgate.net]
- 3. The antioxidant activities of natural sweeteners, mogrosides, from fruits of Siraitia grosvenori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The antioxidant activities of natural sweeteners, mogrosides, from fruits of Siraitia grosvenori [agris.fao.org]
- 5. Antioxidant effect of mogrosides against oxidative stress induced by palmitic acid in mouse insulinoma NIT-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of the Biological Effects of Mogroside V and Stevioside
For Researchers, Scientists, and Drug Development Professionals
In the ever-expanding landscape of non-caloric sweeteners, mogroside V, the primary sweet component of monk fruit (Siraitia grosvenorii), and stevioside, a major steviol glycoside from the Stevia rebaudiana plant, have emerged as prominent natural alternatives to sugar. Beyond their sweetening properties, a growing body of scientific evidence suggests these compounds possess a range of biological activities that are of significant interest to the research and drug development communities. This guide provides an objective, data-driven comparison of the biological effects of mogroside V and stevioside, supported by experimental data and methodologies.
Metabolism and Pharmacokinetics: A Divergent Path
While both mogroside V and stevioside are glycosides that are poorly absorbed in their intact form, their metabolic fates diverge significantly within the gastrointestinal tract.
Mogroside V , a cucurbitane triterpenoid glycoside, is metabolized by intestinal microflora into its aglycone, mogrol, and various smaller mogrosides through stepwise deglycosylation.[1] Mogrol and its metabolites can then be absorbed. Studies in rats have shown that mogroside V is extensively metabolized, with 77 new metabolites identified in one study, and distributed to various organs including the liver, spleen, lungs, and kidneys.[1][2] The primary excretion route for mogroside V and its metabolites is through the feces.[1]
Stevioside , a diterpene glycoside, also undergoes metabolism by the gut microbiota, which hydrolyze it to steviol.[3][4] Steviol is then readily absorbed into the bloodstream.[3][4] In humans, absorbed steviol is primarily metabolized in the liver into steviol glucuronide, which is then excreted mainly in the urine.[3][5][6][7] This metabolic pathway is shared by other steviol glycosides.[3][8]
| Parameter | Mogroside V | Stevioside |
| Primary Metabolite | Mogrol and various mogrosides | Steviol |
| Absorption | Primarily metabolites are absorbed | Primarily the aglycone (steviol) is absorbed |
| Primary Excretion Route | Feces[1] | Urine (as steviol glucuronide)[3][5][6] |
Effects on Blood Glucose and Insulin
Both mogroside V and stevioside are non-caloric and do not raise blood glucose levels, making them suitable for individuals with diabetes. Furthermore, studies suggest they may have active roles in glucose metabolism.
Mogroside V has been shown to stimulate insulin secretion from pancreatic β-cells in vitro.[9] Mechanistic studies suggest that mogroside V may modulate glucose and lipid metabolism through the activation of the AMPK signaling pathway.[10][11] In a study on type 2 diabetic mice, mogroside V was found to improve glucose and lipid metabolism by activating the p-AMPK pathway.[11]
Stevioside has also demonstrated anti-hyperglycemic effects. It has been shown to enhance insulin secretion and improve insulin sensitivity.[12] Studies in type 2 diabetic rats have shown that stevioside administration can lead to a reduction in plasma glucose and glucagon levels, accompanied by an increase in insulin secretion.[12] The anti-hyperglycemic actions of stevioside are thought to involve the modulation of insulin secretion and sensitivity, inhibition of intestinal glucose absorption, and a reduction in hepatic glucose output.[12]
A comparative study in type 2 diabetic mice found that while both mogroside V and stevioside improved glucose and lipid metabolism, mogroside V did so by activating the p-AMPK pathway and upregulating PPARα/CPT1, whereas stevioside's effect was also linked to this pathway.[11]
Antioxidant and Anti-inflammatory Properties
Both natural sweeteners exhibit antioxidant and anti-inflammatory activities, which contribute to their potential health benefits.
Mogroside V has demonstrated a significant capacity to scavenge intracellular reactive oxygen species (ROS).[10] It has shown strong antioxidant activity in various in vitro models, effectively scavenging superoxide anions, hydroxyl radicals, and hydrogen peroxide.[13][14][15] Studies have shown that mogroside V can protect against oxidative damage in skin fibroblasts.[16] Its antioxidant effects are attributed to its molecular structure, which includes numerous hydroxyl groups.[16]
Stevioside and its metabolite, steviol, also possess antioxidant properties.[17] Stevia extracts have been shown to improve antioxidant defense in obese insulin-resistant mice.[18] The anti-inflammatory effects of stevia have been demonstrated by its ability to inhibit the NF-κB signaling pathway.[17]
Toxicological Profile
Extensive toxicological evaluations have been conducted on both mogroside V and stevioside, with both generally recognized as safe (GRAS) by the U.S. Food and Drug Administration.[19]
Mogroside V has a very low acute toxicity, with an LD50 in mice greater than 15 g/kg body weight.[20] Subchronic toxicity studies in rats and dogs have not shown significant adverse effects at high doses.[2][21] While some studies have noted minor effects at very high doses, such as changes in relative organ weights, overall, mogrosides are considered non-toxic.[20][21]
Stevioside also exhibits very low acute oral toxicity in mice, rats, and hamsters.[22] The LD50 for stevioside is reported to be as high as 15 g/kg body weight in these species.[22] Its metabolite, steviol, has a lower LD50 in hamsters (5.20 g/kg for males and 6.10 g/kg for females).[22] Long-term studies have shown that steviol glycosides are not teratogenic, mutagenic, or carcinogenic.[23] The Acceptable Daily Intake (ADI) for steviol glycosides is established at 0-4 mg/kg of body weight, expressed as steviol equivalents.[3]
| Parameter | Mogroside V | Stevioside |
| Acute Oral LD50 (Mice/Rats) | >15 g/kg[20] | >15 g/kg[22] |
| Genotoxicity | Negative in bacterial reverse mutation assays[24] | Not genotoxic in vitro and in vivo[25] |
| Carcinogenicity | Not considered carcinogenic | Not considered carcinogenic[23] |
| Acceptable Daily Intake (ADI) | Not specified (GRAS)[26] | 0-4 mg/kg body weight (as steviol equivalents)[3] |
Experimental Protocols
In Vitro Insulin Secretion Assay (for Mogroside V)
-
Cell Line: Rat insulinoma (INS-1) cells.
-
Methodology: Cells are cultured under standard conditions. For the experiment, cells are pre-incubated in a glucose-free KRBH buffer. Subsequently, they are incubated with varying concentrations of mogroside V in KRBH buffer containing a specific glucose concentration (e.g., 5.6 mM or 16.7 mM) for a defined period (e.g., 1 hour). The supernatant is then collected, and the amount of secreted insulin is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
Reference: Based on the methodology described in studies investigating the effects of natural compounds on insulin secretion.[9]
In Vivo Anti-hyperglycemic Study in Diabetic Mice (for Stevioside)
-
Animal Model: Type 2 diabetic mouse model (e.g., db/db mice or high-fat diet-induced diabetic mice).
-
Methodology: Animals are randomly assigned to control and treatment groups. The treatment group receives a daily oral administration of stevioside at a specific dose for a set period (e.g., 6 weeks). The control group receives the vehicle. Blood glucose levels are monitored regularly from tail vein blood samples using a glucometer. At the end of the study, plasma insulin and glucagon levels can be measured by ELISA.
-
Reference: Adapted from protocols used in studies evaluating the anti-diabetic effects of stevioside.[12]
DPPH Radical Scavenging Assay (for Antioxidant Activity)
-
Principle: This assay measures the ability of an antioxidant to donate an electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, causing its color to change from purple to yellow.
-
Methodology: A solution of DPPH in a suitable solvent (e.g., methanol) is prepared. Different concentrations of the test compound (mogroside V or stevioside) are added to the DPPH solution. The mixture is incubated in the dark for a specific time (e.g., 30 minutes). The absorbance of the solution is then measured at a specific wavelength (around 517 nm) using a spectrophotometer. The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the test compound).
Visualizing the Pathways
To better understand the mechanisms of action, the following diagrams illustrate key signaling pathways and metabolic processes.
Caption: Comparative metabolism of Mogroside V and Stevioside.
Caption: Mechanisms of action on glucose metabolism.
Conclusion
Mogroside V and stevioside, while both effective natural non-caloric sweeteners, exhibit distinct profiles in terms of their metabolism, pharmacokinetics, and the specific mechanisms underlying their biological effects. Mogroside V's metabolism is characterized by the formation of numerous metabolites primarily excreted in the feces, while stevioside is metabolized to steviol, which is absorbed and largely excreted in the urine as a glucuronide conjugate. Both compounds demonstrate beneficial effects on glucose metabolism, with mogroside V acting through AMPK activation and stevioside influencing insulin secretion and sensitivity. Both also possess notable antioxidant and anti-inflammatory properties. Their excellent safety profiles make them valuable tools for sugar reduction and potential therapeutic agents. Further head-to-head clinical studies are warranted to fully elucidate their comparative efficacy in various health applications.
References
- 1. Exploring in vitro, in vivo metabolism of mogroside V and distribution of its metabolites in rats by HPLC-ESI-IT-TOF-MS(n) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. foodstandards.gov.au [foodstandards.gov.au]
- 3. longdom.org [longdom.org]
- 4. ec.europa.eu [ec.europa.eu]
- 5. Pharmacokinetics of rebaudioside A and stevioside after single oral doses in healthy men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolism of stevioside by healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. Metabolism [purecircle.com]
- 9. Insulin secretion stimulating effects of mogroside V and fruit extract of luo han kuo (Siraitia grosvenori Swingle) fruit extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mogroside V: A Review of Its Structure, Synthesis, Pharmacokinetics, and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Research on the effects of different sugar substitutes-Mogroside V, Stevioside, Sucralose, and Erythritol-On glucose, lipid, and protein metabolism in type 2 diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. nnt.pharm.su.ac.th [nnt.pharm.su.ac.th]
- 13. The antioxidant activities of natural sweeteners, mogrosides, from fruits of Siraitia grosvenori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The antioxidant activities of natural sweeteners, mogrosides, from fruits of Siraitia grosvenori [agris.fao.org]
- 16. dovepress.com [dovepress.com]
- 17. Structure, Properties, and Biomedical Activity of Natural Sweeteners Steviosides: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Natural sweetener Stevia rebaudiana: Functionalities, health benefits and potential risks - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Recent Advances in the Distribution, Chemical Composition, Health Benefits, and Application of the Fruit of Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. researchgate.net [researchgate.net]
- 22. Acute toxicity of stevioside, a natural sweetener, and its metabolite, steviol, in several animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. A Review on the Pharmacology and Toxicology of Steviol Glycosides Extracted from Stevia rebaudiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Safety of use of Monk fruit extract as a food additive in different food categories | EFSA [efsa.europa.eu]
- 25. Purification and toxicity studies of stevioside from Stevia rebaudiana Bertoni - ProQuest [proquest.com]
- 26. Comparative effects of different sugar substitutes: Mogroside V, stevioside, sucralose, and erythritol on intestinal health in a type 2 diabetes mellitus mouse - Food & Function (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Navigating the Safe Disposal of Mogroside V in a Laboratory Setting
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of all laboratory materials is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Mogroside V, a natural sweetener also utilized in various research applications. Adherence to these guidelines will help maintain a safe laboratory environment and ensure compliance with regulatory standards.
Hazard Identification and Personal Protective Equipment (PPE)
Mogroside V is classified as harmful if swallowed[1]. While it is not classified as a hazardous substance or mixture in all contexts and is not considered flammable, appropriate precautions should always be taken[2][3]. Before handling Mogroside V, it is crucial to be equipped with the proper Personal Protective Equipment (PPE) to minimize exposure risk.
Recommended PPE:
-
Eye/Face Protection: Wear tightly fitting safety goggles or glasses with side-shields conforming to EN 166 (EU) or NIOSH (US) standards[1][2].
-
Skin Protection: Impervious clothing and chemical-resistant gloves are recommended. The specific glove material should be chosen based on the solvent used and the duration of exposure[1].
-
Respiratory Protection: In situations where dust formation is likely or exposure limits may be exceeded, a full-face respirator should be used[1].
Step-by-Step Disposal Procedure
The primary guideline for the disposal of Mogroside V is to adhere to local, regional, and national regulations. The following steps provide a general framework for its safe disposal.
-
Collection:
-
Carefully collect waste Mogroside V, whether in solid form or in solution.
-
For solid waste, sweep up the material, avoiding dust formation[2].
-
For liquid waste, absorb the spill with an inert material.
-
-
Containment:
-
Disposal:
-
The final step is to "Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations, and product characteristics at time of disposal"[1].
-
This typically involves transferring the sealed container to your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company.
-
Do not dispose of Mogroside V by pouring it down the drain or mixing it with general laboratory waste unless explicitly permitted by your institution's guidelines and local regulations[1][2].
-
Accidental Release Measures
In the event of a spill, the following measures should be taken:
-
Personnel Evacuation: Evacuate personnel from the immediate spill area[1][2].
-
Ventilation: Ensure adequate ventilation in the area of the spill[1][2].
-
Ignition Sources: Remove all sources of ignition from the area[1].
-
Containment: Prevent further leakage or spillage if it is safe to do so. Avoid allowing the chemical to enter drains as discharge into the environment should be avoided[1][2].
-
Clean-up:
Logical Workflow for Mogroside V Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of Mogroside V.
References
Essential Safety and Logistics for Handling Mogroside IE
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of compounds like Mogroside IE is paramount. This document provides immediate, essential safety protocols, operational guidance, and disposal plans to foster a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, adherence to standard laboratory safety protocols is crucial. While some safety data sheets (SDS) for similar mogroside compounds indicate they are not classified as hazardous substances, potential for irritation upon contact or inhalation exists.[1][2] Therefore, a baseline of personal protective equipment is recommended.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Must be tightly fitting to protect from dust particles and potential splashes.[3] |
| Hand Protection | Chemical-resistant gloves | Nitrile or latex gloves are suitable for handling the powder. |
| Body Protection | Laboratory Coat | Standard lab coat to protect skin and clothing from contact with the powder. |
| Respiratory Protection | Dust Mask or Respirator | Recommended when handling large quantities or when there is a potential for generating dust. |
Operational Plan: Handling and Storage
A systematic approach to handling and storing this compound will minimize exposure risks and maintain compound integrity.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated area away from direct sunlight and incompatible materials.
-
Keep the container tightly closed when not in use.
Preparation and Use:
-
Handle this compound in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure.
-
Wear the recommended personal protective equipment (PPE) throughout the handling process.
-
Avoid direct contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the area where this compound is being handled.
-
In case of accidental contact, follow the first aid measures outlined below.
First Aid Measures:
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[1] |
| Skin Contact | Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[1] |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention. |
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Characterization:
-
While some mogroside compounds are not classified as hazardous, it is best practice to treat all chemical waste as potentially hazardous until a formal waste determination is made.
Disposal Procedure:
-
Unused Product: Offer the material to a licensed professional waste disposal company.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, paper towels, and empty containers, should be collected in a designated, labeled waste container.
-
Disposal of Smaller Quantities: For very small research quantities, some regulations may permit disposal with household waste; however, it is crucial to consult and adhere to local and institutional disposal regulations.
Workflow and Safety Diagram
The following diagram illustrates the standard operational workflow for safely handling this compound.
Caption: Standard workflow for handling this compound.
This procedural guidance is intended to provide a foundation for the safe handling of this compound. Always consult the specific Safety Data Sheet provided by the manufacturer and adhere to your institution's safety protocols.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
